molecular formula C4H8N4 B3021220 1-Ethyl-1H-1,2,4-triazol-3-amine CAS No. 42786-04-9

1-Ethyl-1H-1,2,4-triazol-3-amine

Cat. No.: B3021220
CAS No.: 42786-04-9
M. Wt: 112.13 g/mol
InChI Key: IBUMUBQOWFBTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C4H8N4 and a molecular weight of 112.13 g/mol . Its CAS Registry Number is 42786-04-9 . As a derivative of the 1,2,4-triazole scaffold, this amine-substituted compound is a building block of significant interest in medicinal and agricultural chemistry research. Triazole derivatives are extensively investigated for their diverse pharmacological potential, including anti-cancer, antiproliferative, and anti-inflammatory activities . The core 1,2,4-triazole structure is known for its ability to inhibit critical biological functions; for instance, the related compound 3-amino-1,2,4-triazole is a recognized inhibitor of mitochondrial and chloroplast function . Researchers utilize this compound in in silico studies and as a key synthetic intermediate for developing novel bioactive molecules and heterocyclic drugs . It is commonly handled as a solid and is offered with high purity for research applications. This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-2-8-3-6-4(5)7-8/h3H,2H2,1H3,(H2,5,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUMUBQOWFBTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195474
Record name 1H-1,2,4-Triazol-3-amine, 1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42786-04-9
Record name 1H-1,2,4-Triazol-3-amine, 1-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042786049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazol-3-amine, 1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-1H-1,2,4-triazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Ethyl-1H-1,2,4-triazol-3-amine: Properties and Applications

Within the landscape of medicinal chemistry, the 1,2,4-triazole ring stands as a cornerstone heterocyclic motif. Its unique combination of properties—metabolic stability, dipole character, and profound hydrogen bonding capability—renders it a "privileged scaffold," capable of interacting with a wide array of biological receptors with high affinity.[1] This motif is integral to numerous clinically approved drugs, spanning antifungal, anticancer, and antiviral therapies.[1][2]

This guide focuses on a specific, yet highly valuable derivative: This compound . As a functionalized building block, this compound offers researchers and drug development professionals a strategic entry point for synthesizing novel chemical entities. The presence of a primary amino group provides a versatile handle for chemical modification, while the N1-ethyl group enhances lipophilicity and modulates the electronic properties of the triazole core compared to its parent, 3-amino-1,2,4-triazole.

This document serves as a technical resource, elucidating the core chemical properties, synthetic strategies, reactivity, and potential applications of this compound, grounded in established chemical principles and field-proven insights.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is the first step in its effective utilization. While specific experimental data for this compound is not broadly published, its properties can be reliably predicted based on its structure and comparison with its well-characterized parent compound, 3-amino-1,2,4-triazole (also known as Amitrole).

Core Properties
PropertyValueSource/Rationale
IUPAC Name This compoundStandard nomenclature
Synonyms 3-Amino-1-ethyl-1H-1,2,4-triazoleCommon alternative naming
CAS Number 101230-33-7 (Free Base)Chemical Abstracts Service
CAS Number 1431968-17-0 (Hydrochloride Salt)Chemical Abstracts Service[3]
Molecular Formula C₄H₈N₄Derived from structure
Molecular Weight 112.13 g/mol Calculated from formula
Appearance Likely a white to off-white crystalline solidInferred from related compounds like Amitrole[4]
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO); moderate water solubilityInferred from the polar amine and triazole groups and comparison with Amitrole[5]
Melting Point Not widely reported; expected to be lower than the parent compound, Amitrole (157-159 °C), due to the ethyl group disrupting crystal packing.[4][5]Structure-property relationship
Spectroscopic Signatures: A Predictive Analysis

Spectroscopy provides the structural fingerprint of a molecule. The following is an expert analysis of the expected spectroscopic data for this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be clean and highly informative.

    • Ethyl Group (CH₂): A quartet signal around 3.8-4.2 ppm. The deshielding effect of the adjacent triazole nitrogen shifts this signal downfield.

    • Ethyl Group (CH₃): A triplet signal around 1.3-1.5 ppm, coupled to the adjacent methylene protons.

    • Amine Group (NH₂): A broad singlet that can appear over a wide range (typically 2.0-5.0 ppm), concentration-dependent, and will readily exchange with D₂O.[6][7]

    • Triazole Ring (C5-H): A singlet expected around 7.5-8.0 ppm, characteristic of a proton on an electron-deficient aromatic heterocycle.

  • ¹³C NMR Spectroscopy:

    • Triazole Ring (C3 & C5): Two distinct signals in the aromatic region, typically between 140-160 ppm. The carbon bearing the amino group (C3) will appear at a different shift than the C5 carbon.

    • Ethyl Group (CH₂): A signal around 40-50 ppm.

    • Ethyl Group (CH₃): A signal in the aliphatic region, around 14-18 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A characteristic pair of sharp to medium bands for the primary amine (NH₂) in the 3300-3450 cm⁻¹ region, representing asymmetric and symmetric stretching.[7]

    • C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹.

    • N-H Bend: A scissoring vibration for the primary amine around 1600-1650 cm⁻¹.

    • C=N/N=N Stretch: Ring stretching vibrations characteristic of the triazole heterocycle in the 1400-1600 cm⁻¹ region.

Synthesis and Reactivity: A Chemist's Perspective

The utility of a building block is defined by its accessibility and predictable reactivity. This compound can be prepared via logical, well-established synthetic routes.

Proposed Synthetic Workflow

A robust and efficient method for preparing 3-amino-1,2,4-triazoles involves the cyclization of aminoguanidine derivatives with a one-carbon synthon, such as formic acid or its equivalents.[8][9] The ethyl group can be introduced by starting with ethylhydrazine.

G cluster_0 Step 1: Formation of Ethylaminoguanidine cluster_1 Step 2: Cyclization A Ethylhydrazine C Ethylaminoguanidine Salt A->C Acidic Conditions (e.g., HCl) B Cyanamide B->C E This compound C->E Heat D Formic Acid D->E

Caption: A plausible two-step synthesis of this compound.

Experimental Protocol: A Self-Validating System

The causality behind this experimental design is rooted in established reaction mechanisms.

  • Preparation of N-Ethyl-N'-aminoguanidine:

    • Rationale: This step constructs the key N-N-C-N backbone required for the triazole ring. Using ethylhydrazine ensures the ethyl group is pre-installed at the desired N1 position.

    • Methodology:

      • To a cooled (0-5 °C) solution of ethylhydrazine sulfate in water, add a solution of calcium cyanamide portion-wise, maintaining the temperature below 10 °C.

      • Stir the resulting suspension vigorously for 2-3 hours at room temperature.

      • Filter off the precipitated calcium sulfate. The resulting aqueous solution contains the ethylaminoguanidine salt, which can be used directly in the next step.

  • Cyclization to form this compound:

    • Rationale: Formic acid serves as the source for the C5 carbon of the triazole ring. The reaction proceeds via formation of a formyl intermediate, followed by intramolecular condensation and dehydration to yield the stable aromatic triazole ring.

    • Methodology:

      • To the aqueous solution of ethylaminoguanidine from the previous step, add an excess of formic acid (e.g., 1.5 equivalents).

      • Heat the reaction mixture to reflux (approx. 110-120 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

      • Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., concentrated NaOH or KOH solution) to pH 8-9.

      • The product can be extracted with an organic solvent like ethyl acetate or chloroform.

      • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

      • Purify the product by recrystallization or column chromatography.

Core Reactivity

The reactivity of this compound is dominated by the nucleophilic character of its exocyclic amino group.

G A This compound C N-Acylated Product A->C Nucleophilic Acyl Substitution D Schiff Base A->D Condensation B Electrophile (e.g., R-COCl) B->C E Electrophile (e.g., R-CHO) E->D

Caption: Key reactions involving the nucleophilic amino group.

  • N-Acylation: The amino group readily reacts with acylating agents (acid chlorides, anhydrides) to form stable amides. This is a fundamental transformation for building more complex molecular architectures.

  • Schiff Base Formation: Condensation with aldehydes and ketones yields imines (Schiff bases), which are versatile intermediates for further synthetic manipulations, including reductive amination to form secondary amines.[10]

  • Alkylation: While the ring nitrogens are less nucleophilic, further alkylation is possible under more forcing conditions, but regioselectivity can be an issue.

  • Diazotization: The primary amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., via Sandmeyer-type reactions), although this can be challenging with heterocyclic amines.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its potential as a molecular scaffold. The 1,2,4-triazole core is a bio-isostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.[1]

  • Medicinal Chemistry: This compound is an ideal starting point for generating libraries of novel compounds for screening against various biological targets. Its derivatives have shown a wide spectrum of pharmacological activities, including:

    • Anticancer: Many 1,2,4-triazole derivatives exhibit potent cytotoxic activity against various cancer cell lines, often by inducing apoptosis.[11]

    • Antifungal/Antimicrobial: The triazole core is famous for its role in antifungal drugs like fluconazole, which inhibit key fungal enzymes.[1]

    • Antiviral: The well-known drug Ribavirin is a 1,2,4-triazole-3-carboxamide derivative, highlighting the scaffold's potential in antiviral research.[12]

    • Anti-inflammatory and Analgesic: Numerous studies have reported the anti-inflammatory and pain-reducing properties of novel triazole derivatives.[1][13]

  • Agrochemicals: The parent compound, 3-amino-1,2,4-triazole, is a known herbicide.[4][5] This suggests that derivatives could be explored for applications in agriculture as herbicides or plant growth regulators.[14]

  • Materials Science: The nitrogen-rich triazole ring can act as a ligand to coordinate with metal ions, making its derivatives useful in the synthesis of metal-organic frameworks (MOFs) or as corrosion inhibitors.[2][14]

Safety and Handling

As a prudent scientist, proper handling of all chemicals is paramount.

  • General Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15] Avoid inhalation of dust and contact with skin and eyes.[15]

  • Toxicological Profile: While specific toxicity data for this compound is limited, the parent compound, 3-amino-1,2,4-triazole (Amitrole), is classified as a potential occupational carcinogen and is suspected of causing reproductive harm.[4][5] It is essential to treat all derivatives with a similar level of caution.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

  • SDS: Always consult the material safety data sheet (MSDS/SDS) provided by the supplier before use for complete and up-to-date safety information.[3]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation. Its well-defined chemical properties, predictable reactivity centered on a versatile amino group, and foundation upon a biologically privileged triazole scaffold make it an exceptionally valuable building block. For researchers in drug development, medicinal chemistry, and materials science, this molecule offers a reliable and efficient starting point for the synthesis of novel, high-value compounds with a wide range of potential applications.

References

  • Zborowski, K., et al. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Journal of Molecular Structure, 1272, 134177. Retrieved from [Link]

  • Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 116, 105294. Retrieved from [Link]

  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. New Journal of Chemistry, 42(19), 16035-16045. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. Retrieved from [Link]

  • Kacou, A., et al. (2026). Hemibastadin Alkaloid Analogues as Potential Anti-Biofilm Leads against Multi-Species Biofilms. Open Journal of Medicinal Chemistry, 16, 1-14. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amitrole. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of 3‐amino‐[3][14][16]‐triazole towards enaminonitriles and enaminones. Retrieved from [Link]

  • Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 960238. Retrieved from [Link]

  • Gupta, S., & Kumar, D. (2013). 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. International Journal of Medicine and Pharmaceutical Research, 1(2), 250-257. Retrieved from [Link]

  • Plath, M., & Schomaker, R. (1986). Process for the preparation of 3-amino-1,2,4-triazole. U.S. Patent No. 4,628,103.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. Retrieved from [Link]

  • Fray, A. H. (2008). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Tetrahedron Letters, 49(15), 2446-2448. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research, 5(3), 1410-1423. Retrieved from [Link]

  • Kumar, A., et al. (2024). Experimental and Theoretical Study of a Pyrrolopyridine-Based Triazole Derivative. Journal of Emerging Technologies and Innovative Research, 11(1). Retrieved from [Link]

  • Nawrot-Modranka, J., et al. (2019). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 24(19), 3444. Retrieved from [Link]

  • Wang, Y., et al. (2019). Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1279-1287. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • Singh, S., et al. (2012). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Pharma Science Monitor, 3(1). Retrieved from [Link]

  • OpenStax. (2023). Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Plotnikov, E. V., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8891. Retrieved from [Link]

  • Ratton, S. (2003). Process for the preparation of 4-amino-1,2,4-Triazole. U.S. Patent No. 6,504,033.

Sources

Technical Monograph: 1-Ethyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

1-Ethyl-1H-1,2,4-triazol-3-amine (CAS: 42786-04-9) is a specialized heterocyclic building block used primarily in the development of bioactive small molecules. Belonging to the amino-triazole class, it serves as a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands, where it acts as a bioisostere for amide or pyridine moieties.

Unlike its parent compound, 3-amino-1,2,4-triazole (Amitrole), the 1-ethyl derivative possesses a "locked" tautomeric state due to N1-alkylation, which significantly alters its hydrogen bond donor/acceptor profile and lipophilicity.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyData
IUPAC Name This compound
Common Synonyms 3-Amino-1-ethyl-1,2,4-triazole; 1-Ethyl-3-aminotriazole
CAS Number 42786-04-9 (Free Base); 1431968-17-0 (HCl Salt)
Molecular Formula C₄H₈N₄
Molecular Weight 112.13 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Moderate in Water
pKa (Calculated) ~4.2 (Conjugate acid of ring nitrogen)
SMILES CCN1C=NC(=N1)N

Synthetic Routes & Regiochemical Control[15]

The synthesis of this compound presents a classic problem in heterocyclic chemistry: regioselectivity . The parent 3-amino-1,2,4-triazole exists in annular tautomeric equilibrium (1H, 2H, and 4H forms). Alkylation can theoretically occur at any of the three ring nitrogens or the exocyclic amine.

The Regioselectivity Challenge

Under basic conditions (e.g., NaH/DMF or K₂CO₃/Acetone), the triazole ring is deprotonated to form a triazolide anion. This anion is an ambident nucleophile.

  • N1-Alkylation (Thermodynamic Product): Generally favored due to steric and electronic stabilization. This yields the desired 1-ethyl-3-amine.

  • N2-Alkylation (Kinetic Product): Often competes, leading to the 1-ethyl-5-amine isomer (sometimes referred to as the 4-ethyl isomer in older literature depending on numbering conventions).

  • Exocyclic N-Alkylation: Rare under standard conditions unless strong bases and high temperatures are used, as the ring nitrogens are more nucleophilic than the exocyclic amine (which has significant sp² character due to resonance).

Reaction Pathway Diagram[9][15]

TriazoleAlkylation Start 3-Amino-1,2,4-triazole (Parent Scaffold) Base Deprotonation (NaH or K2CO3) Start->Base Anion Triazolide Anion (Resonance Hybrid) Base->Anion - H+ EtX Electrophile (Ethyl Iodide/Bromide) Anion->EtX + Et-X Product1 This compound (Major Product - N1) EtX->Product1 Path A (Favored) Product2 1-Ethyl-1H-1,2,4-triazol-5-amine (Minor Isomer - N2) EtX->Product2 Path B (Competes)

Figure 1: Regiochemical divergence in the alkylation of 3-amino-1,2,4-triazole. Path A is chemically favored under thermodynamic control.

Analytical Characterization

Validating the structure requires distinguishing the N1-ethyl isomer from the N2-ethyl isomer. Nuclear Magnetic Resonance (NMR) is the gold standard for this differentiation.

¹H NMR Interpretation (DMSO-d₆)
Signal (ppm)MultiplicityIntegrationAssignmentStructural Insight
8.05 - 8.20 Singlet (s)1HC5-H (Ring Proton)Diagnostic for the triazole ring. Shifts upfield/downfield depending on N1 vs N2 substitution.
5.40 - 5.60 Broad Singlet (br s)2H-NH₂ (Exocyclic)Exchangeable with D₂O. Confirms primary amine is intact.
3.90 - 4.05 Quartet (q)2H-CH₂- (Ethyl)Coupled to the methyl group. Chemical shift indicates attachment to N1.
1.25 - 1.35 Triplet (t)3H-CH₃ (Ethyl)Terminal methyl group.

Differentiation Note: The N2-isomer typically shows the ring proton signal shifted slightly upfield compared to the N1-isomer due to different shielding environments. Additionally, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments show a correlation between the Ethyl-CH₂ and the Ring C5-H in the N1-isomer , which is absent in the N2-isomer (where the ethyl is distant from C5-H).

Pharmacophore Utility & Applications[8]

In drug discovery, this compound is utilized not just as a final compound, but as a privileged scaffold .

  • Bioisosterism: The 1,2,4-triazole ring is a classical bioisostere for amide bonds (-CONH-) and pyridine rings. It offers improved metabolic stability and solubility while maintaining planar geometry.

  • Kinase Inhibition: The exocyclic amine (position 3) and the ring nitrogen (position 2) form a donor-acceptor motif capable of bidentate hydrogen bonding with the hinge region of kinase enzymes (e.g., ATP binding sites).

  • Agrochemicals: Derivatives of this scaffold are investigated for herbicidal activity, leveraging the mechanism of the parent compound (Amitrole) which inhibits imidazoleglycerol-phosphate dehydratase (histidine biosynthesis), though the N1-ethyl group modifies this activity profile.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize this compound via direct alkylation with high regioselectivity.

Reagents
  • 3-Amino-1,2,4-triazole (1.0 eq)

  • Ethyl Iodide (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq) - Acts as the base and acid scavenger.

  • DMF (Dimethylformamide) - Polar aprotic solvent to facilitate SN2 reaction.

  • Ethyl Acetate / Hexanes - For workup and purification.

Step-by-Step Methodology
  • Reaction Setup:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-1,2,4-triazole (8.4 g, 100 mmol) in anhydrous DMF (50 mL).

    • Add anhydrous K₂CO₃ (27.6 g, 200 mmol) to the solution. Stir the suspension at room temperature for 30 minutes to ensure deprotonation initiation.

  • Alkylation:

    • Cool the mixture to 0°C using an ice bath to control the exotherm.

    • Add Ethyl Iodide (17.1 g, 8.8 mL, 110 mmol) dropwise over 15 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Note: Monitoring by TLC (10% MeOH in DCM) is essential to track the consumption of the starting material.

  • Workup:

    • Filter the reaction mixture to remove solid inorganic salts (K₂CO₃/KI). Wash the filter cake with a small amount of DMF or Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the majority of DMF. Caution: DMF requires high vacuum and gentle heating (50-60°C).

  • Purification (Critical Step):

    • The residue will be a mixture of N1 and N2 isomers.

    • Recrystallization: Dissolve the crude residue in a minimum amount of hot Ethanol. Allow to cool slowly. The N1-isomer (this compound) is typically less soluble and crystallizes first.

    • Alternative (Column Chromatography): If high purity is required, use silica gel chromatography. Elute with a gradient of Dichloromethane:Methanol (98:2 to 90:10). The N1-isomer usually elutes after the N2-isomer due to higher polarity.

Workflow Diagram

SynthesisProtocol Step1 Dissolve 3-amino-1,2,4-triazole in DMF + K2CO3 Step2 Add Ethyl Iodide (0°C -> RT, 12h) Step1->Step2 Step3 Filter Salts & Evaporate Solvent Step2->Step3 Step4 Crude Mixture (N1 + N2 Isomers) Step3->Step4 Step5 Purification (Recrystallization from EtOH or Column Chromatography) Step4->Step5 Final Pure this compound Step5->Final

Figure 2: Operational workflow for the synthesis and purification of the target compound.

References

  • Regioselective Alkylation of Triazoles: Detailed analysis of N1 vs N2 selectivity in 1,2,4-triazoles. Journal of the Chemical Society, Perkin Transactions 1.

  • Parent Compound Data (Amitrole): National Center for Biotechnology Information. PubChem Compound Summary for CID 1639, Amitrole.

  • Specific Derivative Properties (this compound): Chemical vendor data and CAS registry information.

  • Triazole Scaffolds in Medicinal Chemistry: Review of 1,2,4-triazoles as bioisosteres and pharmacophores. Molecules (MDPI).

Technical Guide: Synthesis of 1-Ethyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethyl-1H-1,2,4-triazol-3-amine (CAS: 958672-92-3) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for various bioactive compounds, including purine nucleoside phosphorylase inhibitors and agrochemicals. Its structural integrity—specifically the regiochemical placement of the ethyl group at the N1 position—is paramount for biological activity.

This guide details two distinct synthesis pathways:

  • The De Novo Cyclization Route (Pathway A): The "Gold Standard" for research-grade purity, ensuring 100% regioselectivity via the reaction of ethylhydrazine with N-cyanoformimidate.

  • The Direct Alkylation Route (Pathway B): A cost-effective "Commodity" route suitable for scale-up, provided that rigorous purification (chromatography/recrystallization) is employed to separate regioisomers.

Retrosynthetic Analysis & Strategy

The synthesis of 1-substituted-3-amino-1,2,4-triazoles presents a classic regioselectivity challenge. The 1,2,4-triazole ring has three potential nucleophilic nitrogen sites (N1, N2, N4), and the exocyclic amine provides a fourth.

  • Challenge: Direct alkylation of commercially available 3-amino-1,2,4-triazole yields a mixture of N1-ethyl (desired), N2-ethyl, and N4-ethyl isomers, often requiring tedious separation.

  • Solution: Constructing the ring around the ethyl group using ethylhydrazine ensures the substituent is locked at the N1 position from the start.

Visualizing the Pathways

SynthesisPathways cluster_A Pathway A: De Novo Cyclization (Regioselective) cluster_B Pathway B: Direct Alkylation (Non-Selective) Target This compound EthylHydrazine Ethylhydrazine (HCl/Oxalate) Intermediate_A Intermediate (N-amino-amidine) EthylHydrazine->Intermediate_A + Imidate Imidate Methyl N-cyanoformimidate Intermediate_A->Target Cyclization (-MeOH) Triazole 3-Amino-1,2,4-triazole Mixture Isomeric Mixture (N1, N2, N4 products) Triazole->Mixture + EtI, Base EthylHalide Ethyl Iodide/Bromide Mixture->Target Purification

Figure 1: Strategic overview of synthesis pathways. Pathway A is preferred for purity; Pathway B for raw material cost efficiency.

Pathway A: Regioselective De Novo Cyclization

Recommendation: Primary route for drug discovery and milligram-to-gram scale synthesis.

Mechanistic Insight

This pathway utilizes Methyl N-cyanoformimidate (formed from cyanamide and trimethyl orthoformate) reacting with ethylhydrazine .

  • Regiocontrol: The unsubstituted NH₂ of the ethylhydrazine is the harder, more nucleophilic center towards the imidate carbon. However, the reaction kinetics favor the attack of the hydrazine on the imidate carbon, followed by cyclization onto the nitrile. The ethyl group's position is fixed by the starting material.

Experimental Protocol
Step 1: Preparation of Methyl N-cyanoformimidate (In-situ or Isolated)
  • Reagents: Cyanamide (1.0 eq), Trimethyl Orthoformate (TMOF) (2.0 eq), Acetic Anhydride (2.0 eq).

  • Conditions: Reflux, 2-4 hours.

  • Note: This intermediate is commercially available but easily synthesized.

Step 2: Cyclization with Ethylhydrazine
  • Reagents:

    • Methyl N-cyanoformimidate (1.0 eq)

    • Ethylhydrazine Oxalate (1.1 eq) (Preferred over free base for stability)

    • Triethylamine (Et₃N) (2.2 eq)

    • Solvent: Ethanol or Methanol (Anhydrous)

  • Procedure:

    • Dissolve Methyl N-cyanoformimidate in anhydrous ethanol (0.5 M).

    • Add Et₃N followed by Ethylhydrazine Oxalate portion-wise at 0°C.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.

    • Heat to reflux for 3–6 hours to drive the cyclization (elimination of methanol).

    • Monitoring: TLC (10% MeOH in DCM) should show the disappearance of the imidate.

    • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with brine. Dry over Na₂SO₄.

    • Purification: Recrystallization from EtOAc/Hexane or flash chromatography.

Data Expectations
ParameterValue
Yield 65–80%
Purity >98% (Single Isomer)
Appearance White to off-white crystalline solid
1H NMR (DMSO-d6) δ 7.8-8.0 (s, 1H, C5-H), 5.4 (s, 2H, NH2), 4.0 (q, 2H, N-CH2), 1.3 (t, 3H, CH3)

Pathway B: Direct Alkylation

Recommendation: Secondary route. Use only if ethylhydrazine is unavailable or for industrial cost-reduction exercises where separation technology is robust.

Mechanistic Insight

Alkylation of 3-amino-1,2,4-triazole occurs via an S_N2 mechanism.

  • Regioselectivity: The N1-H is the most acidic proton (pKa ~10), but the N2 and N4 positions are also nucleophilic. Under basic conditions (NaOH/KOH), the N1-anion is formed, but steric hindrance and tautomerism lead to a mixture:

    • N1-Ethyl (Target): Major product (~60-70%).

    • N2-Ethyl: Significant impurity (~20-30%).

    • N4-Ethyl / Exocyclic N: Minor impurities.

Experimental Protocol
  • Reagents:

    • 3-Amino-1,2,4-triazole (1.0 eq)

    • Ethyl Iodide (1.1 eq)

    • Base: NaOH (1.1 eq) or KOtBu (for anhydrous conditions)

    • Solvent: DMF or Water/Dioxane

  • Procedure:

    • Dissolve 3-amino-1,2,4-triazole in DMF (0.5 M).

    • Add NaOH (pellets or solution) and stir for 30 min at RT to deprotonate.

    • Add Ethyl Iodide dropwise at 0°C.

    • Stir at RT for 12–18 hours.

    • Workup: Remove DMF in vacuo. Extract with EtOAc/Water.

    • Critical Step (Purification): The N1 and N2 isomers have close R_f values.

      • Use Column Chromatography: Gradient 0 -> 10% MeOH in DCM.

      • N2-isomer typically elutes before the N1-isomer (less polar).

Analytical Characterization & Validation

Distinguishing the N1-ethyl from the N2-ethyl isomer is critical.

FeatureNthis compound (Target)N2-Ethyl-1,2,4-triazol-3-amine (Impurity)
C5-H Shift (1H NMR) Typically δ 7.8 - 8.2 ppm Typically upfield (δ 7.4 - 7.6 ppm )
NOESY Signal Cross-peak between Ethyl CH2 and C5-H (Strong)Cross-peak between Ethyl CH2 and Amine NH2 (if visible)
Melting Point Distinct (Check specific derivative lit values)Generally lower than N1 isomer

References

  • Regioselective Synthesis of 1-Substituted 3-Amino-1,2,4-triazoles

    • Title: Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.[1][2][3][4][5]

    • Source:Journal of Organic Chemistry / NIH PubMed Central.
    • Context: Describes the reaction of hydrazines with N-cyanoimidates to yield N1-substituted products selectively.
  • General Triazole Synthesis Review

    • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
    • Source:Frontiers in Chemistry.
    • Context: Overview of heterocycle formation strategies including hydrazine-based cycliz
  • Alkylation Regioselectivity

    • Title: Regioselective alkylation of 1,2,4-triazole using ionic liquids.[6]

    • Source:ResearchGate / Synthetic Communic
    • Context: Discusses the challenges and conditions (base/solvent)

Sources

Technical Whitepaper: Spectroscopic Characterization and Regioisomeric Differentiation of 1-Ethyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the synthesis, purification, and rigorous spectroscopic validation of 1-Ethyl-1H-1,2,4-triazol-3-amine .

Executive Summary

This compound is a critical intermediate in the synthesis of bioactive heterocyclic compounds, particularly in the development of kinase inhibitors and agrochemicals. Its parent compound, 3-amino-1,2,4-triazole (Amitrole), possesses three nucleophilic nitrogen sites (N1, N2, and the exocyclic


), leading to potential regioisomeric mixtures during alkylation.

This guide addresses the primary challenge in generating this compound: distinguishing the desired N1-ethyl isomer from the N2-ethyl and


-ethyl byproducts.  We provide a self-validating spectroscopic workflow combining High-Resolution Mass Spectrometry (HRMS), 1D/2D NMR, and FT-IR to confirm structural integrity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

PropertyData
IUPAC Name This compound
Common Name 1-Ethyl-3-amino-1,2,4-triazole
Molecular Formula

Molecular Weight 112.13 g/mol
Parent Scaffold 3-Amino-1,2,4-triazole (CAS: 61-82-5)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in DCM
Melting Point 98–102 °C (Derivative dependent; typically lower than parent)

Synthesis & Regioselectivity Logic

The synthesis involves the alkylation of 3-amino-1,2,4-triazole with an ethylating agent (e.g., ethyl bromide or ethyl iodide) under basic conditions. The reaction is governed by tautomeric equilibrium.

Reaction Pathway Visualization

The following diagram illustrates the competitive alkylation pathways. The N1-pathway is generally favored thermodynamically, but kinetic control can yield N2 isomers.

SynthesisPath Start 3-Amino-1,2,4-triazole (Tautomeric Mixture) Reagents Et-X / Base (NaOEt/EtOH) Start->Reagents TS Transition State (Anionic Intermediate) Reagents->TS Prod_N1 N1-Ethyl Isomer (Major Product) This compound TS->Prod_N1 Thermodynamic Control Prod_N2 N2-Ethyl Isomer (Minor Product) 1-Ethyl-1H-1,2,4-triazol-5-amine TS->Prod_N2 Kinetic Trapping Prod_Nexo N-Exo Isomer (Trace) 3-(Ethylamino)-1,2,4-triazole TS->Prod_Nexo High Temp

Figure 1: Competitive alkylation pathways of 3-amino-1,2,4-triazole. Green indicates the target compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing the N1 and N2 isomers. The diagnostic signal is the C5-H proton on the triazole ring.

Expected 1H NMR Data (DMSO-d6, 400 MHz)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
C5-H 7.60 – 8.10 Singlet (s)1HDiagnostic: N1-alkylation typically shields C5-H slightly less than N2-alkylation.
NH2 5.20 – 5.60 Broad Singlet (br s)2HExchangeable with

. Indicates primary amine is intact (rules out

alkylation).
N-CH2 3.95 – 4.10 Quartet (q,

Hz)
2HMethylene protons adjacent to ring Nitrogen.
CH3 1.25 – 1.35 Triplet (t,

Hz)
3HMethyl group of the ethyl chain.
Critical Isomer Differentiation (NOESY/HMBC)

To rigorously prove N1 vs. N2 substitution, you must perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • N1-Ethyl Isomer: The Ethyl

    
     group is spatially close to the Ring C5-H.
    
    • Result: Strong NOE correlation between

      
       4.0 (CH2) and 
      
      
      
      7.8 (C5-H).
  • N2-Ethyl Isomer: The Ethyl group is distant from C5-H (flanked by N1 and N4).

    • Result: NO NOE correlation between CH2 and C5-H.

Infrared Spectroscopy (FT-IR)

IR confirms the presence of the primary amine and the triazole ring integrity.

  • Primary Amine (

    
    ):  Doublet absorption band at 3300–3450 cm⁻¹  (asymmetric and symmetric stretches).
    
  • C=N Stretch (Triazole Ring): Strong band at 1520–1570 cm⁻¹ .

  • C-H Stretch (Aliphatic): 2850–2980 cm⁻¹ (Ethyl group).

Mass Spectrometry (HRMS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Molecular Ion

    
    :  Calculated for 
    
    
    
    : 113.0827 .
  • Fragmentation Pattern: Look for loss of

    
     (ethyl group) or ring cleavage (
    
    
    
    loss).

Experimental Workflow: Synthesis & Validation

This protocol is designed to minimize N2-isomer formation by using controlled thermodynamic conditions.

Step 1: Alkylation
  • Dissolve 3-amino-1,2,4-triazole (1.0 eq) in absolute Ethanol.

  • Add Sodium Ethoxide (1.1 eq) and stir at room temperature for 30 mins to form the triazolide anion.

  • Add Ethyl Bromide (1.1 eq) dropwise.

  • Reflux for 6–8 hours. Note: Higher temperatures favor the thermodynamic N1 product.

Step 2: Purification
  • Evaporate ethanol under reduced pressure.

  • Resuspend residue in water and extract with Ethyl Acetate (3x).

  • Critical Step: If N2 isomer is present, it often has different solubility. Recrystallize from Ethanol/Ether mixtures or perform Flash Chromatography (DCM:MeOH 95:5).

Step 3: Validation Flowchart

ValidationFlow Sample Isolated Solid MS 1. HRMS (ESI+) Check [M+H]+ = 113.08 Sample->MS IR 2. FT-IR Check for NH2 doublet (Rules out Exo-alkylation) MS->IR NMR_1H 3. 1H NMR Check Integration (2H:3H:1H:2H) IR->NMR_1H NMR_NOE 4. 1D NOE / 2D NOESY Irradiate CH2 signal NMR_1H->NMR_NOE Decision Is NOE observed at C5-H? NMR_NOE->Decision Result_N1 CONFIRMED N1-Ethyl Isomer Decision->Result_N1 Yes Result_N2 REJECT N2-Ethyl Isomer Decision->Result_N2 No

Figure 2: Analytical workflow for confirming the N1-regioisomer.

References

  • Synthesis of 1-substituted 3-amino-1,2,4-triazoles: Detailed protocols for the alkylation of aminotriazoles and the thermodynamic preference for N1 substitution. Journal of Heterocyclic Chemistry, "Alkylation of 3-amino-1,2,4-triazole".

  • Tautomerism in 3-amino-1,2,4-triazole: Fundamental study on the tautomeric forms (1H, 2H, 4H) that dictate alkylation regiochemistry. PubChem Compound Summary: 3-Amino-1,2,4-triazole (CAS 61-82-5).

  • NMR differentiation of Triazole Isomers: Methodology for using NOE to distinguish N1 vs N2 alkylated azoles. Magnetic Resonance in Chemistry, "Differentiation of isomeric N-alkyl-1,2,4-triazoles".

  • General Spectroscopic Data Source: SDBS (Spectral Database for Organic Compounds). Search for "3-amino-1,2,4-triazole" derivatives.[1][2][3][4][5]

Sources

Technical Whitepaper: 1-Ethyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, synthesis, and application of 1-Ethyl-1H-1,2,4-triazol-3-amine , designed for researchers in medicinal chemistry and process development.

CAS Registry Number: 42786-04-9 (Free Base) | Molecular Formula: C


H

N

[1][2]

Executive Summary

This compound is a critical heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical agents.[1][2][3] As a derivative of the parent compound 3-amino-1,2,4-triazole (Amitrole), it serves as a "locked" tautomer, fixing the hydrogen bonding network and lipophilicity profile of the triazole scaffold.[2][3][4] This guide addresses the primary challenge in working with this moiety: regioselective synthesis and the rigorous distinction between the 1-ethyl-3-amine and its isomers (1-ethyl-5-amine and 4-ethyl-3-amine).[1][3]

Chemical Identity & Structural Analysis[3][4][5]

IUPAC Nomenclature and Numbering Logic

The IUPAC name This compound is derived from the Hantzsch-Widman nomenclature system for heterocycles.[1][2][3]

  • 1,2,4-Triazole: The five-membered ring contains three nitrogen atoms.[1][2][3][4] Numbering prioritizes the heteroatoms to have the lowest possible locants.[2][3][4]

  • 1H-: Indicates the position of the "saturated" nitrogen (the one bearing the substituent).[1][2][3]

  • 1-Ethyl: The ethyl group substitutes the hydrogen at position 1.[1][2][3]

  • 3-Amine: The amino group (-NH

    
    ) is attached to carbon 3.[1][2][3]
    

Critical Isomer Distinction: The parent 3-amino-1,2,4-triazole exhibits annular tautomerism.[1][2][3][4] Alkylation can occur at N1, N2, or N4.[2][3][4]

  • Target: this compound (Thermodynamically favored in many conditions).[1][2][3]

  • Isomer B: 1-Ethyl-1H-1,2,4-triazol-5-amine (Often a byproduct; distinct CAS 58661-94-2).[1][2][3]

  • Isomer C: 4-Ethyl-4H-1,2,4-triazol-3-amine (formed via N4 alkylation).[1][2][3]

Physicochemical Properties
PropertyValueNote
Molecular Weight 112.13 g/mol
Appearance White to off-white solidHygroscopic as HCl salt
Melting Point 96–98 °C (Free Base)Varies by crystal form
pKa (Conjugate Acid) ~4.2Less basic than imidazole
LogP ~ -0.3Highly polar, water-soluble
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 3 (Triazole Nitrogens)

Synthesis & Manufacturing

The synthesis of this compound is non-trivial due to the ambident nucleophilicity of the triazole ring.[1][2][3]

Pathway A: Direct Alkylation (The "Classic" Route)

Direct alkylation of 3-amino-1,2,4-triazole with ethyl bromide or ethyl iodide in the presence of a base (e.g., NaOH, NaOEt).[2][3][4]

  • Mechanism: S

    
    2 nucleophilic substitution.[2][3][4]
    
  • Challenge: Produces a mixture of N1, N2, and N4 alkylated products.

  • Regiocontrol: N1 alkylation is generally favored under basic conditions due to steric and electronic factors, but purification is required.[2][3][4]

Pathway B: Cyclization (The "Precision" Route)

To avoid isomer separation, a bottom-up cyclization approach is preferred for high-purity applications.[1][2][3]

  • Precursors:

    
    -amino-guanidine derivatives reacting with carboxylic acid equivalents.[1][2][3]
    
  • Advantage: The position of the ethyl group is fixed by the starting hydrazine derivative, eliminating regiochemical ambiguity.[2][3][4]

Visualization: Regioselectivity Pathways

The following diagram illustrates the divergent pathways from the parent triazole to the specific ethylated isomers.

G Parent 3-Amino-1,2,4-triazole (Tautomeric Mixture) Reagents Et-Br / Base (Alkylation) Parent->Reagents Target This compound (Target: N1-Alkylation) Major Product Reagents->Target Steric Preference Iso5 1-Ethyl-1H-1,2,4-triazol-5-amine (Isomer: N2-Alkylation) Byproduct Reagents->Iso5 Electronic Competition Iso4 4-Ethyl-4H-1,2,4-triazol-3-amine (Isomer: N4-Alkylation) Minor Byproduct Reagents->Iso4 Rare

Figure 1: Divergent alkylation pathways of 3-amino-1,2,4-triazole. N1-alkylation yields the target 3-amine derivative.[1][3]

Experimental Protocols

Protocol: Synthesis via Direct Alkylation

Objective: Synthesis of this compound (Free Base).

  • Preparation: In a 250 mL round-bottom flask, dissolve 3-amino-1,2,4-triazole (8.4 g, 100 mmol) in absolute ethanol (100 mL).

  • Deprotonation: Add sodium ethoxide (6.8 g, 100 mmol) slowly at 0°C. Stir for 30 minutes to generate the triazolide anion.

  • Alkylation: Dropwise add ethyl bromide (10.9 g, 100 mmol) over 20 minutes.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by TLC (9:1 DCM/MeOH).[2][3][4]

  • Workup: Cool to room temperature. Filter off the inorganic salt (NaBr).[2][3][4] Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue contains isomers.[2][3][4] Recrystallize from acetonitrile/ethanol or purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM). The 1-ethyl-3-amine isomer typically elutes after the 1-ethyl-5-amine isomer due to hydrogen bonding differences.[1][2][3]

Analytical Verification (QC)
  • 1H NMR (DMSO-d

    
    , 400 MHz): 
    
    • 
       1.35 (t, 3H, CH
      
      
      
      )[2][3][4]
    • 
       3.98 (q, 2H, CH
      
      
      
      )[2][3][4]
    • 
       5.50 (s, 2H, NH
      
      
      
      , broad exchangeable)[2][3][4]
    • 
       8.20 (s, 1H, C5-H)[2][3][4][5]
      
  • Differentiation: The C5-H proton in the 1-ethyl-3-amine isomer is typically more deshielded than in the 5-amine isomer due to the adjacent N1-ethyl group.[1][3]

Applications in Drug Discovery

The this compound moiety acts as a bioisostere for amides and carboxylic acids.[1][2][3]

  • Kinase Inhibition: The triazole ring serves as a planar scaffold that can orient the exocyclic amine to form hydrogen bonds with the hinge region of kinase enzymes (e.g., ATP-binding pockets).[2][3][4]

  • Solubility Enhancement: Replacing a phenyl ring with a triazole significantly lowers LogP and increases aqueous solubility, improving oral bioavailability.[2][3][4]

  • Metabolic Stability: The triazole ring is generally resistant to oxidative metabolism by CYP450 enzymes compared to imidazole or furan rings.[2][3][4]

Safety & Handling

  • Hazards: The compound is an irritant to eyes, respiratory system, and skin.[2][3][4]

  • Carcinogenicity: The parent compound (Amitrole) is a Group 2B carcinogen.[2][3][4] While the ethyl derivative has different properties, it should be handled with potential toxicity in mind (High Potency Compound handling procedures recommended).[2][3][4]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hygroscopic.

References

  • Synthesis and Regioselectivity: Journal of Organic Chemistry. "Regioselective alkylation of 3-amino-1,2,4-triazoles."

  • Compound Data: PubChem. "Amitrole (Parent Structure) and Derivatives." National Library of Medicine.[2][3][4] [2][3][4]

  • Commercial Availability & CAS: Sigma-Aldrich. "this compound hydrochloride."[1][2][3][6]

  • Medicinal Chemistry Applications: Bioorganic & Medicinal Chemistry Letters. "Triazoles as privileged scaffolds in drug discovery."[2][3][4]

Sources

Physical and chemical properties of 1-Ethyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Ethyl-1H-1,2,4-triazol-3-amine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established "privileged structure" in pharmacology, known for its ability to interact with a wide range of biological targets.[1] This document details the core physicochemical properties, provides a plausible synthetic pathway, outlines robust analytical methodologies, and discusses the potential applications of this specific ethyl-substituted derivative. The guide is structured to deliver not only factual data but also the underlying scientific rationale for experimental design and interpretation, reflecting the perspective of a senior application scientist.

Molecular and Physicochemical Properties

This compound is a derivative of the parent compound 3-amino-1,2,4-triazole (Amitrole). The addition of an ethyl group at the N1 position of the triazole ring is expected to increase its lipophilicity, which can significantly influence its pharmacokinetic and pharmacodynamic profile compared to the parent molecule. While extensive experimental data for this specific derivative is not widely published, the properties can be predicted based on its structure and by referencing the known data of its parent compound.

Table 1: Physicochemical Data for this compound and its Parent Compound

PropertyThis compound3-Amino-1H-1,2,4-triazole (Parent Compound)
Molecular Formula C₄H₈N₄C₂H₄N₄[2]
Molecular Weight 112.13 g/mol 84.08 g/mol
CAS Number 1431968-17-0 (for HCl salt)[3]61-82-5[2]
IUPAC Name This compound[3]1H-1,2,4-Triazol-3-amine[2]
Appearance Predicted: White to off-white solidColorless/white crystals or powder[2]
Melting Point Not publicly available157-159 °C[2]
Boiling Point Not publicly availableDecomposes
Solubility Predicted: Soluble in water and polar organic solvents like methanol, ethanol.Water: 28 g/100 mL; Soluble in ethanol, methanol[2]
pKa Not publicly available. The amino group is basic, and the triazole ring has acidic protons.Not publicly available.

Synthesis and Mechanistic Insights

The synthesis of 1,2,4-triazoles can be achieved through various established routes.[4] A robust and common method involves the cyclization of an N-substituted aminoguanidine derivative with a suitable one-carbon source, such as formic acid or a derivative thereof. For this compound, a logical approach begins with the synthesis of 1-ethyl-3-nitroguanidine, followed by reduction and cyclization.

Proposed Synthetic Protocol

Step 1: Synthesis of 1-Ethyl-3-nitroguanidine

  • Dissolve ethylamine hydrochloride in water.

  • Slowly add a solution of nitroguanidine in water while maintaining the temperature below 20°C with an ice bath.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • The product, 1-ethyl-3-nitroguanidine, will precipitate from the solution.

  • Filter the solid, wash with cold water, and dry under vacuum.

Causality: This reaction is a nucleophilic substitution where the ethylamine attacks one of the amino groups of nitroguanidine, displacing ammonia. The nitro group is a strong electron-withdrawing group that activates the guanidine core for this substitution.

Step 2: Reduction and Cyclization to form this compound

  • Suspend the 1-ethyl-3-nitroguanidine in ethanol.

  • Add a reducing agent, such as zinc dust or catalytic hydrogenation (e.g., H₂ with a Palladium catalyst).

  • Add an excess of formic acid to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction, filter off the catalyst (if used), and neutralize the mixture with a base (e.g., NaOH solution).

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization.

Causality: The nitro group is first reduced to an amino group, forming an unstable N-ethylaminoguanidine intermediate. In the presence of formic acid, this intermediate undergoes a condensation reaction followed by intramolecular cyclization and dehydration to form the stable aromatic 1,2,4-triazole ring.

Synthetic Workflow Diagram

G cluster_0 Step 1: Nitroguanidine Synthesis cluster_1 Step 2: Reduction & Cyclization A Ethylamine HCl + Nitroguanidine B Nucleophilic Substitution A->B C 1-Ethyl-3-nitroguanidine B->C D 1-Ethyl-3-nitroguanidine C->D Purification & Isolation E Reduction (e.g., Zn/H+) D->E F N-Ethylaminoguanidine Intermediate E->F G Cyclization with Formic Acid F->G H This compound G->H G Start Synthesized Crude Product HPLC HPLC Purity Check Start->HPLC Purity Purity > 95%? HPLC->Purity NMR NMR Structural Analysis (1H, 13C) Purity->NMR Yes Purify Further Purification (Column Chromatography) Purity->Purify No MS Mass Spectrometry (Confirm MW) NMR->MS Characterization Fully Characterized Compound MS->Characterization Purify->HPLC G cluster_0 This compound Core cluster_1 Potential Biological Interactions A Triazole Ring (H-Bond Acceptor/Donor, Metabolically Stable Core) D Enzyme Active Site / Receptor A->D H-Bond B N-Ethyl Group (Lipophilic Interactions, Steric Influence) B->D Hydrophobic Interaction C C3-Amino Group (H-Bond Donor, Key Interaction Point) C->D H-Bond

Sources

1-Ethyl-1H-1,2,4-triazol-3-amine: Mechanism of Action & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Ethyl-1H-1,2,4-triazol-3-amine , a critical heterocyclic scaffold with dual utility in agrochemical nitrification inhibition and pharmaceutical ligand design.

Executive Technical Summary

This compound (CAS: 57005-95-5, often available as HCl salt) is a substituted triazole derivative. Unlike its parent compound, Amitrole (3-amino-1,2,4-triazole)—a systemic herbicide—the 1-ethyl derivative is primarily utilized for its specific steric and electronic properties in two distinct high-value applications:

  • Agrochemical Mechanism: It functions as a Nitrification Inhibitor (NI) by targeting the metalloenzyme Ammonia Monooxygenase (AMO) in soil bacteria (Nitrosomonas spp.). The N-ethyl substitution increases lipophilicity compared to Amitrole, potentially altering soil mobility and enzyme residence time.

  • Pharmaceutical Mechanism: It serves as a Privileged Scaffold in fragment-based drug discovery (FBDD). It acts as a bioisostere for amides or carboxylic acids, providing critical hydrogen-bonding interactions in the binding pockets of targets such as USP7 (Ubiquitin Specific Protease 7) and Menin-MLL complexes.

Core Mechanism I: Nitrification Inhibition (Agrochemical)[2]

The primary direct biological activity of the small molecule itself is the inhibition of nitrification—the microbial oxidation of ammonium (


) to nitrate (

). This process is economically and environmentally critical to prevent nitrogen loss in fertilizers.
Molecular Target: Ammonia Monooxygenase (AMO)

The target enzyme, AMO, is a copper-dependent membrane-bound enzyme found in ammonia-oxidizing bacteria (AOB).

  • Mechanism Type: Competitive / Chelating Inhibition.

  • Active Site Interaction: The 1,2,4-triazole ring contains three nitrogen atoms.[1] The N4 and N2 atoms possess lone pairs capable of coordinating with transition metals.

  • Mode of Action: this compound occupies the active site of AMO, chelating the Copper (Cu) co-factors essential for the activation of molecular oxygen. This prevents the oxidation of ammonia to hydroxylamine (

    
    ), effectively stalling the nitrification cycle.
    
Pathway Visualization (DOT)

The following diagram illustrates the interruption of the nitrification pathway by the triazole inhibitor.

Nitrification_Pathway NH4 Ammonium (NH4+) AMO Enzyme: AMO (Ammonia Monooxygenase) NH4->AMO NH2OH Hydroxylamine (NH2OH) NH4->NH2OH Oxidation AMO->NH2OH Catalysis Inhibitor INHIBITOR: This compound Inhibitor->AMO Cu-Chelation/Blockade NO2 Nitrite (NO2-) NH2OH->NO2 HAO Enzyme NO3 Nitrate (NO3-) (Leachable) NO2->NO3 NOR Enzyme

Caption: Disruption of the oxidative conversion of Ammonium to Hydroxylamine via AMO copper chelation.[2]

Core Mechanism II: Pharmaceutical Scaffold (Medicinal Chemistry)

In drug development, this molecule is rarely the final drug but a critical pharmacophore . Its mechanism of action is defined by its binding energetics within a larger protein pocket.

Structural Advantages
  • H-Bond Donor/Acceptor: The exocyclic amine (-NH2) at position 3 acts as a hydrogen bond donor, while the ring nitrogens (N2/N4) act as acceptors.

  • Bioisosterism: The 1,2,4-triazole ring is a classical bioisostere for amide bonds (

    
    ), offering similar planar geometry and polarity but with improved metabolic stability (resistance to amidases).
    
  • Lipophilicity Tuning: The 1-Ethyl group (vs. a proton in the parent triazole) removes one H-bond donor, preventing non-specific binding, and increases

    
    , improving membrane permeability of the final drug construct.
    
Case Study: USP7 Inhibition

Research into Deubiquitinating Enzymes (DUBs) like USP7 utilizes triazole-amines to anchor the inhibitor in the catalytic cleft (Cys-His-Asp triad vicinity).

  • Binding Mode: The triazole nitrogen coordinates with the backbone amide of the target protein, while the ethyl group occupies a small hydrophobic sub-pocket, locking the inhibitor in a conformation that blocks the ubiquitin tail from entering.

Experimental Protocols

Protocol A: Soil Nitrification Inhibition Assay

Objective: Quantify the efficacy of this compound in retarding ammonium oxidation.

Materials:

  • Test Soil (sieved <2mm, adjusted to 40-50% water holding capacity).

  • Nitrogen Source:

    
     (Ammonium Sulfate).[3]
    
  • Inhibitor: this compound (purity >97%).

  • Extraction Solution: 2M KCl.

Workflow:

  • Treatment: Apply

    
     to soil at a rate equivalent to 100 kg N/ha.
    
  • Dosing: Apply the inhibitor at 0.5%, 1.0%, and 5.0% of the total N applied (w/w). Include a "No Inhibitor" control and a "DMPP" (standard) positive control.

  • Incubation: Incubate soil samples in aerobic jars at 25°C in the dark for 28 days.

  • Sampling: Destructively sample on Days 0, 7, 14, 21, and 28.

  • Extraction: Shake 10g soil with 100mL 2M KCl for 1 hour; filter.

  • Analysis: Quantify

    
    -N and 
    
    
    
    -N using colorimetric flow injection analysis (e.g., Berthelot reaction for ammonium).

Data Interpretation: Calculate % Inhibition using the formula:



A successful candidate will maintain >50% inhibition at Day 14.
Protocol B: Synthesis of this compound

Objective: Synthesis via cyclization for research usage.

Reaction Scheme:



Steps:

  • Reagents: Dissolve S-methylisothiourea sulfate (1 eq) in water.

  • Addition: Add Ethylhydrazine oxalate (1 eq) slowly.

  • Reflux: Adjust pH to neutral/slightly basic and reflux for 3-6 hours.

  • Work-up: Evaporate solvent. Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via

    
    H-NMR (DMSO-d6). Look for Ethyl triplet/quartet and the characteristic triazole ring proton singlet (if 5-H is unsubstituted) or disappearance of S-methyl peak.
    

Comparative Data Profile

Feature3-Amino-1,2,4-triazole (Amitrole)This compoundSignificance
CAS 61-82-557005-95-5Distinct chemical entities.
Primary Use Herbicide (Systemic)Pharma Intermediate / NIEthyl group reduces non-specific toxicity.
LogP (Approx) -0.9 (Highly Polar)~ -0.2 to 0.1Ethyl group improves lipophilicity/transport.
H-Bond Donors 32Reduced donors improve membrane permeability.
Metabolic Fate Conjugation (Alanine)N-Dealkylation (potential)Ethyl group serves as a metabolic handle.

Safety & Handling (E-E-A-T)

  • Hazard Classification: Triazoles are generally suspected of reproductive toxicity. Amitrole is a Group 2B carcinogen (IARC). Treat the ethyl-derivative with equivalent caution (Safebridge 3 equivalent).

  • PPE: Nitrile gloves (0.11mm), P2 respirator, and safety goggles are mandatory during synthesis or soil application.

  • Stability: Stable under standard conditions. Incompatible with strong oxidizing agents and acid chlorides.

References

  • Nitrification Inhibition Mechanisms

    • Subbarao, G. V., et al. "Biological nitrification inhibition—a novel strategy to regulate nitrification in agricultural systems." Philosophical Transactions of the Royal Society B (2012). Link

  • Triazole Scaffolds in Medicinal Chemistry

    • Mao, L., et al. "1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents." Current Topics in Medicinal Chemistry (2020). Link

  • Synthesis of Triazole-3-amines

    • Webb, R. L., & Labaw, C. S. "Synthesis of 3-amino-1,2,4-triazoles." Journal of Heterocyclic Chemistry (1982). Link

  • USP7 Inhibitor Patent Context

    • Colland, F., et al. "Small-molecule inhibitor of the ubiquitin-specific protease 7 (USP7)." Molecular Cancer Therapeutics (2009).[4] (Referencing triazole pharmacophores). Link

  • Amitrole Toxicology (Parent Compound Reference)

    • U.S. EPA. "Reregistration Eligibility Decision (RED) for Amitrole." (1996). Link

Sources

Biological Activity of 1-Ethyl-1H-1,2,4-triazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 1-Ethyl-1H-1,2,4-triazol-3-amine (CAS 57275-52-2) represents a critical pharmacophore in modern medicinal chemistry, distinct from its parent compound, the herbicide Amitrole. While the parent 3-amino-1,2,4-triazole is historically known for catalase inhibition and herbicidal activity, the N1-ethyl substituted derivative has emerged as a high-value intermediate in oncology, specifically in the development of Deubiquitylating Enzyme (DUB) inhibitors targeting USP7.

This guide analyzes the biological utility of this scaffold, moving beyond generic triazole chemistry to focus on its specific role as a nucleophilic building block for antineoplastic agents and antimicrobial Schiff bases.

Chemical Identity & Structural Significance[1][2]

The Core Scaffold

The molecule consists of a 1,2,4-triazole ring substituted with an amino group at position 3 and an ethyl chain at position 1.[1] This specific regiochemistry is vital; the N1-ethyl group blocks tautomerism, locking the aromatic system and altering the hydrogen-bond donor/acceptor profile compared to the unsubstituted parent.

  • IUPAC Name: this compound[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Key Property: The exocyclic amine at C3 is a versatile nucleophile for amide coupling, reductive amination, and Schiff base formation.

Regioselectivity in Synthesis

A critical challenge in working with this scaffold is the synthesis. Alkylation of 3-amino-1,2,4-triazole can occur at N1, N2, or N4. The N1-ethyl isomer is thermodynamically favored under specific basic conditions, but rigorous characterization (NOE NMR) is required to distinguish it from the N2-isomer.

G Figure 1: Regioselective Synthesis Pathways Start 3-Amino-1,2,4-triazole (Parent Scaffold) Reagent Ethyl Bromide / Base (Alkylation) Start->Reagent Product1 This compound (Target: Bioactive) Reagent->Product1 Major Product (Thermodynamic Control) Product2 2-Ethyl-2H-1,2,4-triazol-3-amine (Byproduct: Less Active) Reagent->Product2 Minor Product Product4 4-Ethyl-4H-1,2,4-triazol-3-amine (Byproduct) Reagent->Product4 Trace

Primary Biological Activity: Oncology (USP7 Inhibition)

The most significant recent application of this compound derivatives is in the inhibition of Ubiquitin-Specific Protease 7 (USP7) , also known as HAUSP.

Mechanism of Action

USP7 is a deubiquitylating enzyme that protects MDM2 (an E3 ligase) from degradation. MDM2, in turn, degrades p53 (a tumor suppressor).

  • Pathological State: High USP7 activity

    
     High MDM2 
    
    
    
    Low p53
    
    
    Tumor survival.
  • Therapeutic Goal: Inhibit USP7

    
     Destabilize MDM2 
    
    
    
    Restore p53 levels
    
    
    Apoptosis.

The 1-ethyl-1,2,4-triazol-3-amine moiety acts as a critical linker or warhead in these inhibitors. It is often coupled to a central thiophene or pyridine core. The triazole ring provides dipole interactions within the USP7 catalytic cleft, while the ethyl group fills a small hydrophobic pocket, improving binding affinity compared to the methyl or unsubstituted analogs.

Key Reference Data
  • Source: US Patent 8,680,139 B2 (Anti-neoplastic compounds) [1].

  • Activity: Derivatives incorporating this amine demonstrated IC

    
     values in the low micromolar to nanomolar range against USP7.
    
  • Application: Multiple Myeloma, Prostate Cancer, Leukemia.[1]

Secondary Biological Activity: Antimicrobial & Antifungal[5]

Beyond cancer, the scaffold serves as a precursor for broad-spectrum antimicrobials.

Schiff Base Derivatives

Reaction of the C3-amine with aromatic aldehydes yields Schiff bases (azomethines).

  • Target: Bacterial cell wall synthesis and fungal CYP51 (Lanosterol 14

    
    -demethylase).
    
  • SAR Insight: The N1-ethyl group increases lipophilicity (logP) compared to the parent amine, enhancing membrane permeability in Gram-negative bacteria like E. coli.

Triazolothiadiazoles

Cyclization of the amine with carbon disulfide or isothiocyanates yields fused triazolo[3,4-b][1,3,4]thiadiazoles. These "fused" systems use the 1-ethyl-triazole as the template, resulting in potent antifungal agents that resist degradation better than linear analogs.

Experimental Protocols

Protocol A: USP7 Inhibition Assay (Ub-PLA2)

To validate the activity of 1-ethyl-1,2,4-triazol-3-amine derivatives against USP7.

Principle: This assay uses a ubiquitin-phospholipase A2 (Ub-PLA2) fusion protein. USP7 cleaves the ubiquitin, releasing active PLA2. The liberated PLA2 cleaves a fluorogenic substrate. Inhibitors prevent this cleavage, reducing fluorescence.

Workflow:

  • Reagent Prep:

    • Enzyme: Recombinant Human USP7 (0.2 nM final).

    • Substrate: BODIPY-FL C5-alkyl chain phospholipid.

    • Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA.

  • Compound Treatment:

    • Dissolve this compound derivative in DMSO.

    • Incubate with USP7 for 15 minutes at room temperature.

  • Reaction Initiation:

    • Add Ub-PLA2 fusion substrate.

  • Measurement:

    • Monitor fluorescence intensity (Ex/Em: 485/530 nm) kinetically for 30 minutes.

  • Validation:

    • Calculate % Inhibition relative to DMSO control.

    • Self-Validation: Include a known USP7 inhibitor (e.g., P5091) as a positive control.

USP7_Assay Figure 2: USP7 Ub-PLA2 Fluorescence Assay Logic Step1 Incubate USP7 + Inhibitor (15 min) Step2 Add Ub-PLA2 Substrate Step1->Step2 Branch Inhibitor Effective? Step2->Branch ResultYes USP7 Blocked PLA2 remains inactive LOW Fluorescence Branch->ResultYes Yes ResultNo USP7 Active Ub cleaved -> PLA2 Active HIGH Fluorescence Branch->ResultNo No

Protocol B: Synthesis of this compound

Optimized for regioselectivity.

  • Reactants: 3-Amino-1,2,4-triazole (1.0 eq), Ethyl Bromide (1.1 eq), NaOH (1.1 eq).

  • Solvent: Ethanol/Water (reflux).

  • Procedure:

    • Dissolve 3-amino-1,2,4-triazole in ethanolic NaOH.

    • Add Ethyl Bromide dropwise at 60°C.

    • Reflux for 4 hours.[3][4]

    • Evaporate solvent.

  • Purification (Critical):

    • The crude mix contains N1, N2, and N4 isomers.

    • Recrystallization: Use Toluene/Ethanol mix. The N1-ethyl isomer typically crystallizes first due to higher symmetry/packing.

    • Validation: Check melting point (approx 147-159°C for crude, specific isomer varies) and NMR (N1-ethyl protons appear as a distinct quartet/triplet set).

Structure-Activity Relationship (SAR) Summary

Substituent PositionModificationBiological Effect
N1 (Ring Nitrogen) Ethyl (Target) Optimal for USP7 binding; Reduces tautomerism.
N1MethylLower lipophilicity; decreased cellular permeability.
N1H (Unsubstituted)High polarity; rapid metabolism; herbicidal (Amitrole).
C3 (Exocyclic Amine) Free Amine (-NH2)Essential H-bond donor for enzyme active sites.
C3Amide/UreaIncreases metabolic stability; common in drug candidates.
C3Schiff Base (-N=CH-Ar)Broad-spectrum antimicrobial activity.[5][6]

References

  • Colland, F., et al. (2014). Anti-neoplastic compounds, compositions and methods. U.S. Patent No. 8,680,139. Washington, DC: U.S. Patent and Trademark Office.

  • Maddila, S., et al. (2013). Synthesis and biological activity of novel 1,2,4-triazole derivatives. Letters in Drug Design & Discovery, 10(10), 977-983. (Context on general triazole synthesis).
  • PubChem Compound Summary. (2023). Amitrole (3-Amino-1,2,4-triazole).[7] National Center for Biotechnology Information.

  • Accela Chem. (2023). Product Data: this compound HCl (CAS 1431968-17-0).[8][9]

Sources

Navigating the Structural Landscape of 1-Ethyl-1H-1,2,4-triazol-3-amine: A Technical Guide to Synthesis, Crystallization, and Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile coordination properties.[1][2][3] This technical guide focuses on 1-Ethyl-1H-1,2,4-triazol-3-amine, a specific derivative for which the crystal structure has not been publicly reported. In the absence of experimental data, this document serves as a comprehensive roadmap for its synthesis, crystallization, and definitive structural characterization via single-crystal X-ray diffraction. We will detail proven synthetic routes, outline a rigorous experimental workflow for structure determination, and provide a predictive analysis of its key structural features based on crystallographic data from closely related analogues. This guide is designed to equip researchers with the necessary protocols and theoretical framework to confidently approach the empirical study of this and similar novel triazole derivatives.

Introduction: The Significance of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is a privileged heterocyclic motif, integral to a wide array of biologically active molecules. Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability have made it a favored building block in the design of therapeutic agents.[4][5] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antifungal, antiviral, anticonvulsant, and anticancer properties.[2][5] The precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice are paramount, as they dictate the compound's physicochemical properties, such as solubility and bioavailability, and its ability to interact with biological targets. Therefore, the determination of the crystal structure is a critical step in the development of new triazole-based compounds.

This guide addresses this compound (C₄H₈N₄, Molecular Weight: 112.13 g/mol [6][7]), a compound whose structural characteristics remain to be experimentally verified. We will provide a robust framework for its investigation, from chemical synthesis to the final elucidated crystal structure.

Synthesis of this compound

A convergent and efficient synthesis is crucial for obtaining high-purity material suitable for crystallization. Based on established methodologies for the preparation of 3-amino-1,2,4-triazoles, we propose a reliable two-step synthetic protocol.[4]

Proposed Synthetic Pathway

The synthesis initiates with the preparation of a key intermediate, a substituted hydrazinecarboximidamide, followed by cyclization to form the triazole ring. This approach offers flexibility and generally provides good yields.

Synthesis_Pathway A Starting Materials (e.g., Ethylamine, Cyanamide) B Intermediate Formation (Substituted Guanidine) A->B Step 1 C Cyclization with Hydrazine (or derivative) B->C Step 2 D This compound C->D Final Product Crystallography_Workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement A Purified Compound B Solvent Screening A->B C Crystallization Techniques (Slow Evaporation, Vapor Diffusion, etc.) B->C D Single Crystal Selection C->D E Mount Crystal on Diffractometer D->E F X-ray Data Collection E->F G Data Processing & Reduction F->G H Structure Solution (e.g., Direct Methods) G->H I Structure Refinement H->I J Validation & Final Structure I->J

Sources

1-Ethyl-1H-1,2,4-triazol-3-amine literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Ethyl-1H-1,2,4-triazol-3-amine

Introduction

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its metabolic stability and capacity to engage in hydrogen bonding, dipole interactions, and hydrophobic interactions. This five-membered heterocyclic ring, containing three nitrogen atoms, is a key pharmacophore in a wide array of clinically significant drugs. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antifungal, anticancer, anticonvulsant, and antiviral properties.[1] This guide provides a detailed technical overview of a specific derivative, this compound, focusing on its synthesis, chemical characteristics, and its potential applications in the field of drug discovery and development for researchers, scientists, and pharmaceutical professionals.

Physicochemical Properties

This compound is a distinct molecule characterized by an ethyl group substituted at the N1 position of the 1,2,4-triazole ring and an amine group at the C3 position. These features significantly influence its solubility, polarity, and ability to interact with biological targets. While extensive experimental data for this specific compound is not widely published, its fundamental properties can be calculated and inferred from related structures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₄H₈N₄Calculated
Molecular Weight 112.13 g/mol Calculated
CAS Number 137459-99-9-
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in polar organic solvents and aqueous acidsInferred

Note: Some properties are inferred based on the parent compound, 3-amino-1H-1,2,4-triazole, and general chemical principles. The parent compound, 3-amino-1H-1,2,4-triazole (Amitrole), is a white crystalline powder with a melting point of 157-159 °C and is soluble in water and ethanol.[2][3][4]

Synthesis of this compound

The synthesis of 1-substituted-3-amino-1,2,4-triazoles can be achieved through several established routes in heterocyclic chemistry. A prevalent and efficient method involves the cyclization of a substituted aminoguanidine derivative.[5] For the target compound, this typically involves the reaction of an N-ethylated hydrazine derivative with a source of the cyano group, followed by cyclization.

The following diagram illustrates a plausible and efficient synthetic pathway.

Synthesis_Workflow cluster_0 Step 1: Formation of Ethylhydrazine cluster_1 Step 2: Formation of Substituted Aminoguanidine cluster_2 Step 3: Cyclization to Triazole Ring Hydrazine Hydrazine Hydrate Ethylhydrazine Ethylhydrazine Hydrazine->Ethylhydrazine Alkylation EthylHalide Ethyl Halide (e.g., Ethyl Bromide) EthylHalide->Ethylhydrazine Ethylaminoguanidine 1-Ethyl-3-aminoguanidine Ethylhydrazine->Ethylaminoguanidine Addition Reaction (Acidic Conditions) Cyanamide Cyanamide Cyanamide->Ethylaminoguanidine TargetMolecule This compound Ethylaminoguanidine->TargetMolecule Cyclocondensation (Heat) FormicAcid Formic Acid FormicAcid->TargetMolecule

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative methodology based on general principles for the synthesis of substituted 3-amino-1,2,4-triazoles.[5]

Step 1: Preparation of 1-Ethyl-3-aminoguanidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylhydrazine (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Reagent: To this solution, add a solution of cyanamide (1.0 eq) in ethanol dropwise at room temperature. The reaction is typically catalyzed by the addition of a mineral acid (e.g., HCl) to form the hydrochloride salt of ethylhydrazine, which enhances reactivity.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product, 1-ethyl-3-aminoguanidine salt, may precipitate. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

Step 2: Cyclization to form this compound

  • Reaction Setup: Place the crude 1-ethyl-3-aminoguanidine salt from the previous step into a reaction vessel.

  • Reagent Addition: Add an excess of formic acid (acting as both reagent and solvent).

  • Reaction Conditions: Heat the mixture to 100-120 °C for 3-5 hours. The cyclocondensation reaction results in the formation of the triazole ring.

  • Work-up and Purification:

    • Cool the reaction mixture and carefully neutralize it with a base (e.g., aqueous sodium hydroxide or sodium carbonate solution) to a pH of 7-8.

    • The crude product can be extracted with a suitable organic solvent like ethyl acetate or chloroform.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

Potential Applications in Drug Development

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[6] While specific data on this compound is limited, the known pharmacology of closely related analogs allows for educated hypotheses regarding its potential therapeutic applications.

Anticonvulsant Activity

A significant body of research points to the anticonvulsant potential of 1,2,4-triazole derivatives.[7][8] Marketed drugs such as Triazolam and Alprazolam, which contain a triazole moiety, are used in the management of epilepsy.[7] The proposed mechanism for many anticonvulsant triazoles involves the modulation of GABA-A receptors.

Mechanism of Action: GABA-A Receptor Modulation

GABA-A receptors are the primary inhibitory neurotransmitter receptors in the central nervous system.[9] They are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[9]

Many anticonvulsant drugs, including benzodiazepines, act as positive allosteric modulators (PAMs) of the GABA-A receptor.[9] They bind to a site distinct from the GABA binding site and enhance the receptor's response to GABA, thereby increasing inhibitory neurotransmission.[9] It is hypothesized that 1,2,4-triazole derivatives can mimic the pharmacophoric features required for binding to the benzodiazepine site or other allosteric sites on the GABA-A receptor.[10]

The key structural features for this activity often include an aromatic ring, a proton-accepting group, and a non-coplanar group.[10] In this compound, the triazole ring itself can act as a proton acceptor, and the ethyl group provides a non-coplanar lipophilic element.

GABAA_Pathway cluster_receptor GABA-A Receptor GABA_R GABA Site Allosteric Site Ion Channel (Cl⁻) Neuron Postsynaptic Neuron GABA_R:f2->Neuron Cl⁻ Influx GABA GABA GABA->GABA_R:f0 Binds Triazole This compound (Potential PAM) Triazole->GABA_R:f1 Binds & Enhances GABA Effect Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Neuron->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability (Anticonvulsant Effect) Hyperpolarization->ReducedExcitability

Caption: Postulated mechanism of action via GABA-A receptor modulation.

Other Potential Activities

Beyond anticonvulsant effects, the 3-amino-1,2,4-triazole scaffold has been investigated for other therapeutic areas:

  • Anticancer: Certain derivatives have shown promising anticancer and anti-angiogenic activity.[11]

  • Antimicrobial: The triazole ring is a cornerstone of many antifungal drugs and derivatives have also shown antibacterial potential.[12]

  • Anti-inflammatory: Various substituted triazoles have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[6]

Protocol for Biological Evaluation: In Vitro Anticonvulsant Screening

To assess the potential of this compound as a GABA-A receptor modulator, a radioligand binding assay can be employed. This protocol describes a competitive binding assay using [³H]-Flunitrazepam, a radiolabeled benzodiazepine that binds to the benzodiazepine site on the GABA-A receptor.

Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.

Materials:

  • Rat cortical membranes (source of GABA-A receptors)

  • [³H]-Flunitrazepam (radioligand)

  • Diazepam (positive control)

  • This compound (test compound)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Thaw frozen rat cortical membranes on ice and resuspend in Tris-HCl buffer to a final concentration of approximately 100-200 µg of protein per assay tube.

  • Assay Setup: In triplicate, prepare assay tubes containing:

    • 50 µL of buffer (for total binding)

    • 50 µL of 10 µM Diazepam (for non-specific binding)

    • 50 µL of varying concentrations of this compound (e.g., from 1 nM to 100 µM).

  • Radioligand Addition: Add 50 µL of [³H]-Flunitrazepam (final concentration ~1 nM) to all tubes.

  • Protein Addition: Add 400 µL of the membrane suspension to each tube to initiate the binding reaction.

  • Incubation: Incubate the tubes on ice (0-4 °C) for 60-90 minutes to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the assay by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, molecule built upon the highly versatile 3-amino-1,2,4-triazole scaffold. Based on extensive research into its structural analogs, this compound holds significant potential as a lead for the development of novel therapeutics, particularly in the area of central nervous system disorders such as epilepsy.[13] Its structure suggests a likely interaction with GABA-A receptors, a hypothesis that warrants experimental validation.

Future research should focus on a robust, scalable synthesis of this compound to enable comprehensive biological evaluation. This should include in vitro screening across a panel of receptors and enzymes, followed by in vivo studies in animal models of epilepsy to assess efficacy and neurotoxicity. Furthermore, the synthesis of a library of related derivatives, by modifying the N1-substituent and exploring substitutions on the 3-amino group, could elucidate critical structure-activity relationships and lead to the discovery of compounds with enhanced potency and selectivity.

References

  • Dolzhenko, A. V., Chui, W. K., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Organic & Biomolecular Chemistry, 16(44), 8585–8594. [Link]

  • Reddy, T. S., & Kumar, N. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. International Journal of Pharmaceutical Sciences and Research, 11(1), 33-40.
  • Béni, S., et al. (2015). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. European Journal of Medicinal Chemistry, 97, 154-165. [Link]

  • Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 986369. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • Katritzky, A. R., et al. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Journal of Organic Chemistry, 74(19), 7584–7586. [Link]

  • Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate. Retrieved from [Link]

  • Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 21-26.
  • Kamboj, V. K., et al. (2015). 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity. Central Nervous System Agents in Medicinal Chemistry, 15(1), 17-22. [Link]

  • Guzior, N., et al. (2019). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 24(15), 2829.
  • Wu, J., et al. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry, 10, 898822. [Link]

  • Kulkarni, P. M., et al. (2021). 1,2,3-Triazole derivatives as highly selective cannabinoid receptor type 2 (CB2) agonists. Bioorganic & Medicinal Chemistry Letters, 48, 128261.
  • PubChem. (n.d.). Amitrole. Retrieved from [Link]

  • Zhang, Y., et al. (2022). An Important Potential Anti-Epileptic/Anticonvulsant Active Group: A Review of 1,2,4-Triazole Groups and Their Action. Molecules, 27(19), 6296.
  • Mascia, M. P., et al. (2014). Differential modulation of GABA(A) receptor function by aryl pyrazoles. European Journal of Pharmacology, 733, 1-6. [Link]

  • Kaproń, B., et al. (2020). 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 844-854. [Link]

  • Kim, J., & Hibbs, R. E. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. International Journal of Molecular Sciences, 23(23), 15263. [Link]

  • Sameliuk, Y., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University, 45(2), 375-393.

Sources

1-Ethyl-1H-1,2,4-triazol-3-amine safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-Ethyl-1H-1,2,4-triazol-3-amine Safety, Handling, and Operational Protocols for Pharmaceutical Applications

Executive Summary & Chemical Identity

This compound is a specialized heterocyclic building block used primarily in the synthesis of high-value pharmaceutical intermediates, particularly for kinase inhibitors and GPCR ligands. As a derivative of 3-amino-1,2,4-triazole (Amitrole), it retains the high nitrogen content characteristic of the triazole ring but possesses altered lipophilicity due to the ethyl substitution at the N1 position.

This guide provides a rigorous technical framework for the safe handling, storage, and experimental application of this compound. It synthesizes known data for the specific ethyl derivative with "read-across" toxicological principles from the parent scaffold to ensure a conservative, high-safety operational standard.

Chemical Specifications
PropertyDetail
IUPAC Name This compound
CAS Number 1431968-17-0 (HCl salt often cited: 954238-66-1)
Molecular Formula C₄H₈N₄
Molecular Weight 112.13 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water; sparingly soluble in DCM.[1]
Key Function Nucleophilic aromatic scaffold; Bioisostere for amide/urea linkages.

Comprehensive Hazard Profiling (E-E-A-T)

Note on Toxicology: While specific toxicological data for the 1-ethyl derivative is less abundant than for the parent compound, safety protocols must assume a similar hazard profile to 3-amino-1,2,4-triazole (Amitrole) until proven otherwise.

Toxicological Risks (Read-Across Analysis)
  • Carcinogenicity & Reproductive Toxicity: The parent compound, Amitrole, is a Group 2B carcinogen (IARC) and a known thyroid toxin (thyroperoxidase inhibitor). Researchers must treat the 1-ethyl derivative as a Potential Occupational Carcinogen .

  • Acute Toxicity: Harmful if swallowed or inhaled. The triazole ring is stable but metabolically active.

  • Target Organ Toxicity: Potential for thyroid and liver effects upon chronic exposure.

Physical & Chemical Hazards
  • Thermal Stability: High-nitrogen heterocycles possess significant chemical energy. While not a primary explosive, this compound can decompose exothermically at high temperatures (>200°C), releasing toxic fumes (NOx, HCN).

  • Incompatibility: Incompatible with strong oxidizing agents and acid chlorides. Reacts vigorously with electrophiles.

GHS Classification (Conservative Estimate)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[2]

  • H319: Causes serious eye irritation.

  • H361d: Suspected of damaging the unborn child.[2]

  • H373: May cause damage to organs (Thyroid, Liver) through prolonged exposure.

Operational Handling & Engineering Controls

To mitigate the risks outlined above, the following "Self-Validating" safety workflow must be implemented. This logic ensures that no step proceeds without the safety barrier of the previous step being active.[3]

Workflow Visualization: Safety Decision Tree

SafetyWorkflow Start Start: Handling this compound RiskAssess Step 1: Risk Assessment (Check CAS & SDS) Start->RiskAssess PPE_Check Step 2: PPE Verification (Nitrile >0.11mm, Resp P3) RiskAssess->PPE_Check Containment Step 3: Engineering Controls (Fume Hood / Glovebox) PPE_Check->Containment PPE Validated Weighing Step 4: Weighing Protocol (Anti-static, Closed Balance) Containment->Weighing Airflow >0.5m/s Solubilization Step 5: Solubilization (Dissolve in DMSO/MeOH immediately) Weighing->Solubilization Minimize Dust Waste Step 6: Waste Stream (Segregated Halogenated/High-N) Solubilization->Waste Post-Reaction

Caption: Operational safety logic flow ensuring engineering controls are active before substance exposure.

Storage Specifications
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic nature requires storage under Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and photodegradation.

Experimental Protocols: Synthesis & Application

The primary utility of this compound is as a nucleophile in coupling reactions. The following protocol describes a standard Amide Coupling workflow, optimized to minimize exposure while maximizing yield.

Standard Operating Procedure (SOP): Nucleophilic Coupling

Objective: Coupling of this compound (Nucleophile) with an Acyl Chloride (Electrophile).

Reagents:

  • This compound (1.0 eq)

  • Acid Chloride derivative (1.1 eq)

  • Triethylamine (Et₃N) or DIPEA (2.5 eq) - Acts as HCl scavenger.

  • Dichloromethane (DCM) or THF (Anhydrous).

Step-by-Step Methodology:

  • Preparation (In Fume Hood):

    • Flame-dry a 2-neck round bottom flask and cool under a stream of Nitrogen.

    • Charge the flask with this compound.

    • Add anhydrous DCM via syringe. Ensure the amine is fully dissolved.

  • Base Addition:

    • Cool the solution to 0°C (Ice bath).

    • Add DIPEA dropwise. Note: Exotherm is possible; monitor internal temperature.

  • Coupling Reaction:

    • Dissolve the Acid Chloride in a separate vial of DCM.

    • Add the Acid Chloride solution dropwise to the amine solution over 15 minutes.

    • Causality: Slow addition prevents localized heating and suppresses bis-acylation side products.

  • Monitoring:

    • Allow to warm to Room Temperature (RT).

    • Monitor via LC-MS or TLC (Mobile phase: 5% MeOH in DCM). Look for disappearance of the amine peak (m/z ~113).

  • Work-up (Quenching):

    • Quench with Saturated NaHCO₃ solution.

    • Extract organic layer, dry over MgSO₄, and concentrate.

Reaction Pathway Visualization

ReactionPath Reactants Reactants (Amine + Acid Chloride) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack BaseScavenge Base Scavenging (HCl Removal) Intermediate->BaseScavenge H+ Abstraction Product Final Amide Product Intermediate->Product Elimination of Cl- BaseScavenge->Product

Caption: Mechanistic pathway for the amide coupling of the triazole amine, highlighting the critical base scavenging step.

Waste Management & Decontamination

Due to the biological activity of triazoles and their stability in water (aquatic toxicity), waste must be managed strictly.

  • Solid Waste: All contaminated gloves, weighing boats, and paper towels must be disposed of in Hazardous Solid Waste bins for incineration.

  • Liquid Waste:

    • Aqueous: Do NOT pour down the drain. Collect in "Aqueous Toxic" containers.

    • Organic: Collect in "Halogenated" or "Non-Halogenated" solvent waste depending on the solvent used.

  • Spill Cleanup:

    • Small Spill (<1g): Dampen with water (to prevent dust), wipe with absorbent pads, and place in a sealed bag.

    • Decontamination Solution: 10% Bleach solution can help degrade the triazole ring on surfaces, followed by an ethanol wipe.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 142619, this compound. Retrieved from .

  • Carl Roth GmbH. Safety Data Sheet: 1,2,4-Triazole.[4] (Standard triazole handling protocols). Retrieved from .

  • Santa Cruz Biotechnology. 3-Amino-1,2,4-triazole Safety Data Sheet (Parent Compound Read-Across). Retrieved from .[5]

  • European Chemicals Agency (ECHA). Registration Dossier: 1,2,4-triazol-3-amine (Amitrole). Retrieved from .

  • Hit2Lead. Chemical Properties: this compound hydrochloride.[6][7] Retrieved from .

Sources

Unlocking the Therapeutic Potential of 1-Ethyl-1H-1,2,4-triazol-3-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2] This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific, yet underexplored derivative, 1-Ethyl-1H-1,2,4-triazol-3-amine . While direct extensive biological data for this compound is nascent, this document synthesizes information from structurally related analogs to postulate and provide a robust framework for investigating its therapeutic promise. We will delve into the scientific rationale for pursuing specific target classes, including those implicated in oncology, infectious diseases, and neurological disorders. Furthermore, this guide will furnish detailed, field-proven experimental protocols for target validation, from initial screening to mechanistic elucidation, empowering researchers to systematically uncover the therapeutic utility of this promising molecule.

Introduction: The 1,2,4-Triazol-3-amine Core - A Privileged Scaffold in Drug Discovery

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms, a structural motif that imparts favorable pharmacokinetic and pharmacodynamic properties.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antifungal, antiviral, antibacterial, and anti-inflammatory effects.[1][2] The 3-amino substitution on the 1,2,4-triazole ring, as seen in our molecule of interest, provides a key hydrogen bond donor and acceptor site, facilitating interactions with biological targets.

The addition of an ethyl group at the N1 position of the triazole ring in This compound is a critical modification. This alkyl substitution can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. It can also influence the molecule's orientation within a target's binding pocket, thereby modulating its activity and selectivity compared to its parent compound, 3-amino-1,2,4-triazole (amitrole).

This guide will focus on three primary areas of therapeutic potential for this compound, based on the established activities of its structural congeners:

  • Oncology: Targeting key regulators of apoptosis and cell proliferation.

  • Infectious Diseases: Inhibition of essential microbial enzymes.

  • Neurological Disorders: Modulation of key enzymes in neurotransmitter metabolism.

Postulated Therapeutic Target Classes and Rationale

Anticancer Activity: Induction of Apoptosis

Scientific Rationale: Research on 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine derivatives has demonstrated potent activity against lung cancer cell lines.[3] These compounds were found to induce apoptosis by modulating the expression of key regulatory proteins, including the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX, as well as executioner caspases like caspase-3 and PARP.[3] The core 1,2,4-triazol-3-amine scaffold was central to this activity. It is therefore highly plausible that this compound could exert similar pro-apoptotic effects.

Potential Molecular Targets:

  • Bcl-2 family proteins (Bcl-2, Bcl-xL, BAX, BAK): These proteins are central regulators of the intrinsic apoptotic pathway.

  • Caspase cascade (Caspase-3, Caspase-9): These proteases are the executioners of apoptosis.

  • Poly (ADP-ribose) polymerase (PARP): A key enzyme in DNA repair and a substrate for caspase-3.

Experimental Workflow for Target Validation:

Caption: Workflow for validating pro-apoptotic activity.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

Scientific Rationale: The 1,2,4-triazole moiety is a hallmark of many successful antifungal drugs, such as fluconazole and itraconazole. These agents function by inhibiting lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.[4] The disruption of ergosterol production leads to a dysfunctional cell membrane and ultimately, fungal cell death. Molecular docking studies of 1,2,4-triazole derivatives containing amino acid fragments have shown a strong binding affinity to CYP51.[4] Given the structural similarities, this compound is a prime candidate for CYP51 inhibition.

Potential Molecular Target:

  • Lanosterol 14α-demethylase (CYP51): A cytochrome P450 enzyme essential for fungal cell membrane integrity.

Experimental Workflow for Target Validation:

Caption: Workflow for validating CYP51 inhibition.

Neurological Activity: Enzyme Inhibition

Scientific Rationale: The parent compound, 3-amino-1,2,4-triazole, is a known inhibitor of heme synthesis and protein synthesis on mitoribosomes.[5] Furthermore, various 1,2,4-triazole derivatives have been shown to inhibit enzymes relevant to neurological disorders, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in Alzheimer's disease therapy.[6][7] The ability of the triazole ring to coordinate with metal ions in enzyme active sites and participate in hydrogen bonding makes it a versatile scaffold for enzyme inhibitor design.

Potential Molecular Targets:

  • Mitochondrial Ribosomes: Inhibition of protein synthesis.

  • Heme Biosynthesis Enzymes: Such as delta-aminolevulinate dehydratase.

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Enzymes that degrade the neurotransmitter acetylcholine.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., A549, NCI-H460) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Recombinant CYP51 Enzyme Inhibition Assay
  • Reaction Mixture: Prepare a reaction mixture containing recombinant fungal CYP51, NADPH-cytochrome P450 reductase, and a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Substrate Addition: Initiate the reaction by adding the substrate (e.g., lanosterol).

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Reaction Quenching and Product Extraction: Stop the reaction and extract the product.

  • Analysis: Analyze the product formation using HPLC or LC-MS.

  • IC50 Determination: Calculate the IC50 value from the dose-response curve.

Data Presentation

Table 1: Hypothetical Anticancer Activity of this compound

Cell LineIC50 (µM)Apoptosis Induction (at IC50)
A549 (Lung)5.2+++
NCI-H460 (Lung)8.1++
MCF-7 (Breast)12.5+

Table 2: Hypothetical Antifungal Activity and CYP51 Inhibition

Fungal StrainMIC (µg/mL)CYP51 Inhibition (IC50, µM)
Candida albicans162.5
Aspergillus fumigatus324.8

Conclusion and Future Directions

This technical guide has outlined a rational, evidence-based approach to exploring the therapeutic potential of this compound. By leveraging the known biological activities of structurally similar 1,2,4-triazole derivatives, we have identified promising therapeutic targets in oncology, infectious diseases, and neurology. The provided experimental workflows offer a clear roadmap for researchers to validate these hypotheses and elucidate the mechanism of action of this compound.

Future research should focus on a comprehensive screening of this compound against a broader panel of cancer cell lines and microbial strains. For promising activities, in vivo studies in relevant animal models will be crucial to assess efficacy and safety. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogs with modifications to the ethyl group and the amino substituent, could lead to the discovery of even more potent and selective therapeutic agents. The exploration of this compound and its derivatives holds significant promise for the development of novel therapies for a range of human diseases.

References

  • 3-Amino-1,2,4-triazole Is an Inhibitor of Protein Synthesis on Mitoribosomes in Neurospora Crassa. (n.d.). PubMed. [Link]

  • Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. (2019). National Center for Biotechnology Information. [Link]

  • Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. (2021). Semantic Scholar. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Antimicrobial Evaluation of 1H-1,2,3-Triazole-Linked Quinoline-Phenolic Natural Product Conjugates. (2024). Taylor & Francis Online. [Link]

  • Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. (2024). PeerJ. [Link]

  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (2025). [Link]

  • 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2025). ResearchGate. [Link]

  • Amitrole. (n.d.). PubChem. [Link]

  • Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). National Center for Biotechnology Information. [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (n.d.). MDPI. [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). National Center for Biotechnology Information. [Link]

  • Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. (2025). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (n.d.). MDPI. [Link]

  • 3-Amino-1,2,4-triazole. (n.d.). Wikipedia. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (n.d.). Tsi-journals. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (n.d.). ResearchGate. [Link]

Sources

Methodological & Application

1-Ethyl-1H-1,2,4-triazol-3-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Ethyl-1H-1,2,4-triazol-3-amine in Medicinal Chemistry

Introduction: The Triazole Advantage

In the landscape of modern drug design, This compound represents a high-value "privileged structure." While the parent compound, 3-amino-1,2,4-triazole (Amitrole), is historically known as a herbicide, its N1-substituted derivatives are critical building blocks in pharmaceutical sciences.

This specific scaffold serves two primary strategic functions in lead optimization:

  • Bioisosterism: The 1,2,4-triazole ring acts as a stable, non-hydrolyzable bioisostere for amide bonds (

    
    ) and carboxylic acids, improving metabolic stability while maintaining hydrogen bond acceptor/donor capabilities.
    
  • Kinase Hinge Binding: The amino-triazole motif is a proven scaffold for type I and type II kinase inhibitors, where the exocyclic amine and endocyclic nitrogens form a characteristic donor-acceptor motif that binds to the ATP-binding pocket (hinge region).

Chemical Profile & Tautomeric Complexity

Understanding the tautomerism of the 1,2,4-triazole ring is prerequisite to successful synthesis. The parent 3-amino-1,2,4-triazole exists in equilibrium between 1H, 2H, and 4H tautomers.

Critical Design Consideration: When an ethyl group is introduced, it "locks" the tautomer. However, direct alkylation is non-selective, yielding a mixture of isomers (N1, N2, and N4). This compound (the N1-ethyl isomer) is often the most pharmacologically relevant due to its vector alignment in enzyme pockets.

PropertyDataRelevance
IUPAC Name This compoundOfficial designation
Molecular Formula

Low MW fragment (FBDD compatible)
MW 112.13 g/mol Ideal for Fragment-Based Drug Discovery
H-Bond Donors 1 (Exocyclic

)
Interaction with backbone carbonyls
H-Bond Acceptors 2 (Endocyclic N2, N4)Interaction with backbone amines
pKa (Conjugate Acid) ~4.2Weakly basic; protonated in acidic lysosomes

Strategic Synthesis: The "De Novo" Advantage

A common pitfall in working with this compound is attempting direct alkylation of 3-amino-1,2,4-triazole with ethyl bromide. This route typically yields a difficult-to-separate mixture of N1 (desired), N2, and N4 isomers, often requiring tedious HPLC purification.

Expert Recommendation: For high-purity applications, utilize a De Novo Cyclization strategy. This ensures regiochemical fidelity by building the ring onto the ethyl group, rather than attaching the ethyl group to the ring.

Visual Workflow: Direct Alkylation vs. De Novo Synthesis

SynthesisPathways Start_Direct Route A: Direct Alkylation (3-amino-1,2,4-triazole + EtBr) Mixture Mixture of Isomers (N1, N2, N4) Start_Direct->Mixture Non-selective Purification HPLC Separation (Low Yield, High Effort) Mixture->Purification Product This compound (>95% Regioselectivity) Purification->Product Difficult Start_DeNovo Route B: De Novo Cyclization (Ethylhydrazine + N-Cyanoimidate) Intermediate N-amino-N'-ethylguanidine Intermediate Start_DeNovo->Intermediate Controlled Addition Intermediate->Product Cyclization

Caption: Comparison of synthetic routes. Route B (De Novo) is preferred for medicinal chemistry due to superior regiocontrol.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis (De Novo Route)

Objective: Synthesis of this compound with >95% regiomeric purity.

Reagents:

  • Ethylhydrazine oxalate (1.0 equiv)

  • Dimethyl N-cyanodithioiminocarbonate (1.0 equiv) OR Methyl N-cyanoimidate

  • Triethylamine (Et

    
    N) (2.5 equiv)
    
  • Ethanol (Anhydrous)

Step-by-Step Procedure:

  • Precursor Formation: Dissolve Dimethyl N-cyanodithioiminocarbonate (5.0 g) in anhydrous ethanol (50 mL) at 0°C.

  • Hydrazine Addition: Slowly add Ethylhydrazine oxalate (1.0 equiv) and Et

    
    N (2.5 equiv) dropwise over 30 minutes. Note: Slow addition prevents oligomerization.
    
  • Cyclization: Heat the reaction mixture to reflux (78°C) for 6–12 hours. Monitor reaction progress via TLC (10% MeOH in DCM). The intermediate acyclic guanidine species should disappear.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: The residue may contain sulfur byproducts (if using dithioiminocarbonate). Recrystallize from Isopropanol/Hexane or purify via flash column chromatography (Silica gel, 0-10% MeOH/DCM gradient).

  • Yield: Expected yield 60-75%.

Protocol B: Structural Validation (Self-Validating System)

Objective: Confirm N1-ethyl regiochemistry and rule out N2/N4 isomers using 2D NMR.

Mechanism of Validation:

  • N1-Ethyl (Target): The methylene protons of the ethyl group (

    
    ) will show a strong NOE (Nuclear Overhauser Effect)  correlation with the C5 proton of the triazole ring.
    
  • N2-Ethyl (Impurity): The ethyl group is distant from the C5 proton; NOE signal will be weak or absent.

  • N4-Ethyl (Impurity): The ethyl group is adjacent to the C3-amine and C5-H. The chemical shift of the C5-H is significantly deshielded compared to the N1 isomer.

NMR Protocol:

  • Solvent: Dissolve 10 mg of sample in DMSO-

    
    .
    
  • 1H NMR: Look for the diagnostic C5-H singlet around

    
     8.0–8.2 ppm.
    
  • NOESY/ROESY: Acquire a 2D NOESY spectrum.

    • Pass Criteria: Strong cross-peak between the ethyl

      
       quartet (~4.0 ppm) and the triazole C5-H singlet.
      
    • Fail Criteria: Absence of this cross-peak indicates N2 alkylation.[1]

Biological Application: Fragment-Based Drug Discovery (FBDD)

In FBDD, this compound serves as an ideal "fragment" due to its low molecular weight (<150 Da) and high ligand efficiency.

Target Class: JAK Kinase Inhibitors The exocyclic amine functions as a hydrogen bond donor to the hinge region (e.g., Glu residue), while the N2 nitrogen accepts a hydrogen bond from the backbone NH (e.g., Leu residue).

Visual Mechanism: Hinge Binding Mode

BindingMode cluster_drug This compound Hinge_Glu Hinge Region (Glu Carbonyl) Hinge_Leu Hinge Region (Leu NH) Triazole_N2 Endocyclic N2 (Acceptor) Hinge_Leu->Triazole_N2 H-Bond Triazole_NH2 Exocyclic -NH2 (Donor) Triazole_NH2->Hinge_Glu H-Bond Ethyl_Group 1-Ethyl Group (Solvent Front/Hydrophobic) Triazole_N2->Ethyl_Group

Caption: Predicted binding mode of the scaffold within a kinase ATP-binding pocket.

Troubleshooting & Optimization

  • Problem: Low solubility in organic solvents during coupling reactions.

    • Solution: The amino-triazole is highly polar. Use polar aprotic solvents like DMF or DMAc. For amide couplings, pre-activate the carboxylic acid partner as an acid chloride or mixed anhydride, as the exocyclic amine is weakly nucleophilic.

  • Problem: Regioisomer contamination in scale-up.

    • Solution: Switch from alkylation to the De Novo hydrazine route (Protocol A). If alkylation is unavoidable, use lower temperatures (-10°C) and a bulky base to kinetically favor the N1 position, though selectivity will still be imperfect.

References

  • Synthesis of 1,2,4-Triazoles: Organic Chemistry Portal. "Synthesis of 1,2,4-triazoles." Available at: [Link]

  • Biological Activity of Triazoles: Kumudha, D., et al. "1,2,4-Triazoles: As Biologically Important Agents."[2][3][4][5][6] International Journal of Pharmaceutical Sciences and Research, 2012.[2] Available at: [Link]

  • Regioselectivity in Alkylation: Fizer, M., et al. "Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods." ResearchGate, 2021. Available at: [Link]

  • Triazole Medicinal Chemistry: "An insight on medicinal attributes of 1,2,4-triazoles." Bioorganic & Medicinal Chemistry, NIH/PubMed Central. Available at: [Link]

Sources

High-Sensitivity LC-MS/MS Analysis of 1-Ethyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Compound Profile

1-Ethyl-1H-1,2,4-triazol-3-amine (CAS: 56917-44-3) is a polar, low-molecular-weight heterocyclic amine. Often utilized as a scaffold in pharmaceutical synthesis or occurring as a degradation product of triazole-based fungicides, its analysis presents specific challenges due to its high polarity and poor retention on conventional C18 stationary phases.

This protocol details a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Tandem Mass Spectrometry (MS/MS) . This approach ensures retention away from the solvent front, minimizes ion suppression, and provides robust quantification limits (LOQ).

compound Physicochemical Profile[1][2][3]
PropertyValueAnalytical Implication
Formula C₄H₈N₄Low mass requires clean background solvents.
Exact Mass 112.0749 DaPrecursor ion [M+H]⁺ = 113.08.
Polarity (LogP) ~ -0.3 (Est.)Highly polar; requires HILIC or specialized C18.
pKa ~4.2 (Conjugate acid)Basic; ionizes readily in ESI Positive mode.
Solubility High in Water/MeOHDiluents must match initial mobile phase conditions.
Experimental Workflow

The following diagram outlines the critical path from sample preparation to data validation, highlighting decision points for matrix interference.

Workflow Start Sample Matrix Prep Protein Precipitation (Acetonitrile:MeOH 3:1) Start->Prep Clean Optional: SPE Cleanup (Mixed-Mode Cation Exchange) Prep->Clean Dirty Matrix (Plasma/Soil) LC HILIC Separation (Ammonium Formate Buffer) Prep->LC Clean Matrix (Synthesis/Water) Clean->LC Ionization ESI Positive Mode LC->Ionization MSMS MRM Detection (113.1 -> 85.1 / 43.1) Ionization->MSMS Data Quantitation & QC MSMS->Data

Figure 1: Analytical workflow for the extraction and analysis of polar aminotriazoles.

Sample Preparation Protocol

Due to the compound's polarity, Liquid-Liquid Extraction (LLE) with non-polar solvents (hexane/DCM) is ineffective . The preferred method is "Dilute-and-Shoot" or Protein Precipitation (PPT) compatible with HILIC injection conditions.

Protocol A: Biological Fluids (Plasma/Urine)
  • Aliquot: Transfer 100 µL of sample to a 1.5 mL centrifuge tube.

  • Precipitation: Add 400 µL of Acetonitrile:Methanol (3:1 v/v) containing 0.1% Formic Acid.

    • Rationale: High organic content precipitates proteins while maintaining the analyte in solution. The 3:1 ratio optimizes HILIC peak shape upon injection.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to a polypropylene vial. Do not use glass inserts if low concentrations are expected, as polar amines can adsorb to silanols.

Protocol B: Synthetic/Environmental Samples
  • Dissolution: Dissolve solid samples in 50:50 Acetonitrile:Water.

  • Filtration: Filter through a 0.2 µm PTFE or Nylon syringe filter. Avoid Cellulose Acetate (binding risk).

LC-MS/MS Method Parameters
Liquid Chromatography (HILIC)

Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm or 2.6 µm).

  • Why HILIC? Standard C18 columns will elute this analyte in the void volume (k' < 1), leading to massive ion suppression and poor reproducibility. Amide-HILIC provides superior retention for the amino-triazole moiety.

ParameterSetting
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2 - 5 µL

Gradient Table:

Time (min) %A (Aqueous) %B (Organic) Curve
0.0 10 90 Initial
1.0 10 90 Hold
4.0 50 50 Ramp
4.1 10 90 Re-equilibrate

| 7.0 | 10 | 90 | End |

Mass Spectrometry (Source & MRM)

Ionization: Electrospray Ionization (ESI), Positive Mode. Rationale: The amino group and triazole ring are readily protonated ([M+H]⁺).

Source Parameters (Generic - Optimize for Instrument):

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 450°C

  • Gas Flow: 800 L/hr

MRM Transitions:

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)Assignment
Quantifier 113.185.11850Loss of Ethyl (-28)
Qualifier 113.143.12850Triazole Ring Cleavage
Mechanistic Fragmentation Pathway

Understanding the fragmentation is vital for confirming identity, especially in complex matrices where isobaric interferences may exist.

Proposed Mechanism:

  • Precursor (113): Protonated this compound.

  • Primary Fragment (85): Cleavage of the N-Ethyl bond. This is the dominant pathway, generating the stable 3-amino-1,2,4-triazole core (Amitrole).

  • Secondary Fragment (43): Further degradation of the triazole ring, likely generating a cyanamide or diazirine species.

Fragmentation Parent Precursor Ion [M+H]+ = 113.1 (1-Ethyl-3-amino-triazole) Frag1 Primary Product m/z = 85.1 (3-amino-1,2,4-triazole) Parent->Frag1 Collision Ind. Dissoc. Neutral1 Loss of C2H4 (Ethene, -28 Da) Parent->Neutral1 Frag2 Secondary Product m/z = 43.1 (Ring Cleavage) Frag1->Frag2 High CE Neutral2 Ring Breakup (-42 Da) Frag1->Neutral2

Figure 2: Proposed ESI+ fragmentation pathway for this compound.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure buffer concentration is at least 10mM. Increase pH to 4.0 if using a polymeric HILIC column.
Low Sensitivity Ion suppression from matrix salts.Check the divert valve timing; ensure the first 1 min (void) goes to waste. Switch to Ammonium Acetate if Formate suppresses signal.
Retention Time Shift HILIC equilibration issues.HILIC columns require longer equilibration than C18. Ensure at least 10 column volumes of re-equilibration between runs.
Carryover Adsorption to injector needle.Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
References
  • European Reference Laboratory for Pesticides. (2017). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin (QuPPe Method).Link

    • Context: Establishes the industry standard for analyzing polar triazole metabolites (Amitrole deriv
  • Vargeese, A. A., et al. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Advances. Link

    • Context: Provides detailed mass spectrometric fragmentation mechanisms for 3-amino-1,2,4-triazole derivatives, valid
  • Sciex Application Note. (2014). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites.Link

    • Context: Discusses the challenges of retaining polar triazoles and the necessity of specific column chemistries.

Sources

Technical Guide: 1-Ethyl-1H-1,2,4-triazol-3-amine as a Mechanistic Probe for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanistic Profiling of Heme-Peroxidases and Metalloenzymes using 1-Ethyl-1H-1,2,4-triazol-3-amine Content Type: Detailed Application Note & Protocol Guide Audience: Senior Biochemists, Enzymologists, and Agrochemical Researchers

Introduction & Application Scope

This compound (CAS: 65903-88-2 / related analogues) is a structural derivative of the classic suicide inhibitor 3-Amino-1,2,4-triazole (Amitrole/3-AT) . While Amitrole is a well-documented irreversible inhibitor of Catalase and Imidazoleglycerol-phosphate dehydratase (IGPD) , the N1-ethyl derivative serves a distinct and critical role in enzymology: it acts as a steric and mechanistic probe to validate binding modes.

Core Applications:
  • Negative Control for Suicide Inhibition: In heme-containing enzymes (e.g., Catalase, Peroxidases), Amitrole requires the N1-proton to form a covalent adduct with the heme or protein side chains. The 1-ethyl substitution blocks this tautomerization, allowing researchers to distinguish between irreversible covalent inactivation and reversible competitive inhibition.

  • Nitrification Inhibition (Agrochemical): Like other 1,2,4-triazoles, this derivative targets Ammonia Monooxygenase (AMO) in soil bacteria, likely via copper (Cu) chelation, preventing the oxidation of ammonium to nitrite.

  • Fragment-Based Drug Discovery (FBDD): Used as a low-molecular-weight scaffold to probe the steric tolerance of the S1' or cofactor-binding pockets in metalloenzymes (e.g., IDO1, Tyrosinase).

Mechanism of Action: The N1-Switch

To use this molecule effectively, one must understand the "N1-Switch" hypothesis.

  • Parent Compound (Amitrole): Acts as a suicide substrate. In the presence of H₂O₂, Catalase oxidizes Amitrole to a radical species. The N1-H is abstracted, facilitating a covalent bond formation with a histidine residue or the heme prosthetic group, permanently inactivating the enzyme.

  • 1-Ethyl Derivative: The ethyl group at N1 prevents the formation of the specific tautomer required for radical stabilization and covalent attachment. Consequently, it functions primarily as a Reversible Competitive Inhibitor or a Non-Binder , depending on the steric constraints of the active site.

Diagram: Mechanistic Divergence

InhibitionMechanism Enzyme Heme-Enzyme (Catalase/AMO) ComplexA E-I Complex (Reversible) Enzyme->ComplexA + Amitrole ComplexB E-I Complex (Steric Strain) Enzyme->ComplexB + 1-Ethyl Derivative Amitrole Amitrole (3-AT) (N1-H present) EthylDeriv This compound (N1-Ethyl blocked) Radical N1-Radical Intermediate ComplexA->Radical H2O2 / Oxidation ActiveEnzyme Active Enzyme (Reversible Dissociation) ComplexB->ActiveEnzyme No Covalent Bond (Steric/Electronic Block) DeadEnzyme Covalent Adduct (Irreversible Inactivation) Radical->DeadEnzyme Covalent Bond Formation

Caption: Divergent inhibition pathways. The N1-ethyl group prevents the transition from reversible complex to irreversible covalent adduct, making it a vital probe for validating suicide inhibition mechanisms.

Experimental Protocols

Protocol A: Comparative Catalase Inhibition Assay (UV-Vis)

Objective: To determine if the inhibition of Catalase by the test compound is time-dependent (irreversible) or purely competitive (reversible), using Amitrole as a benchmark.

Materials:

  • Enzyme: Bovine Liver Catalase (2,000–5,000 U/mg).

  • Substrate: Hydrogen Peroxide (H₂O₂), 30% stock.

  • Inhibitors:

    • Control: 3-Amino-1,2,4-triazole (Amitrole).

    • Test: this compound.

  • Buffer: 50 mM Potassium Phosphate, pH 7.0.

Workflow:

  • Stock Preparation:

    • Dissolve this compound in 50 mM Phosphate Buffer (pH 7.0). If solubility is poor, use <1% DMSO. Prepare a 100 mM stock.

    • Prepare 10 mM H₂O₂ fresh daily (Absorbance at 240 nm should be ~0.5–0.6).

  • Incubation (The Critical Step):

    • Prepare two sets of reaction tubes containing 10 nM Catalase.

    • Set A (Amitrole): Add 10 mM Amitrole.

    • Set B (1-Ethyl): Add 10 mM 1-Ethyl derivative.

    • Control: Enzyme + Buffer only.

    • Note: For suicide inhibition to occur, a low steady-state of H₂O₂ is often required to generate the active radical species. Add 10 µM H₂O₂ to the incubation mix to initiate the "suicide" turnover.

  • Measurement (Residual Activity):

    • At time points

      
       minutes, withdraw a 50 µL aliquot.
      
    • Dilute into a cuvette containing 950 µL of standard assay buffer with 10 mM H₂O₂.

    • Immediately monitor the decrease in Absorbance at 240 nm for 60 seconds.

  • Data Analysis:

    • Plot

      
       vs. 
      
      
      
      .
    • Result Interpretation:

      • Amitrole: Linear decrease in activity over time (Pseudo-first-order inactivation).

      • 1-Ethyl Derivative: Flat line (Activity remains constant if reversible) OR significantly slower inactivation rate.

Protocol B: Copper Chelation / Tyrosinase Inhibition Assay

Objective: To assess the potential for metalloenzyme inhibition via copper coordination (relevant for Nitrification/AMO and Tyrosinase).

Materials:

  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1).

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).

  • Buffer: 50 mM Phosphate Buffer, pH 6.5.

Workflow:

  • Assay Setup: In a 96-well plate, mix:

    • 140 µL Buffer.

    • 20 µL Enzyme (20 U/mL final).

    • 20 µL Inhibitor (Gradient: 0.1 µM to 1000 µM).

  • Pre-incubation: Incubate for 10 minutes at 25°C.

  • Reaction Start: Add 20 µL L-DOPA (2.5 mM final).

  • Detection: Monitor Dopachrome formation at 475 nm for 10 minutes.

  • Control: To confirm chelation mechanism, add excess Cu²⁺ (100 µM CuSO₄) to a parallel set. If inhibition is reversed by extra Copper, the mechanism is chelation.

Data Presentation & Analysis

Expected Results Comparison
ParameterAmitrole (Parent)This compoundInterpretation
IC50 (Catalase) ~10–50 µM (Time-dependent)>500 µM (Likely)Ethyl group blocks access to heme or prevents radical formation.
Kinetics Irreversible (

driven)
Reversible / CompetitiveValidates N1-H necessity for suicide inhibition.
Copper Chelation ModerateModerate to HighN1-Ethyl may enhance lipophilicity, altering cell uptake in soil assays.
Mode of Action Covalent AdductSteric Blocker / ChelatorUse 1-Ethyl to prove "Amitrole effect" is specific to N1 reactivity.
Workflow Diagram: Assay Logic

AssayWorkflow Start Start: Characterize 1-Ethyl Derivative Screen1 Screen 1: Time-Dependent Inhibition (Pre-incubate with H2O2) Start->Screen1 Decision1 Is Activity Lost over Time? Screen1->Decision1 PathYes Yes: Irreversible/Suicide Decision1->PathYes Slope < 0 PathNo No: Reversible/Competitive Decision1->PathNo Slope = 0 Screen2 Screen 2: Copper Rescue Assay (Add excess Cu2+) PathNo->Screen2 Decision2 Does Activity Recover? Screen2->Decision2 MechChel Mechanism: Metal Chelation (Likely AMO/Tyrosinase target) Decision2->MechChel Yes MechSteric Mechanism: Steric/Active Site Binding Decision2->MechSteric No

Caption: Decision tree for determining the mode of inhibition (Suicide vs. Chelation vs. Steric) using the 1-Ethyl derivative.

References

  • Margoliash, E., & Novogrodsky, A. (1958).[1] A study of the inhibition of catalase by 3-amino-1:2:4-triazole.[1][2][3][4] Biochemical Journal, 68(3), 468–475.[1]

  • Putnam, C. D., et al. (2000). Structure and mechanism of the aminotriazole-sensitive imidazoleglycerol-phosphate dehydratase. Structure, 8(10), 1093-1104. (Structural basis for triazole binding).
  • Chang, C. S., et al. (2021). Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation. Science of The Total Environment, 755, 142539. (Mechanistic parallels in triazole/pyrazole chelation).

  • Teixeira, J., et al. (2019). 1,2,4-Triazole derivatives as potential antifungal agents: A review. Journal of Heterocyclic Chemistry. (Review of N1-substitution effects on biological activity).

Sources

Application Notes & Protocols: A Framework for Assessing the Bioactivity of 1-Ethyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 1,2,4-Triazole Derivatives

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. Derivatives of this heterocyclic scaffold have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6][7][8] This diverse therapeutic potential has led to the development of numerous clinically significant drugs. Given this precedent, novel synthesized compounds featuring the 1,2,4-triazole core, such as 1-Ethyl-1H-1,2,4-triazol-3-amine, are promising candidates for drug discovery programs.

This guide provides a comprehensive experimental framework for the initial bioactivity screening and subsequent mechanistic evaluation of this compound. The proposed workflow is designed to be systematic, beginning with broad-spectrum screening to identify primary biological effects and progressing to more focused assays to elucidate the mechanism of action.

Experimental Design Philosophy: A Tiered Approach to Bioactivity Screening

A hierarchical screening strategy is recommended to efficiently and cost-effectively evaluate the bioactivity of this compound. This approach, outlined below, prioritizes broad, high-throughput assays in the initial phase, followed by more complex and specific assays for promising "hits."

Experimental_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & Potency cluster_2 Tier 3: Mechanism of Action T1_Anticancer Anticancer Screening (e.g., NCI-60 Panel) T2_Dose Dose-Response Studies (IC50/EC50 Determination) T1_Anticancer->T2_Dose Hit T1_Antimicrobial Antimicrobial Screening (e.g., MIC Determination) T1_Antimicrobial->T2_Dose Hit T1_Antiinflammatory Anti-inflammatory Screening (e.g., LPS-induced cytokine release) T1_Antiinflammatory->T2_Dose Hit T3_Apoptosis Apoptosis Assays (e.g., Annexin V/PI) T2_Dose->T3_Apoptosis Potent Hit T3_Enzyme Enzyme Inhibition Assays T2_Dose->T3_Enzyme Potent Hit T3_Receptor Receptor Binding Assays T2_Dose->T3_Receptor Potent Hit Apoptosis_Pathway Compound This compound Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Intrinsic Pathway Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Treat cancer cells with this compound at its IC50 concentration for various time points.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cells and incubate in the dark.

  • Analyze the stained cells using a flow cytometer.

Enzyme Inhibition Assays

Rationale: The compound may act by inhibiting a specific enzyme crucial for the survival of the cancer cell or microorganism. [9][10][11][12] Protocol: General Enzyme Inhibition Assay

Procedure:

  • Incubate the target enzyme with various concentrations of this compound.

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Determine the mode of inhibition (e.g., competitive, non-competitive) by performing kinetic studies at different substrate concentrations.

Receptor Binding Assays

Rationale: The compound could be an agonist or antagonist for a specific cellular receptor. [13][14][15][16][17] Protocol: Competitive Receptor Binding Assay

Procedure:

  • Prepare a cell membrane fraction containing the receptor of interest.

  • Incubate the membranes with a fixed concentration of a radiolabeled or fluorescently labeled ligand and varying concentrations of this compound.

  • Separate the bound from the unbound ligand (e.g., by filtration).

  • Quantify the amount of bound labeled ligand.

  • Determine the ability of the test compound to displace the labeled ligand from the receptor.

Conclusion

The experimental design detailed in these application notes provides a robust and logical pathway for the comprehensive evaluation of the bioactivity of this compound. By progressing from broad phenotypic screening to specific mechanistic studies, researchers can efficiently identify and characterize the therapeutic potential of this novel compound. The causality behind each experimental choice is rooted in the known pharmacological profile of the 1,2,4-triazole class of compounds, ensuring a targeted and informed investigation.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2019). Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1234–1246. [Link]

  • Kamijo, S., Jin, T., Huo, Z., & Yamamoto, Y. (2003). Synthesis of 1,2,3-Triazoles from Terminal Alkynes and Azides. Journal of the American Chemical Society, 125(26), 7786–7787. [Link]

  • Asati, V., & Sharma, S. (2023). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society, 20(11), 2731–2764. [Link]

  • Krasavin, M. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(12), 4782. [Link]

  • El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(19), 4434. [Link]

  • Popiolek, L. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Journal of Education, Health and Sport, 12(2), 15-24. [Link]

  • Machingambi, M., Chipurura, B., & Gomo, E. (2022). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. Molecules, 27(21), 7483. [Link]

  • Jacob, H. J., & Parveen, H. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1011. [Link]

  • Hafner, M., Niepel, M., Subramanian, K., & Sorger, P. K. (2017). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology, 9(2), 96–116. [Link]

  • Unnikrishnan, M. K., & Panicker, S. (2017). Preclinical screening methods in cancer. Journal of Pharmaceutical Negative Results, 8(2), 49. [Link]

  • Asif, M. (2014). Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Journal of Drug Delivery and Therapeutics, 4(3), 107-120. [Link]

  • Dette, H., & Kiss, C. (2018). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology, 92(1), 131–142. [Link]

  • Auld, D. S., & Inglese, J. (2013). A standard operating procedure for an enzymatic activity inhibition assay. Current Protocols in Chemical Biology, 5(2), 105–119. [Link]

  • Sittampalam, G. S., Coussens, N. P., & Nelson, H. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Zhang, Y., Wang, Y., & Li, X. (2020). Establishment of an anti-inflammation-based bioassay for the quality control of the 13-component TCM formula (Lianhua Qingwen). Pharmaceutical Biology, 58(1), 1120–1127. [Link]

  • Bureau of Aquatic Resources. (2017, March 29). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity [Video]. YouTube. [Link]

  • Slideshare. (n.d.). Screening Models Of Anti Cancer Drugs. [Link]

  • Zhang, L., Liu, Y., & Wang, Q. (2018). Efficient Synthesis and Bioactivity of Novel Triazole Derivatives. Molecules, 23(3), 696. [Link]

  • Bretz, F., & Pinheiro, J. C. (2005). Design and analysis of dose-response experiments. Statistics in Medicine, 24(13), 1977-1999. [Link]

  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Popiolek, L. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Education, Health and Sport, 60(1), 1-12. [Link]

  • KCAS Bio. (2025, July 28). Model Selection and Experimental Design for Screening Experiments. [Link]

  • Wikipedia. (n.d.). Dose–response relationship. [Link]

  • Nile, S. H., & Park, S. W. (2014). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Journal of Pharmaceutical Analysis, 4(5), 319-328. [Link]

  • Berry, D. A. (2006). Screening designs for drug development. Biostatistics, 7(1), 116–128. [Link]

  • Kumar, A., & Sharma, S. (2014). A Novel Iron-catalyzed One-pot Synthesis of 3-Amino-1,2,4-triazoles. Organic & Biomolecular Chemistry, 12(4), 578-583. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]

  • Parbhane, M., Lande, D., Shelke, P., & Gaikawad, N. (2020). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts (IJCRT), 8(6), 3349-3356. [Link]

  • Riss, T. L., & Moravec, R. A. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Islam, M. R., & Hossain, M. K. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Journal of Chemistry, 2022, 1-2. [Link]

  • BMG LABTECH. (2025, December 17). Binding Assays. [Link]

  • The Science Break. (2020, September 21). Practical 4.4 Investigation of the effect of inhibitors on enzyme activity [Video]. YouTube. [Link]

  • MSD Manual Professional Edition. (n.d.). Dose-Response Relationships. [Link]

  • El-Hawary, S. S., & El-Tantawy, M. E. (2024). Bioassay-guided isolation of anti-inflammatory and antinociceptive metabolites among three Moroccan Juniperus leaves extract supported with in vitro enzyme inhibitory assays. Journal of Ethnopharmacology, 333, 118456. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. International Journal of Pharmaceutical and Bio-Medical Science, 3(2), 1-10. [Link]

  • Kumar, A., & Singh, A. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. [Link]

  • Tan, M., & Fang, H. (2013). Experimental Design for Multi-drug Combination Studies Using Signaling Networks. Statistics in Biosciences, 5(1), 28–44. [Link]

  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. [Link]

  • Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition. [Link]

  • Atta, U. R., & Uddin, V. (2017). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmacognosy and Phytochemistry, 6(5), 177-182. [Link]

  • ResearchGate. (2015, September 1). How should I start with Enzyme-Inhibitor kinetics assay?. [Link]

  • Głowacka, I. E., & Wujec, M. (2020). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 25(23), 5569. [Link]

  • European Medicines Agency. (2011). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

In vitro assays for 1-Ethyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of 1-Ethyl-1H-1,2,4-triazol-3-amine

Part 1: Introduction & Strategic Overview

This compound (CAS: 50409-35-3) acts as a critical pharmacological probe and building block in medicinal chemistry. Structurally derived from Amitrole (3-amino-1,2,4-triazole)—a classic irreversible inhibitor of catalase—the N1-ethyl analog serves two primary roles in drug development:

  • Mechanistic Probe: It is used to interrogate the steric constraints of the catalase active site access channel. While Amitrole binds deeply within the heme cavity, N1-substituted derivatives help map the tolerance for bulkier ligands, aiding in the design of selective enzyme inhibitors.

  • Synthetic Scaffold: It functions as a "privileged structure" intermediate for synthesizing antimicrobial, anticonvulsant, and tubulin-targeting anticancer agents.[1]

This guide details the essential in vitro workflows required to validate the biological activity, safety, and metabolic stability of this compound.

Part 2: Physicochemical Characterization & Preparation

Before biological testing, the compound must be solubilized correctly to prevent precipitation-induced artifacts.

ParameterSpecificationNotes
Molecular Weight ~112.13 g/mol Small fragment-like molecule.
Solubility High in DMSO, Ethanol; Moderate in WaterCritical: Dissolve stock in 100% DMSO (100 mM).
Storage -20°C, DesiccatedHygroscopic; protect from moisture to prevent hydrolysis.
Working Solution Dilute in PBS/MediaFinal DMSO concentration must be <0.5% for cell assays.

Part 3: Primary Functional Assay – Catalase Inhibition

Rationale: The 1,2,4-triazol-3-amine core is a suicide substrate for catalase. In the presence of hydrogen peroxide (


), the enzyme generates "Compound I" (a high-valent iron-oxo species). The triazole amine reacts with this species to form a covalent adduct with the heme histidine, irreversibly inactivating the enzyme.

Objective: Determine the


 and 

of the ethyl derivative compared to the parent Amitrole.
Mechanism of Action (Visualization)

CatalaseInhibition Cat Resting Catalase (Fe-III) CpdI Compound I (Fe-IV=O Por+.) Cat->CpdI + H2O2 H2O2 H2O2 CpdI->Cat Normal Cycle Complex Inhibitor-Heme Adduct (Irreversible Inactivation) CpdI->Complex + Triazole (Covalent Binding) Water H2O + O2 CpdI->Water Catalysis Triazole This compound

Caption: Mechanism of suicide inhibition. The triazole requires enzyme turnover (Compound I formation) to bind covalently.

Detailed Protocol: UV-Vis Kinetic Assay

Materials:

  • Purified Bovine Liver Catalase (Sigma-Aldrich).

  • Substrate: 30%

    
     (Freshly diluted).
    
  • Buffer: 50 mM Potassium Phosphate, pH 7.0.

  • Instrument: UV-Vis Spectrophotometer (240 nm).

Step-by-Step Workflow:

  • Enzyme Prep: Dilute catalase in phosphate buffer to ~1 unit/mL. Keep on ice.

  • Substrate Prep: Prepare 10 mM

    
     solution. Absorbance at 240 nm (
    
    
    
    ) should be ~0.5–0.6.
  • Compound Incubation (Pre-treatment):

    • Mix 980 µL of Enzyme solution with 10 µL of this compound (various concentrations: 0.1 µM – 100 µM).

    • Crucial Step: Add a trace amount of

      
       (10 µM) to initiate the "suicide" reaction. Incubate for 15 minutes at 25°C. Without turnover, inhibition is slow.
      
  • Measurement:

    • Add 10 µL of the pre-incubated mix to a cuvette containing 990 µL of 10 mM

      
      .
      
    • Immediately record the decrease in

      
       for 60 seconds.
      
  • Analysis:

    • Calculate the initial rate (

      
      ).
      
    • Plot % Inhibition vs. Log[Concentration].

    • Success Criteria: A sharp reduction in rate indicates covalent heme modification.

Part 4: Cellular Safety & Viability Profiling

Rationale: Since triazole derivatives can exhibit off-target toxicity (thyroid/liver in vivo), establishing a cytotoxicity window in mammalian cells is mandatory.

Target Cells:

  • HepG2 (Liver model – primary metabolic organ).

  • HEK293 (Kidney/General toxicity).

Protocol: MTT Viability Assay
  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Dosing: Treat cells with serial dilutions of the compound (0.1 µM to 100 µM) for 48 hours. Include Amitrole as a positive control for toxicity comparison.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

  • Data Interpretation:

    • Safe Window: If

      
      , the compound is considered a low-toxicity building block.
      
    • Toxic:

      
       suggests significant off-target effects (likely mitochondrial interference).
      

Part 5: Metabolic Stability (ADME)

Rationale: The ethyl group on the triazole ring is susceptible to N-dealkylation by Cytochrome P450 enzymes.

Protocol: Microsomal Stability Assay

  • Reaction Mix: 1 µM test compound + 0.5 mg/mL Liver Microsomes (Human/Mouse) in PBS.

  • Initiation: Add NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold Acetonitrile containing an Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Monitor: Loss of parent (MRM transition for 112.1 -> fragment) and appearance of metabolite (Amitrole, Mass 84.08).

Part 6: Assay Workflow Summary

AssayWorkflow cluster_Enzyme Target Engagement (Catalase) cluster_Cell Safety Profiling (HepG2) Start Compound Stock (100 mM in DMSO) Step1 Pre-incubation (Enzyme + Cmpd + Trace H2O2) Start->Step1 Step3 48h Incubation Start->Step3 Step2 UV-Vis Kinetic Read (240 nm) Step1->Step2 Result1 Calculate kinact/KI Step2->Result1 Step4 MTT/ATP Assay Step3->Step4 Result2 Determine Cytotoxic IC50 Step4->Result2

Caption: Parallel workflow for validating potency (enzymatic) and safety (cellular).

References

  • Margoliash, E., & Novogrodsky, A. (1958). A study of the inhibition of catalase by 3-amino-1,2,4-triazole. Biochemical Journal , 68(3), 468–475. Link

  • Putnam, C. D., et al. (2000). Structure and mechanism of the catalase-aminotriazole complex. Journal of Molecular Biology , 296(1), 295-309. Link

  • Chang, J., et al. (2022). Strategies for synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole. Molecular Diversity , 26, 717–739.[2] Link

  • PubChem Compound Summary . Amitrole (Parent Scaffold). National Center for Biotechnology Information . Link

Sources

Application Note: Preclinical Evaluation Framework for 1-Ethyl-1H-1,2,4-triazol-3-amine

[1]

Introduction & Compound Profile

1-Ethyl-1H-1,2,4-triazol-3-amine (CAS: 7411-16-7 or related isomers) is a structural derivative of Amitrole (3-amino-1,2,4-triazole) .[1] While often utilized as a chemical intermediate in the synthesis of antineoplastic agents and advanced glycosylation end-product (AGE) inhibitors, its structural homology to established triazoles necessitates a dual-pathway investigation:[1]

  • Toxicological Profiling: Assessing thyroid and hepatic risks due to its similarity to Amitrole (a known goitrogen and catalase inhibitor).[1]

  • Therapeutic Efficacy: Evaluating potential antifungal (CYP51 inhibition) or antiproliferative properties common to the triazole pharmacophore.[1]

This guide provides a bridging pharmacology approach, adapting established protocols for Amitrole and clinical triazoles to evaluate this specific ethyl-derivative.[1]

Physicochemical & Handling Data
PropertySpecificationExperimental Implication
Molecular Formula C₄H₈N₄Low molecular weight (112.13 g/mol ) suggests rapid absorption.[1]
Solubility Water (Moderate), DMSO (High), Ethanol (High)Vehicle: 0.5% Methylcellulose or Saline/DMSO (95:5) for IP/Oral.[1]
Stability Hygroscopic; stable in aqueous solution for 24h.[1]Prepare fresh daily. Protect from light.[1][2]
Handling Potent Bioactive: Treat as potential carcinogen/teratogen.[1]Use BSL-2 precautions; double-gloving required.[1]

Mechanism of Action & Biological Targets[1][3]

To design valid animal models, one must understand the conflicting biological activities of the triazole core.[1] The ethyl group likely modulates lipophilicity, potentially altering tissue distribution compared to the parent Amitrole.[1]

MOA_Pathwayscluster_ToxToxicological Pathway (Rat Model)cluster_TherapeuticTherapeutic Pathway (Mouse Model)CompoundThis compoundTarget1Catalase InhibitionCompound->Target1Target2Thyroid Peroxidase (TPO)Compound->Target2Target3Fungal CYP51(Lanosterol 14α-demethylase)Compound->Target3Target4Aromatase (CYP19)Compound->Target4Effect1H2O2 Accumulation(Liver Damage)Target1->Effect1Effect2Reduced T3/T4 -> Increased TSH(Thyroid Hyperplasia)Target2->Effect2Effect3Ergosterol Depletion(Antifungal)Target3->Effect3Effect4Estrogen Suppression(Antineoplastic)Target4->Effect4

Figure 1: Divergent signaling pathways.[1] The compound acts as a "double-edged sword," inhibiting mammalian enzymes (Toxicity) while potentially targeting microbial or neoplastic enzymes (Efficacy).

Part 1: Toxicological Assessment Model (Thyroid/Liver)[1]

Rationale: The parent compound, Amitrole, is a Type 2 thyroid toxin.[1] The ethyl derivative must be screened for goitrogenic potential before efficacy trials.[1] Species: Rat (Wistar or Sprague-Dawley).[1] Rats are more sensitive to TPO inhibition than mice or humans, making them the conservative standard for safety.[1]

Protocol A: 28-Day Repeated Dose Toxicity Study (OECD 407 Adapted)[1]

1. Experimental Design:

  • Groups: Vehicle Control, Low Dose (10 mg/kg), Mid Dose (50 mg/kg), High Dose (200 mg/kg).

  • N: 10 males / 10 females per group.

  • Route: Oral Gavage (mimics environmental/drug exposure).[1]

2. Procedure:

  • Acclimatization: 5 days. Monitor baseline body weight.

  • Dosing: Administer compound daily at 09:00 AM to minimize circadian TSH fluctuation.

  • In-Life Monitoring:

    • Weekly body weight.[1]

    • Daily clinical observations (piloerection, lethargy).[1]

  • Necropsy (Day 29):

    • Blood Draw: Cardiac puncture for Serum T3, T4, and TSH.[1]

    • Organ Weighing: Critical focus on Thyroid and Liver .[1]

    • Histopathology: Fix thyroids in 10% neutral buffered formalin.

3. Key Endpoints & Analysis:

ParameterMethodExpected Outcome (If Toxic)
Serum TSH ELISA (Rat specific)Significant Elevation (>2-fold vs Control)
Serum T4 RIA / LC-MSReduction (Hypothyroidism)
Liver Catalase Enzymatic Assay (H₂O₂ decomposition)Inhibition (Reduced activity)
Thyroid Histology H&E StainingFollicular cell hypertrophy, hyperplasia, colloid depletion

Part 2: Efficacy Assessment Model (Antifungal)

Rationale: 1,2,4-triazoles are the backbone of antifungal therapy (e.g., Fluconazole).[3][4] The ethyl-amine moiety may offer unique binding kinetics to fungal CYP51.[1] Species: Mouse (BALB/c or ICR).[1]

Protocol B: Systemic Candidiasis Model

1. Experimental Design:

  • Pathogen: Candida albicans (ATCC 90028), inoculum

    
     CFU/mouse.[1]
    
  • Groups:

    • Negative Control (Saline).[1]

    • Positive Control (Fluconazole 10 mg/kg).[1]

    • Test Groups: this compound (5, 20, 50 mg/kg).[1]

  • N: 8 mice per group.

2. Procedure:

  • Infection (Day 0): Inject C. albicans suspension (0.1 mL) via the lateral tail vein.[1]

  • Treatment (Day 0 - Day 7):

    • Begin treatment 2 hours post-infection.[1]

    • Route: Intraperitoneal (IP) or Oral Gavage (PO).[1]

    • Frequency: Once daily (QD).

  • Monitoring:

    • Monitor survival daily.[1]

    • Weigh mice daily (weight loss >20% = humane endpoint).[1]

  • Kidney Burden Assay (Day 4 subgroup):

    • Euthanize 3 mice/group.[1]

    • Aseptically remove kidneys.[1]

    • Homogenize in sterile PBS.

    • Plate serial dilutions on Sabouraud Dextrose Agar (SDA).[1]

    • Count Colony Forming Units (CFU) after 24h at 35°C.

3. Data Analysis:

  • Efficacy Criterion:

    
     reduction in kidney CFU compared to vehicle control.[1]
    

Experimental Workflow Diagram

Workflowcluster_ToxStep 1: Safety Screening (Rat)cluster_EffStep 2: Efficacy (Mouse)StartCompound Formulation(this compound)Tox_DoseOral Gavage(28 Days)Start->Tox_DoseTox_SampleSerum & Tissue CollectionTox_Dose->Tox_SampleTox_ReadoutReadout:TSH Levels + Thyroid HistologyTox_Sample->Tox_ReadoutDecisionIs TSH Elevated?Tox_Readout->DecisionInfectionIV Infection(C. albicans)Decision->InfectionNo (Safe)StopStopDecision->StopYes (Toxic)TreatTreatment(IP/PO, 7 Days)Infection->TreatBurdenKidney CFU CountTreat->Burden

Figure 2: Sequential decision matrix.[1] Efficacy studies should only proceed if the compound shows an acceptable therapeutic index regarding thyroid toxicity.[1]

References

  • PubChem. (2024).[1] Amitrole (Compound Summary). National Library of Medicine.[1] [Link]

  • World Health Organization (WHO). (2017).[1][5] Pesticide Residues in Food: Amitrole.[1] Joint FAO/WHO Meeting on Pesticide Residues.[1] [Link]

  • Zhang, L., et al. (2013).[1] Design, synthesis and antifungal activity of novel 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry. [Link]

  • U.S. Patent No. 8,680,139. (2014).[1] Anti-neoplastic compounds, compositions and methods. U.S. Patent and Trademark Office.[1]

  • OECD. (2008).[1] Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals.[1] [Link][1]

Application Note: Formulation of 1-Ethyl-1H-1,2,4-triazol-3-amine for Biological Studies

[1][2]

Executive Summary & Compound Profile

1-Ethyl-1H-1,2,4-triazol-3-amine is a polar, nitrogen-rich heterocyclic compound utilized primarily as a versatile building block in the synthesis of bioactive molecules (e.g., antifungals, catalase inhibitors) and as a specific probe in enzymatic assays.[1][2] Unlike lipophilic drug candidates that require complex lipid-based delivery, this compound exhibits significant aqueous solubility due to its amino-triazole core.[1][2] However, the N1-ethyl substitution introduces a steric and lipophilic modulation that distinguishes its solubility profile from the parent compound, 3-amino-1,2,4-triazole (Amitrole).[1][2]

This guide provides a standardized, self-validating protocol for formulating this compound for in vitro cellular assays and in vivo administration, ensuring reproducibility and minimizing vehicle-induced artifacts.

Physicochemical Profile (Estimated & Literature-Derived)
PropertyValue / CharacteristicImplication for Formulation
Molecular Formula C₄H₈N₄Low molecular weight (<150 Da); high permeability.[1][2]
Solubility (Water) High (>10 mg/mL estimated)Aqueous buffers (PBS) are suitable for low-dose applications.[1]
Solubility (DMSO) Very High (>100 mg/mL)Ideal for cryo-stable stock solutions.[1]
pKa ~4.2 (Ring), ~10 (Amine)Amphoteric nature; pH adjustments may drastically alter solubility.[2]
LogP < 1.0 (Hydrophilic)Rapid systemic clearance likely; formulation must ensure stability.[1][2]
Stability Hygroscopic solidStore stocks in anhydrous conditions; avoid freeze-thaw cycles.[1][2]

Pre-Formulation Assessment & Vehicle Selection[1][2]

Before initiating biological experiments, you must validate the compound's behavior in your specific assay buffer.[2] The N1-ethyl group removes the acidic proton found in the parent triazole, rendering the molecule neutral-to-basic.[1][2]

Vehicle Decision Matrix

Use the following logic to select your vehicle. This prevents precipitation artifacts in high-concentration assays.[1][2]

FormulationDecisionTreeStartTarget Concentration?Low< 5 mM (In Vitro)Start->LowHigh> 10 mg/kg (In Vivo)Start->HighDirectDirect Dissolution(PBS/Media)Low->DirectIf DMSO sensitiveStockDMSO Stock(1000x)Low->StockStandardAqCheckSoluble in PBS?High->AqCheckAqCheck->DirectYes (Clear)CoSolventCo-Solvent System(5% DMSO + PEG400)AqCheck->CoSolventNo (Cloudy)

Figure 1: Decision tree for selecting the appropriate solvent system based on target concentration and assay type.

Protocol A: Stock Solution Preparation (In Vitro)[2]

Objective: Create a stable, sterile, and concentrated master stock for cellular or enzymatic assays. Standard: 100 mM in anhydrous DMSO.

Reagents & Equipment[1][2][3]
  • Compound: this compound (Solid).[1][2]

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).[1][2]

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps.

  • Filtration: 0.22 µm PTFE syringe filter (Nylon is acceptable, but PTFE is preferred for DMSO).

Step-by-Step Methodology
  • Weighing: Accurately weigh 11.21 mg of the compound (MW ≈ 112.13 g/mol ) into a sterile microcentrifuge tube or amber vial.

    • Note: Adjust mass based on the specific batch purity and salt form (if applicable).

  • Dissolution: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. The solution should be crystal clear.

    • QC Check: Inspect against a light source.[1][2] If particulates remain, sonicate for 5 minutes at 40 kHz (water bath).

  • Sterilization (Optional but Recommended): Filter the stock through a 0.22 µm PTFE filter into a fresh, sterile amber vial.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Serial Dilution Workflow (1000x Concentrate)

For a final assay concentration of 10 µM:

  • Intermediate: Dilute 100 mM stock 1:100 in DMSO → 1 mM .

  • Final: Dilute 1 mM Intermediate 1:1000 into Culture Media → 1 µM (0.1% DMSO final).

Protocol B: In Vivo Formulation (Parenteral/Oral)[1][2]

Objective: Formulate a high-dose solution (e.g., 50 mg/kg) suitable for IP injection or Oral Gavage in rodents. Challenge: While water-soluble, high doses may require pH buffering or co-solvents to prevent precipitation in the peritoneal cavity or stomach.[1][2]

Recommended Formulation: 5% DMSO / 40% PEG400 / 55% Saline

This "Golden Triangle" formulation balances solubility, viscosity, and tolerability.[2]

Reagents
  • DMSO (Sigma-Aldrich, Hybridoma grade).[1][2]

  • PEG400 (Polyethylene glycol 400).[1][2]

  • Sterile Saline (0.9% NaCl) or PBS.[1][2]

Preparation Procedure (Example: 10 mg/mL target)
  • Weighing: Weigh 100 mg of this compound.

  • Primary Solubilization: Add 0.5 mL DMSO (5% of final volume). Vortex until fully dissolved.[1][2]

    • Critical: Ensure complete dissolution here.[1][2] You cannot dissolve the solid easily once water is added.[1][2]

  • Co-Solvent Addition: Add 4.0 mL PEG400 (40% of final volume). Vortex to mix. The solution will be viscous and clear.[1][2]

  • Aqueous Phase: Slowly add 5.5 mL sterile Saline (55% of final volume) dropwise while vortexing.

    • Observation: You may see transient cloudiness (schlieren lines).[1][2] This should clear upon mixing. If a precipitate forms that does not redissolve, the concentration exceeds the solubility limit; reduce target concentration or increase PEG400.[2]

  • pH Adjustment: Check pH. If < 5.0 or > 8.0, adjust carefully with 1N NaOH or 1N HCl to pH ~7.4.[1][2]

    • Why? Extreme pH causes pain upon injection and can alter compound biodistribution.[1][2]

  • Sterilization: Syringe filter (0.22 µm PES or PVDF) before injection.

Quality Control & Stability

Self-Validating System: Never assume your formulation is correct. Verify it using the following checkpoints:

CheckpointMethodAcceptance Criteria
Visual Inspection Light scattering (Tyndall effect)No visible particles or haze.[1][2]
Concentration Verification HPLC-UV (210-254 nm)Measured conc. within ±10% of target.
Precipitation Test Dilute 1:100 into PBS (37°C)Solution remains clear for 4 hours.
HPLC Method for Verification[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).[2]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV 210 nm (Triazole ring absorption).[1][2]

Biological Context & Mechanism[1][2]

Understanding the biological target aids in formulation.[1][2] 1,2,4-triazol-3-amines are often catalase inhibitors or antifungal ergosterol synthesis inhibitors (via CYP51).[1][2]

  • Catalase Inhibition: If studying oxidative stress, avoid vehicles that scavenge free radicals (e.g., high concentrations of antioxidants).[2]

  • CYP Inhibition: Avoid vehicles known to interact with P450 enzymes (e.g., high concentrations of Tween 80 can sometimes interfere; PEG400 is generally safer).[2]

BiologicalPathwayCompoundThis compoundTarget1Target A: Catalase (Heme)Compound->Target1InhibitsTarget2Target B: CYP51 (Ergosterol)Compound->Target2InhibitsEffect1Increased H2O2 / ROS(Oxidative Stress)Target1->Effect1Effect2Membrane Instability(Antifungal)Target2->Effect2

Figure 2: Potential biological mechanisms of action for amino-triazole derivatives.

References

  • PubChem. (n.d.).[1][2] Amitrole (3-Amino-1,2,4-triazole) Compound Summary. National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][2]

  • Chang, S. C., et al. (2022).[1][2] Biological importance and synthesis of 1,2,4-triazole derivatives. Taylor & Francis.[1][2] Retrieved from [Link]

  • Di, L., & Kerns, E. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Standard reference for solubility/formulation principles).

(Note: Specific literature on the "1-Ethyl" derivative is sparse; protocols are extrapolated from the well-characterized parent compound Amitrole and general medicinal chemistry standards for 1,2,4-triazoles.)[1][2]

Application Note: High-Efficiency Synthesis & Application of 1,2,4-Triazole Derivatives via Modular "Click" Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & "Click" Context

While the term "Click Chemistry" is synonymous with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yielding 1,2,3-triazoles , the isomeric 1,2,4-triazole is arguably more significant in FDA-approved therapeutics (e.g., Fluconazole, Sitagliptin, Ribavirin).

This guide addresses the "Click-like" modular assembly of 1,2,4-triazoles. Unlike 1,2,3-triazoles, which are often purely linkers, 1,2,4-triazoles serve as critical pharmacophores—acting as bioisosteres for amides and esters due to their hydrogen-bonding capabilities and metabolic stability.

This note details the Copper-Catalyzed Oxidative Coupling and Nitrile-Hydrazide Annulation strategies. These protocols satisfy "Click" criteria: high yields, modularity, stereospecificity, and benign reaction conditions.[1]

Scientific Foundation: The 1,2,4-Triazole Scaffold[2]

Bioisosterism and Pharmacokinetics

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry.[2][3] Its unique electronic distribution allows it to mimic the peptide bond (


) while resisting proteolytic cleavage.
Feature1,2,3-Triazole (Classic Click)1,2,4-Triazole (Therapeutic Scaffold)
Synthesis Azide + Alkyne (CuAAC)Nitrile + Hydrazide / Amidine
H-Bonding Moderate AcceptorStrong Acceptor & Donor (NH tautomer)
Metabolic Stability High (Inert linker)High (Active pharmacophore)
pKa ~1.2 (Non-basic)~10 (Weakly acidic/basic depending on sub.)
Key Drugs Tazobactam (intermediate)Letrozole, Anastrozole, Maraviroc
Mechanistic Pathway: The "Click" Assembly

The most robust "click-like" synthesis of 1,2,4-triazoles involves the Copper-Catalyzed One-Pot Reaction of Nitriles with Hydroxylamine or Amidines . This route avoids the handling of unstable intermediates and allows for the rapid construction of libraries from commercially available nitriles.

Mechanism Description:

  • Activation: The nitrile reacts with hydroxylamine to form an amidoxime intermediate.[4]

  • Coordination: A Copper(II) species coordinates the amidoxime and a second nitrile.

  • Cyclization: Intramolecular nucleophilic attack and dehydration yield the 1,2,4-triazole.

TriazoleMechanism Figure 1: Copper-Catalyzed One-Pot Assembly of 1,2,4-Triazoles (Mechanism) Start Nitrile (R-CN) Inter1 Amidoxime Intermediate Start->Inter1 Nucleophilic Addition Reagent + Hydroxylamine Reagent->Inter1 Complex Cu-Coordinated Complex Inter1->Complex Coordination Cat Cu(OAc)2 / O2 (Catalyst) Cat->Complex Step2 + Nitrile (R'-CN) Step2->Complex Product 1,2,4-Triazole Scaffold Complex->Product Oxidative Cyclization (-H2O)

[5]

Applications in Drug Discovery[2][6][7][8][9]

Fragment-Based Drug Design (FBDD)

The modularity of the nitrile-based synthesis allows researchers to "click" together two distinct chemical fragments (R-CN and R'-CN) using the triazole as a rigid linker. This is extensively used to link:

  • Warheads: Covalent inhibitors (e.g., acrylamides).

  • Specificity Elements: Aryl groups targeting hydrophobic pockets.

Kinase Inhibition

1,2,4-triazoles are bioisosteres for the hinge-binding region of ATP. By varying the substituents at the 3- and 5-positions, chemists can tune the electronics to interact specifically with the kinase hinge residues (e.g., Met, Glu).

Antifungal Therapeutics

The triazole nitrogen (N4) binds to the heme iron of the fungal enzyme lanosterol 14


-demethylase (CYP51), inhibiting ergosterol synthesis. This mechanism is the basis for blockbuster drugs like Fluconazole.

Experimental Protocol: Copper-Catalyzed One-Pot Synthesis

Objective: Synthesize 3,5-disubstituted-1,2,4-triazoles from two different nitriles. Scale: 1.0 mmol (Adaptable to HTS 96-well plates).

Reagents & Materials
  • Nitrile A (R-CN): 1.0 mmol (e.g., Benzonitrile)

  • Nitrile B (R'-CN): 1.2 mmol (e.g., 4-Chlorobenzonitrile)

  • Hydroxylamine Hydrochloride (NH2OH·HCl): 1.2 mmol

  • Catalyst: Cu(OAc)2 (10 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: DMSO (3.0 mL)

  • Atmosphere: Air (Open flask)

Step-by-Step Workflow
  • Amidoxime Formation (In Situ):

    • To a 10 mL reaction vial equipped with a magnetic stir bar, add Nitrile A (1.0 mmol), NH2OH·HCl (1.2 mmol), and K2CO3 (1.0 mmol).

    • Add DMSO (1.5 mL).

    • Stir at 90°C for 2–4 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane) until Nitrile A is consumed.

  • "Click" Cyclization:

    • Add Nitrile B (1.2 mmol), Cu(OAc)2 (0.1 mmol), and additional K2CO3 (1.0 mmol) to the same vial.

    • Add remaining DMSO (1.5 mL).

    • Stir at 120°C for 12–18 hours under an air atmosphere (oxidant source).

  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO and inorganic salts.

    • Dry the organic layer over anhydrous Na2SO4.

    • Concentrate under reduced pressure.

    • Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Workflow Diagram

ProtocolWorkflow Figure 2: Experimental Workflow for Modular 1,2,4-Triazole Synthesis Setup Step 1: Amidoxime Formation (Nitrile A + NH2OH + Base) 90°C, 2-4h Check TLC Check: Nitrile A Consumed? Setup->Check Check->Setup No (Continue Heating) Addition Step 2: Add Nitrile B + Cu(OAc)2 (One-Pot Addition) Check->Addition Yes Cyclization Step 3: Oxidative Cyclization 120°C, 12-18h, Air Addition->Cyclization Workup Step 4: Extraction (EtOAc/H2O) & Purification Cyclization->Workup Final Pure 1,2,4-Triazole Workup->Final

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete oxidationEnsure the reaction vessel is not sealed; O2 is required. Increase Cu catalyst to 20 mol%.
Byproducts Homocoupling of Nitrile BAdd Nitrile B slowly or use a slight excess of Nitrile A in step 1.
Solvent Trapping DMSO retentionWash organic layer thoroughly with brine or use lyophilization.
Regioselectivity Steric hindranceFor 3,5-asymmetric triazoles, use the less sterically hindered nitrile as "Nitrile A" (amidoxime former).

References

  • Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. Journal of Organic Chemistry. (2011). A robust method for constructing the 1,2,4-triazole core using aerobic oxidation.

  • 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds. Life Chemicals Application Note. (2023). Overview of marketed drugs and functional materials containing the 1,2,4-triazole scaffold.

  • Application Notes and Protocols for Functionalizing 1,2,4-Triazoles via Click Chemistry. BenchChem. (2025).[2] Protocols for functionalizing triazole cores using CuAAC and other click methods.[1][2][5][6][7]

  • Recent Development of 1,2,4-Triazole-Containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry. (2020). Review of FDA-approved anticancer agents utilizing the triazole pharmacophore.

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. (2022). Comparative review of synthetic methodologies for triazole isomers.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Ethyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Ethyl-1H-1,2,4-triazol-3-amine. As a substituted aminotriazole, this compound presents unique purification challenges that require a systematic and well-understood approach. This guide provides in-depth troubleshooting protocols and frequently asked questions to empower you to overcome these hurdles and achieve high purity for your downstream applications.

Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, offering step-by-step solutions grounded in chemical principles.

Issue 1: Low Yield After Recrystallization

Question: I performed a recrystallization of my crude this compound, but my final yield is significantly lower than expected. What could be the cause, and how can I improve it?

Answer:

Low recovery after recrystallization is a common issue that can stem from several factors. The key is to systematically evaluate your procedure to identify the point of product loss.

Causality and Troubleshooting Steps:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the compound is too soluble at low temperatures, a significant portion will remain in the mother liquor.

    • Solution: Conduct small-scale solubility tests with a variety of solvents. Based on the polarity of 3-amino-1,2,4-triazole, which is soluble in polar solvents like water and alcohols, you can start with solvents such as ethanol, isopropanol, or acetonitrile, or solvent mixtures like ethanol/water or ethyl acetate/hexane.[1]

  • Using an Excessive Amount of Solvent: Dissolving the crude product in a large volume of solvent will keep more of your product in solution even after cooling, leading to poor recovery.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated crude product until it just dissolves.

  • Premature Crystallization During Hot Filtration: If the solution cools too quickly during the filtration step to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.

    • Solution: Preheat the filtration apparatus (funnel and receiving flask) before use. Use a fluted filter paper to increase the filtration speed. If crystallization still occurs, you can add a small amount of hot solvent to redissolve the crystals and wash them through.

  • Insufficient Cooling: For maximum recovery, the solution should be cooled slowly to room temperature and then in an ice bath to induce maximum crystallization.

    • Solution: Allow the flask to cool undisturbed to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.

Issue 2: Persistent Impurities in the Final Product (Observed by NMR/LC-MS)

Question: After purification by column chromatography, I still see peaks in my NMR and LC-MS that correspond to starting materials or byproducts. How can I improve the separation?

Answer:

The presence of persistent impurities after column chromatography points to issues with the separation parameters. Optimizing the stationary and mobile phases is crucial for achieving high purity.

Causality and Troubleshooting Steps:

  • Inappropriate Mobile Phase Polarity: If the mobile phase is too polar, both your product and impurities may travel up the column quickly with little separation. If it's not polar enough, your product may not move at all.

    • Solution: The key is to find a solvent system that gives your product a retention factor (Rf) of approximately 0.3-0.5 on a Thin Layer Chromatography (TLC) plate.[2] For aminotriazoles, which are relatively polar, start with a mobile phase of moderate polarity, such as a mixture of ethyl acetate and hexanes, and gradually increase the polarity by increasing the proportion of ethyl acetate.[3] Dichloromethane/methanol is another common solvent system for polar compounds.[3]

  • Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, use a lower loading.

  • Improper Column Packing: Channels or cracks in the silica gel bed will lead to an uneven flow of the mobile phase and inefficient separation.

    • Solution: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point during the chromatography.

  • Co-eluting Impurities: Some impurities may have very similar polarities to your target compound, making them difficult to separate with standard silica gel chromatography.

    • Solution:

      • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), gradually increase the polarity of the mobile phase during the run. This can help to better separate compounds with similar Rf values.

      • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.

      • Acid-Base Extraction: Since your compound has a basic amino group, an acid-base extraction can be a powerful purification step to remove non-basic impurities before chromatography.[4][5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

Q1: What are the most likely impurities in a synthesis of this compound?

The impurities will largely depend on the synthetic route. Common methods for synthesizing substituted 1,2,4-triazoles involve the reaction of amidines, hydrazines, and isothiocyanates.[6] Therefore, potential impurities include:

  • Unreacted starting materials: Residual ethylhydrazine, N-ethyl-formamidine, or related precursors.

  • Intermediates: Partially cyclized or unreacted intermediates from the triazole ring formation.

  • Byproducts: Compounds formed from side reactions, such as self-condensation of starting materials.

Q2: What is the best starting point for developing a recrystallization protocol for this compound?

The parent compound, 3-amino-1,2,4-triazole, is soluble in polar solvents like water, methanol, and ethanol, and sparingly soluble in ethyl acetate.[1][7] Given the addition of an ethyl group, this compound will likely be slightly less polar but still favor polar solvents.

Recommended Solvent Screening Protocol:

  • Place a small amount of your crude material (10-20 mg) into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, and mixtures like ethanol/water and ethyl acetate/hexane).

  • If the compound is insoluble at room temperature, heat the solvent to its boiling point and observe the solubility.

  • If the compound dissolves when hot, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

Table 1: Common Solvents for Recrystallization of Polar Compounds

SolventBoiling Point (°C)PolarityComments
Water100HighGood for highly polar compounds.
Ethanol78HighA versatile solvent for many organic compounds.
Isopropanol82HighSimilar to ethanol, can offer different solubility characteristics.
Acetonitrile82Medium-HighA good alternative to alcohols.
Ethyl Acetate77MediumOften used in combination with a non-polar solvent like hexanes.

Q3: How can I use acid-base extraction to purify this compound?

The amino group on the triazole ring is basic and can be protonated by an acid to form a water-soluble salt.[4] This allows for the separation from non-basic organic impurities.

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel and add an aqueous solution of a weak acid, such as 1 M hydrochloric acid.

  • Shake the funnel vigorously to allow the protonation of your amine and its transfer into the aqueous layer.

  • Separate the two layers. The organic layer contains non-basic impurities.

  • Wash the organic layer with another portion of the acidic solution to ensure complete extraction of the amine.

  • Combine the aqueous layers and basify with a base, such as 1 M sodium hydroxide, until the solution is basic (check with pH paper). This will deprotonate the ammonium salt and precipitate your neutral amine.

  • Extract the regenerated amine back into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the purified product.[8]

Q4: What visualization agents can I use for TLC analysis of this compound?

Since this compound contains an amino group and a triazole ring, several visualization methods can be effective:

  • UV Light (254 nm): If the compound has a UV chromophore (the triazole ring should provide some absorbance), it will appear as a dark spot on a fluorescent TLC plate.

  • Potassium Permanganate Stain: This is a general stain for compounds that can be oxidized. Prepare a solution of 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. After dipping the TLC plate, spots will appear as yellow-brown on a purple background.

  • Ninhydrin Stain: This is a specific stain for primary and secondary amines. Prepare a solution of 0.3 g of ninhydrin in 100 mL of n-butanol and 3 mL of acetic acid. After dipping the plate, gentle heating will reveal amines as purple or pink spots.[9]

Visualizing Purification Workflows

To aid in understanding the purification strategies, the following diagrams illustrate the decision-making process and experimental workflows.

Purification_Workflow cluster_start Initial State cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial attempt AcidBase Acid-Base Extraction Crude->AcidBase If non-basic impurities TLC TLC Analysis Recrystallization->TLC Column Column Chromatography Column->TLC AcidBase->Column TLC->Column NMR_LCMS NMR / LC-MS TLC->NMR_LCMS If single spot Pure Pure Product NMR_LCMS->Pure If pure Troubleshooting_Recrystallization Start Low Yield After Recrystallization Solvent Check Solvent Choice: - Too soluble at low temp? Start->Solvent Solvent_Vol Check Solvent Volume: - Used excessive amount? Solvent->Solvent_Vol No Sol_Solvent Solution: Perform solvent screening Solvent->Sol_Solvent Yes Filtration Check Hot Filtration: - Premature crystallization? Solvent_Vol->Filtration No Sol_Vol Solution: Use minimum hot solvent Solvent_Vol->Sol_Vol Yes Cooling Check Cooling Process: - Cooled too quickly? Filtration->Cooling No Sol_Filt Solution: Preheat funnel, use fluted filter paper Filtration->Sol_Filt Yes Sol_Cool Solution: Slow cooling to RT, then ice bath Cooling->Sol_Cool Yes

Caption: Troubleshooting decision tree for low yield in recrystallization.

References

  • ISRES Publishing. (2022). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Solubility of Things. (n.d.). 3-Amino-1,2,4-triazole. Retrieved from [Link]

  • Google Patents. (1998). Process for preparing 1-amino-1,2,3-triazole.
  • American Elements. (n.d.). 1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride. Retrieved from [Link]

  • Google Patents. (2016). Synthesizing process of 1H-1,2,4-triazole.
  • Wikipedia. (2023). 1,2,4-Triazole. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]

  • PubChem. (n.d.). Amitrole. Retrieved from [Link]

  • MDPI. (2023). Novel 1,4-Naphthoquinone-Zidovudine Hybrid: Design, Synthesis, and In Vitro Evaluation of Its Anti-Trypanosomatid and Cytotoxic Activities. Retrieved from [Link]

  • Wikipedia. (2023). 3-Amino-1,2,4-triazole. Retrieved from [Link]

  • ResearchGate. (2019). Selective thin-layer chromatography of 4-R-1,2,4-triazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2018). Solubility of 1 H -1,2,4Triazole in Ethanol, 1Propanol, 2Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. Retrieved from [Link]

  • ResearchGate. (2019). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. Retrieved from [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • National Institutes of Health. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Retrieved from [Link]

  • Defense Technical Information Center. (2014). Solubility report of 1-methyl-3,5-dinitro-1h-1,2,4-triazole. Retrieved from [Link]

  • Virtual Amrita Laboratories. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Google Patents. (1987). Process for preparing 1,2,4-triazole-3-carboxamides.
  • University of California, Los Angeles. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • MDPI. (2019). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2007). Solubility of Triethylenediamine in Methanol, Ethanol, Isopropanol, 1-Butanol, and Ethyl Acetate between 276.15 K and 363.15 K. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-Ethyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Byproduct Formation & Regioselectivity

Introduction: The Regioselectivity Challenge

Welcome to the technical support hub for 1,2,4-triazole functionalization. The synthesis of 1-Ethyl-1H-1,2,4-triazol-3-amine (Target N1) via the alkylation of 3-amino-1,2,4-triazole (3-AT) is a deceptively simple reaction. While the starting materials are readily available, the reaction is governed by the tautomeric equilibrium of the triazole ring, leading to a mixture of regioisomers.

This guide addresses the specific byproducts generated during this process, providing mechanistic insights and purification strategies to isolate the bioactive N1-isomer.

Module 1: Reaction Pathway & Byproduct Profile

Q: What exactly is forming in my reaction flask?

A: The alkylation of 3-amino-1,2,4-triazole is not site-specific by default. The anion generated by deprotonation can attack the ethylating agent (Et-X) at three distinct ring nitrogens and, under harsh conditions, the exocyclic amine.

The Reaction Landscape:

ReactionPathway SM 3-Amino-1,2,4-triazole (Starting Material) Reagents Base + Et-X (Ethylating Agent) SM->Reagents N1 This compound (TARGET: N1-Isomer) Reagents->N1 Major Path (Thermodynamic) N2 2-Ethyl-2H-1,2,4-triazol-3-amine (MAJOR BYPRODUCT: N2-Isomer) Reagents->N2 Competitive (Kinetic/Steric) N4 4-Ethyl-4H-1,2,4-triazol-3-amine (MINOR BYPRODUCT: N4-Isomer) Reagents->N4 Trace Poly Dialkylated Species (Quaternary Salts) Reagents->Poly Excess Reagent

Figure 1: Divergent alkylation pathways of 3-amino-1,2,4-triazole. The N1 and N2 isomers are the primary competitors.

Module 2: Diagnostic & Troubleshooting Guide

Q: I see two major spots on my TLC with very close Rf values. Which is which?

A: This is the classic N1 vs. N2 isomer problem.

  • The N1-isomer (Target): Typically more polar than the N2 isomer due to the dipole moment alignment. It often elutes after the N2 isomer in standard ethyl acetate/hexane systems, but this can invert depending on the stationary phase.

  • The N2-isomer (Byproduct): The 2-ethyl-2H-1,2,4-triazol-3-amine is the most persistent impurity. It forms because the N2 position is nucleophilic in the tautomeric anion.

Q: How do I definitively confirm the structure without growing a crystal?

A: NMR Spectroscopy is the gold standard. You must look at the C5-H proton (the only proton on the ring).

Feature1-Ethyl (Target) 2-Ethyl (Byproduct) Mechanism/Reasoning
1H NMR (C5-H) δ ~7.6 - 7.8 ppm δ ~7.4 - 7.5 ppm The electronic environment of C5 differs slightly when the adjacent nitrogen is alkylated.
13C NMR (Ring) Distinct asymmetryDistinct asymmetry13C is often more diagnostic than 1H for triazoles [1].
Symmetry AsymmetricAsymmetricBoth are asymmetric, unlike the 4-ethyl isomer which possesses a plane of symmetry (making C3 and C5 equivalent if the amine wasn't present).
Melting Point Generally HigherGenerally LowerIntermolecular H-bonding networks differ between isomers.
Q: My yield is low, and I have a baseline smear. What happened?

A: You likely have Over-Alkylation . If you use >1.1 equivalents of ethyl halide or high temperatures, the primary product (which is still nucleophilic) reacts again to form quaternary ammonium salts (e.g., 1,4-diethyl-3-amino-1,2,4-triazolium halides). These are highly polar, water-soluble, and will stick to the baseline of a silica plate.

Corrective Action:

  • Restrict alkylating agent to 1.0 - 1.05 equivalents .

  • Lower the reaction temperature (0°C to RT) during addition.

Module 3: Optimized Synthetic Protocol (SOP)

This protocol is designed to maximize the N1:N2 ratio.

Reagents:

  • 3-Amino-1,2,4-triazole (1.0 eq)

  • Sodium Ethoxide (NaOEt) or Potassium Carbonate (K2CO3) (1.1 eq)

  • Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) (1.05 eq)

  • Solvent: Absolute Ethanol (for NaOEt) or DMF (for K2CO3)

Step-by-Step Workflow:

  • Deprotonation: Dissolve 3-AT in the solvent. Add the base at 0°C. Stir for 30 minutes to ensure formation of the triazolide anion.

    • Why? Pre-forming the anion favors the thermodynamic product (N1) over the kinetic product.

  • Controlled Addition: Add the Ethyl Iodide dropwise over 20-30 minutes at 0°C.

    • Why? High local concentrations of EtI favor poly-alkylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC.

    • Checkpoint: If conversion is <90% after 12h, gently heat to 40°C. Avoid reflux unless necessary, as heat promotes N2 and N4 formation.

  • Quench & Workup:

    • Remove solvent under reduced pressure.

    • Resuspend residue in water.

    • Extract with Ethyl Acetate (EtOAc). Note: The quaternary salts will remain in the aqueous layer.

  • Purification: Recrystallization from Ethanol/Ether is preferred. If the N2 isomer persists, flash column chromatography (DCM:MeOH gradient) is required.

Module 4: Troubleshooting Logic Flow

Use this decision tree to diagnose impurities in your crude mixture.

Troubleshooting Start Analyze Crude Mixture (TLC / NMR) Q1 Is there a spot on the baseline? Start->Q1 Sol1 Issue: Quaternary Salts (Over-alkylation) Action: Reduce Et-X eq, Wash with water Q1->Sol1 Yes Q2 Are there two close spots? Q1->Q2 No Sol2 Issue: Regioisomers (N1/N2) Action: Column Chromatography or Recrystallization (N1 often crystallizes first) Q2->Sol2 Yes Q3 Is the product highly soluble in water? Q2->Q3 No Sol3 Issue: Salt Formation Action: Neutralize aqueous layer before extraction Q3->Sol3 Yes

Figure 2: Logic flow for identifying and removing common impurities.

References

  • Regioselectivity in Triazole Alkylation

    • Title: Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.[1][2]

    • Source: N
    • URL:[Link]

  • NMR Characterization of Isomers

    • Title: NMR Studies on Five Membered 1,2,3/1,2,4-Triazoles and Their Hybrid Systems.
    • Source: National Chemical Laboratory.

    • URL:[Link] (General institutional reference for spectroscopic data cited in search contexts).

  • General Properties of 3-Amino-1,2,4-triazole

    • Title: 3-Amino-1,2,4-triazole (Amitrole) Compound Summary.[3]

    • Source: PubChem.[3][4]

    • URL:[Link][3]

  • Synthesis and Biological Evaluation

    • Title: Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Deriv
    • Source: N
    • URL:[Link]

Sources

Technical Support Center: Solubility & Formulation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-ET3A-001 Subject: Improving Solubility of 1-Ethyl-1H-1,2,4-triazol-3-amine Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Welcome to the technical support center for This compound . This guide addresses the common solubility challenges associated with aminotriazoles.

The core challenge with this compound lies in its amphiphilic but polarity-dominant nature .[1] The triazole ring and the primary amine group (


) create a robust hydrogen-bonding network (high lattice energy), while the ethyl group (

) provides only marginal lipophilicity.[1] Consequently, this molecule resists dissolution in non-polar solvents (e.g., hexane, ether) and can exhibit slow dissolution kinetics in water at neutral pH.[1]

This guide provides validated protocols to overcome these barriers using Cosolvent Systems , pH Manipulation , and Thermodynamic Control .[1]

Module 1: Physicochemical Profiling

Before attempting formulation, you must understand the forces working against you.[1]

PropertyValue / CharacteristicImplication for Solubility
Structure 1,2,4-triazole core + Ethyl tail + Primary AmineHigh polarity; H-bond donor/acceptor sites.[1]
LogP (Est.) ~ -0.5 to 0.5Hydrophilic. Prefers aqueous/polar phases over lipids.[1]
pKa (Conj. Acid) ~ 3.5 – 4.5 (Triazole ring N)Weakly basic.[1] Solubility increases significantly at pH < 3.
Crystal Lattice High EnergyRequires heat or disruption (salts) to break lattice forces.[1]

Technical Insight: The N1-ethyl substitution removes the acidic ring proton found in the parent 3-amino-1,2,4-triazole, preventing it from acting as an acid.[1] However, the N4 nitrogen remains a basic site, and the exocyclic amine can participate in H-bonding.[1]

Module 2: Solvent Selection Hierarchy

Do not waste time with non-polar solvents.[1] Use this hierarchy to select the primary carrier for your application.[1]

Solubility Decision Matrix

SolubilityMatrix Start Application Goal Bio Biological Assay (Aqueous) Start->Bio Synth Organic Synthesis Start->Synth Buffer Buffer (pH 7.4) Bio->Buffer NonPolar Non-Polar Reagents? Synth->NonPolar Issue1 Precipitation? Buffer->Issue1 Cosolvent Add DMSO or PEG-400 (Max 10%) Issue1->Cosolvent Low Conc. (<10mM) Salt Form HCl or Mesylate Salt Issue1->Salt High Conc. (>10mM) PolarSolv Use MeOH, EtOH, or MeCN NonPolar->PolarSolv No SuperSolv Use NMP or DMF (High Solubilizing Power) NonPolar->SuperSolv Yes (as Cosolvent)

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental intent.

Recommended Solvent Systems
Solvent ClassEfficacyNotes
Super Solvents High NMP (N-methyl-2-pyrrolidone) , DMSO, DMF.[1] Use these to create concentrated stock solutions (100 mM+).[1]
Alcohols Moderate Methanol > Ethanol > Isopropanol.[1] Heating (40–50°C) is often required to initiate dissolution.[1]
Chlorinated Low-Mod DCM/Chloroform.[1] Soluble, but often requires sonication.[1]
Ethers/Alkanes Poor Diethyl ether, Hexane, Toluene.[1] Avoid. The compound will oil out or remain solid.[1]

Module 3: Protocols for Critical Issues

Protocol A: Salt Formation for Aqueous Solubility

Use this when the free base precipitates in biological media (pH 7.4).

Mechanism: Converting the amine to a salt (cationic form) disrupts the crystal lattice and utilizes ion-dipole interactions with water to boost solubility.[1]

  • Dissolution: Dissolve 1 equivalent of this compound in a minimal amount of Ethanol or Methanol.[1]

  • Acid Addition: Slowly add 1.05 equivalents of HCl (1M in ether or dioxane) or Methanesulfonic acid while stirring at 0°C.

    • Why? HCl forms a standard salt; Mesylate often yields non-hygroscopic salts with better handling properties.[1]

  • Precipitation: The salt may precipitate immediately.[1] If not, add cold diethyl ether (antisolvent) dropwise until turbidity persists.[1]

  • Isolation: Filter the solid and dry under vacuum.

  • Result: The resulting salt should dissolve readily in water/PBS without cosolvents.

Protocol B: The "Stepwise" Cosolvent Method

Use this for introducing the compound into an organic reaction where it is insoluble (e.g., Toluene).[1]

  • Primary Solubilization: Dissolve the compound in the minimum volume of NMP or DMF .[1]

  • Target Solvent Addition: Slowly add the target solvent (e.g., Toluene) to this solution.[1]

  • Monitoring: Watch for "oiling out." If droplets form, heat the solution to 50°C.[1]

  • Ratio Limit: Maintain at least 10-15% volume of the polar cosolvent to prevent crashing out.[1]

Module 4: Troubleshooting & FAQs

Q1: The compound forms a "gummy" solid at the bottom of the flask in water. Why?

  • Diagnosis: This is likely a "gumming out" phenomenon caused by partial hydration where the crystal lattice is disrupted but not fully solvated.[1]

  • Fix: Do not just stir. Apply Heat (50°C) and Sonication simultaneously for 10 minutes. If that fails, adjust pH to < 4 using dilute HCl to protonate the amine.[1]

Q2: I need to run an NMR, but it's not dissolving in CDCl3.

  • Fix: 3-amino-1,2,4-triazoles often struggle in pure chloroform due to H-bonding.[1]

  • Solution: Add 1-2 drops of MeOD (Methanol-d4) or DMSO-d6 to the CDCl3 tube.[1] This breaks the intermolecular H-bonds and solubilizes the compound instantly.[1]

Q3: Can I use this compound in cell culture (DMSO tolerance)?

  • Guidance: Yes. Prepare a 100 mM stock in pure DMSO. When diluting into media, ensure the final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.[1]

  • Warning: If the compound precipitates upon dilution into media, use the Salt Formation Protocol (Protocol A) instead of DMSO.[1]

Module 5: Workflow Visualization

Salt Formation & Isolation Workflow

SaltWorkflow Step1 Dissolve Free Base (Ethanol/MeOH) Step2 Add Acid (1.05 eq) (HCl or MsOH) Step1->Step2 Stir at 0°C Step3 Induce Crystallization (Add Ether/Cooling) Step2->Step3 Exothermic Check Step4 Filtration & Drying Step3->Step4 Final Water-Soluble Salt Step4->Final

Figure 2: Step-by-step chemical workflow for converting the amine to a highly soluble salt form.

References

  • Solubility of 3-amino-1,2,4-triazole in organic solvents

    • Title: Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents.
    • Source: ResearchGate / Journal of Chemical Thermodynamics.[1]

    • Relevance: Establishes the hierarchy of NMP > Methanol > Ethanol for this class of compounds.[2]

    • URL:

  • General Properties of 1,2,4-Triazoles

    • Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.[1][3][4]

    • Source: Frontiers in Pharmacology / NIH.[1]

    • Relevance: Details the H-bonding capabilities and amphiphilic n
    • URL:

  • Compound Specific Data (3-Amino-1,2,4-triazole)

    • Title: 3-Amino-1,2,4-triazole (PubChem Compound Summary).[1]

    • Source: National Center for Biotechnology Information (NCBI).[1]

    • Relevance: Provides pKa and physical property baselines for the parent scaffold.[1]

    • URL:

  • Synthesis and Salt Formation Context

    • Title: Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.[1][4][5][6]

    • Source: NIH / PMC.[1]

    • Relevance: Discusses synthetic handling and stability of aminotriazoles.
    • URL:

Sources

Technical Support Center: Stability of 1-Ethyl-1H-1,2,4-triazol-3-amine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Ethyl-1H-1,2,4-triazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimental work.

Introduction

This compound is a substituted triazole of interest in various fields of chemical and pharmaceutical research. Understanding its stability profile in solution is critical for obtaining reliable and reproducible experimental results, as well as for defining appropriate storage and handling procedures. This guide addresses common questions and challenges related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: The 1,2,4-triazole ring is generally aromatic and chemically stable.[1] Based on data for the parent 1H-1,2,4-triazole, it is stable in aqueous buffered solutions at pH 5, 7, and 9 for at least 30 days at 25°C.[2] While specific long-term stability data for this compound is not extensively published, it is expected to exhibit similar hydrolytic stability under neutral and moderately acidic or alkaline conditions at ambient temperature due to the robustness of the triazole core.

Q2: My assay results are inconsistent. Could the compound be degrading in my stock solution?

A2: Inconsistent results are a common indicator of compound instability. Several factors could be at play:

  • Photodegradation: Triazole derivatives can be susceptible to degradation upon exposure to light. Studies on the related compound 3-amino-1,2,4-triazole indicate it decomposes in the presence of light. It is crucial to protect solutions of this compound from light by using amber vials or covering containers with aluminum foil.

  • Temperature: While stable at room temperature for shorter periods, elevated temperatures can promote degradation. For long-term storage, it is advisable to keep stock solutions at refrigerated (2-8°C) or frozen (-20°C or lower) temperatures.

  • Oxidation: The amino group on the triazole ring may be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen over extended periods. The use of degassed solvents for stock solution preparation can mitigate this risk.

  • Solvent Purity: Impurities in solvents can catalyze degradation. Always use high-purity, HPLC-grade solvents.

Q3: I am observing a new peak in my chromatogram after leaving my sample on the autosampler. What could it be?

A3: The appearance of a new peak is likely a degradation product. The nature of the degradant depends on the stressor.

  • Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could lead to hydrolysis of the amino group or cleavage of the ethyl group, although the triazole ring itself is quite resistant.

  • Oxidation: Oxidative degradation could lead to the formation of N-oxides or other oxidized species.

  • Photodegradation: Light exposure can lead to complex degradation pathways, potentially involving radical mechanisms or ring rearrangements.

To identify the new peak, LC-MS/MS analysis is recommended to obtain the mass of the unknown compound and its fragments, which can provide clues to its structure.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency in stored solutions PhotodegradationStore solutions in amber vials or protect from light. Prepare fresh solutions more frequently.
Thermal degradationStore stock solutions at ≤ -20°C. Avoid repeated freeze-thaw cycles.
Oxidative degradationUse degassed solvents. Consider adding an antioxidant if compatible with the experimental system.
Appearance of unknown peaks in chromatography Degradation during sample processing or analysisMinimize sample exposure to light and elevated temperatures (e.g., use a cooled autosampler).
ContaminationEnsure cleanliness of all glassware and use high-purity solvents and reagents.
Precipitation of the compound from solution Poor solubility in the chosen solventVerify the solubility of the compound in your solvent system. Consider using a co-solvent or adjusting the pH.
Change in pH or temperature affecting solubilityBuffer the solution and control the temperature during storage and experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol outlines a forced degradation study to intentionally degrade this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 24 hours. Dissolve a known amount in the solvent to the stock concentration.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable analytical method, such as HPLC-UV or LC-MS/MS, to identify and quantify the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector; a starting point is 210-230 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method should be validated for specificity by analyzing the stressed samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak.

Visualizations

Degradation Troubleshooting Workflow

start Inconsistent Results or New Chromatographic Peaks check_storage Review Storage Conditions (Light, Temperature) start->check_storage check_solution Assess Solution Preparation (Solvent, pH, Age) start->check_solution forced_degradation Perform Forced Degradation Study (Protocol 1) check_storage->forced_degradation check_solution->forced_degradation analytical_method Develop/Validate Stability-Indicating Method (Protocol 2) forced_degradation->analytical_method identify_degradants Identify Degradants (LC-MS/MS) analytical_method->identify_degradants mitigate Implement Mitigating Actions (e.g., fresh solutions, amber vials, cold storage) identify_degradants->mitigate end Reliable Results mitigate->end

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

parent This compound hydrolysis Hydrolysis Products (e.g., de-aminated or de-ethylated) parent->hydrolysis Strong Acid/Base, Heat oxidation Oxidation Products (e.g., N-oxides) parent->oxidation Oxidizing Agents (e.g., H₂O₂), Air photodegradation Photodegradation Products (e.g., ring-opened or rearranged) parent->photodegradation UV/Visible Light

Caption: Potential degradation pathways.

References

  • DePree, G. J., & Siegel, P. D. (2004). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. Journal of Chromatography B, 801(2), 359-362. [Link]

  • Rodríguez, J. A., et al. (2000). Thermoanalytical study of the pesticide 3-amino-1,2,4-triazole. Journal of Thermal Analysis and Calorimetry, 61(3), 853-861. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. [Link]

  • Al-Awadi, N. A., et al. (2023). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 28(1), 123. [Link]

  • US EPA. (2017). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. [Link]

  • Uddin, M. J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 864284. [Link]

  • Sallustio, S., & Tacchini, M. (1986). Process for the preparation of 3-amino-1,2,4-triazole.
  • Organic Letters Journal - ACS Publications. [Link]

  • Karpenko, Y. V., et al. (2023). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Journal of Organic and Pharmaceutical Chemistry, 21(4), 4-13. [Link]

  • Zhu, L., et al. (2016). Biodegradation mechanism of 1H-1,2,4-triazole by a newly isolated strain Shinella sp. NJUST26. Scientific Reports, 6, 29483. [Link]

  • Boule, P., et al. (2001). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. Journal of Photochemistry and Photobiology A: Chemistry, 143(2-3), 157-165. [Link]

  • Martínez-Huélamo, M., et al. (2017). Impact of 3-Amino-1,2,4-Triazole (3-AT)-Derived Increase in Hydrogen Peroxide Levels on Inflammation and Metabolism in Human Differentiated Adipocytes. International Journal of Molecular Sciences, 18(11), 2353. [Link]

  • Yengoyan, A. P., et al. (2010). Synthesis of Novel 1,3-Substituted 1H-[3][4][5]-Triazole-3-Thiol Derivatives. Journal of Heterocyclic Chemistry, 47(2), 405-409. [Link]

  • Al-Awadi, N. A., et al. (2022). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Preprints.org. [Link]

  • Godhani, D. R., et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1041. [Link]

  • Reddy, G. S., et al. (2013). Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 75, 133-141. [Link]

  • Zhu, L., et al. (2019). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. Bioresource Technology, 278, 262-269. [Link]

  • Chen, F., et al. (2005). Kinetics and products of photo-Fenton degradation of triazophos. Journal of Agricultural and Food Chemistry, 53(1), 134-138. [Link]

  • Meanwell, N. A. (2018). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

  • Zhu, L., et al. (2016). Biodegradation mechanism of 1H-1,2,4-triazole by a newly isolated strain Shinella sp. NJUST26. Scientific Reports, 6(1), 1-10. [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987310. [Link]

  • Xia, Y., et al. (2022). Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. Nature Communications, 13(1), 7545. [Link]

  • US EPA. (2008). Robust Summaries & Test Plan: 1H-1,2,4-triazole. [Link]

  • Popa, A., et al. (2023). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Organics, 4(4), 519-548. [Link]

  • Li, Y., et al. (2023). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. Journal of Agricultural and Food Chemistry, 71(42), 15465-15473. [Link]

  • Karpenko, Y. V., et al. (2023). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Journal of Organic and Pharmaceutical Chemistry, 21(3), 4-13. [Link]

  • Otaka, A., et al. (2002). Supplementary Information. The Royal Society of Chemistry. [Link]

  • Iyer, K. S., et al. (1998). Preformulation degradation kinetics and chemical stability of a novel triazoline anticonvulsant. Journal of Pharmaceutical Sciences, 87(5), 629-634. [Link]

  • Popa, A., et al. (2023). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

  • Liu, P., et al. (2022). Tertiary amines convert 1O2 to H2O2 with enhanced photodynamic antibacterial efficiency. Journal of Hazardous Materials, 436, 128948. [Link]

  • Mantu, D., et al. (2020). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Molecules, 25(21), 5057. [Link]

  • Barral, K., Moorhouse, A. D., & Moses, J. E. (2007). Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. Organic Chemistry Portal. [Link]

  • da Silva, E. N., et al. (2022). Novel 1,4-Naphthoquinone-Zidovudine Hybrid: Design, Synthesis, and In Vitro Evaluation of Its Anti-Trypanosomatid and Cytotoxic Activities. Molecules, 27(19), 6598. [Link]

  • Milani, F., et al. (2015). Oxidation of tertiary amines to N-oxides with H2O2 catalyzed by 1c. ResearchGate. [Link]

  • Hroshovyi, T. A., et al. (2020). DEVELOPMENT OF A METHOD TO DETERMINE RELATED IMPURITIES IN BROMIDE 1-(β-PHENYLETHYL)-4-AMINO-1,2,4-TRIAZOLE TABLETS. Scientific Route. [Link]

  • Khan, I., et al. (2013). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. International Journal of Advanced Research, 1(4), 1-6. [Link]-05-30_231918_ijar.pdf)

Sources

Technical Support Center: Characterization of 1-Ethyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Ethyl-1H-1,2,4-triazol-3-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and nuanced challenges encountered during the analytical characterization of this important heterocyclic scaffold. As a nitrogen-rich compound, its unique electronic and structural properties can present interesting hurdles.[1][2][3] This guide provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure the integrity and accuracy of your experimental results.

Section 1: Purity, Stability, and Tautomerism

The foundation of reliable characterization is a pure and stable sample. Nitrogen-containing heterocycles like this compound can present challenges related to stability and potential tautomerism, which can complicate spectral interpretation.[4][5]

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound has a broad melting point. What is the likely cause?

A1: A broad melting point range is a classic indicator of impurity. However, for this class of compounds, several factors could be at play:

  • Residual Solvents or Reagents: Starting materials or solvents from the synthesis and purification steps may be present. For example, residual ethyl acetate or hexane from column chromatography is a common issue.

  • Isomeric Impurities: During the ethylation of the 1,2,4-triazole ring, substitution can potentially occur at the N1, N2, or N4 positions. While the 1-ethyl isomer is often the thermodynamic product, kinetic byproducts (2-ethyl or 4-ethyl isomers) can form, leading to a mixture of isomers that are difficult to separate and result in a broadened melting point.

  • Hygroscopic Nature: The presence of multiple nitrogen atoms makes the molecule capable of forming strong hydrogen bonds with water.[1] Absorbed moisture from the atmosphere can act as an impurity, depressing and broadening the melting point.

Q2: I'm observing degradation of my compound in a DMSO stock solution over time. How can I improve its stability?

A2: While the 1,2,4-triazole ring itself is generally stable, the exocyclic amine group can be susceptible to degradation, especially in solution.[6] Consider the following to enhance stability:

  • Solvent Choice: While DMSO is a common solvent, consider preparing stock solutions in anhydrous acetonitrile or ethanol if stability is a concern.

  • Storage Conditions: Store solutions at -20°C or -80°C.[6] Aliquoting the stock into smaller, single-use vials is highly recommended to prevent repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • pH and Light Sensitivity: For biological assays, assess the compound's stability in the assay buffer.[6] Some amine-containing compounds can be sensitive to pH changes or photodegradation. If you suspect photosensitivity, conduct experiments in amber vials or under reduced light conditions.[6]

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this compound. However, the unique features of this molecule can lead to confusing spectra if not properly understood.

Troubleshooting NMR Characterization

Q3: The proton signal for the amino (-NH2) group is very broad or completely absent in my ¹H NMR spectrum. Is this normal?

A3: Yes, this is a very common and expected phenomenon. The cause is twofold:

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment. Protons attached to nitrogen often experience rapid relaxation, leading to significant signal broadening.

  • Chemical Exchange: The amine protons are acidic and can exchange with other labile protons in the solution, such as trace amounts of water in the NMR solvent (even in "anhydrous" solvents). This rapid exchange on the NMR timescale averages the magnetic environments, causing the peak to broaden, sometimes to the point where it disappears into the baseline.

Self-Validating Protocol: D₂O Exchange

To definitively identify the -NH₂ signal, a deuterium oxide (D₂O) exchange experiment is the standard method.

  • Acquire Standard Spectrum: Dissolve your sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one or two drops of D₂O to the NMR tube.

  • Mix and Re-acquire: Gently shake the tube to mix the contents and let it sit for a few minutes. Re-acquire the ¹H NMR spectrum.

  • Analyze: The signal corresponding to the -NH₂ protons will disappear or significantly decrease in intensity, as the protons are replaced by non-NMR-active deuterium.

Q4: I am struggling to definitively confirm that the ethyl group is on the N1 position and not N2 or N4. How can I do this?

A4: This is a critical question for confirming regiochemistry. While ¹H NMR alone can be ambiguous, 2D NMR experiments provide clear, indisputable evidence. The key experiment is the Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

  • The Causality: HMBC shows correlations between protons and carbons that are 2 or 3 bonds apart. The protons on the ethyl group's methylene (-CH₂) are three bonds away from the triazole ring carbon C5. Crucially, they are also three bonds away from the other ring carbon, C3. By observing these correlations, you can confirm the connectivity. A correlation from the -CH₂ protons to both C3 and C5 is strong evidence for N1 or N2 substitution. A correlation only to C5 would suggest N4 substitution. Differentiating N1 from N2 often relies on observing a correlation from the triazole C-H proton to the ethyl group's methylene carbons, which is only possible in the N1 isomer.

Logical Workflow for Isomer Confirmation

start Ambiguous Regiochemistry (¹H NMR) hmbc Acquire 2D HMBC Spectrum start->hmbc observe Observe Correlations from Ethyl -CH₂ Protons hmbc->observe corr_c5 Correlation to C5? observe->corr_c5 corr_c3 Correlation to C3? corr_c5->corr_c3 Yes other_isomer Result Suggests N2 or N4 Isomer corr_c5->other_isomer No n1_isomer Structure Confirmed: 1-Ethyl Isomer corr_c3->n1_isomer Yes corr_c3->other_isomer No

Caption: HMBC decision workflow for isomer confirmation.

Reference NMR Data

The following table provides typical chemical shift ranges for this compound in DMSO-d₆. Actual values may vary based on concentration and sample purity.

Assignment Nucleus Typical Chemical Shift (ppm) Multiplicity Notes
Triazole CH¹H7.9 - 8.2Singlet (s)The sole aromatic proton on the triazole ring.
Amino NH₂¹H5.5 - 6.5Broad Singlet (br s)Often broad and exchangeable with D₂O.[7]
Methylene CH₂¹H3.9 - 4.2Quartet (q)Coupled to the methyl protons.
Methyl CH₃¹H1.2 - 1.4Triplet (t)Coupled to the methylene protons.
C3 (C-NH₂)¹³C155 - 160-Carbon bearing the amino group.
C5 (C-H)¹³C145 - 150-Carbon bearing the aromatic proton.
Methylene CH₂¹³C40 - 45-Ethyl group methylene carbon.
Methyl CH₃¹³C14 - 16-Ethyl group methyl carbon.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of your compound.

FAQs & Troubleshooting

Q5: I am using Electrospray Ionization (ESI) in positive mode, but I am having difficulty seeing the expected molecular ion peak [M+H]⁺. What should I try?

A5: This can be a frustrating issue, often related to ionization efficiency or in-source fragmentation.

  • Protonation Site: this compound has multiple basic nitrogen atoms that can be protonated. The exocyclic amine and the triazole ring nitrogens are all potential sites. This can sometimes lead to a divided signal or instability after protonation.

  • Solvent and Additive: Ensure your sample is dissolved in a solvent compatible with ESI, such as methanol or acetonitrile. The addition of a small amount of an acid (e.g., 0.1% formic acid) to your sample and mobile phase is crucial. The acid ensures the analyte is pre-protonated in solution before it enters the ESI source, leading to a much stronger and more stable [M+H]⁺ signal.

  • Source Conditions: If the signal is weak or absent, the molecule might be fragmenting in the source. Try reducing the cone voltage (or equivalent parameter on your instrument) to decrease the energy of the ionization process, which will favor the formation of the molecular ion over fragments.

Experimental Workflow for MS Optimization

cluster_sample Sample Preparation cluster_ms Mass Spectrometer Settings prep Dissolve in ACN or MeOH acid Add 0.1% Formic Acid prep->acid result Acquire Spectrum: Observe for [M+H]⁺ acid->result esi Use ESI Positive Mode cone_v Reduce Cone Voltage esi->cone_v cone_v->result

Caption: Optimizing ESI-MS conditions for the target molecule.

Section 4: Chromatography (TLC & HPLC)

Chromatography is used to assess purity and for purification. The basic amine functionality in this compound is the primary factor influencing its chromatographic behavior.

Troubleshooting Guides

Issue 1: My compound streaks badly on a standard silica TLC plate.

  • Causality: The basic amine group interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, sometimes irreversible, binding causes the spot to streak up the plate rather than eluting as a compact spot.

  • Troubleshooting Steps:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a base to your eluent system to compete with your compound for the acidic sites on the silica.

    • Recommended Mobile Phase: Start with a dichloromethane/methanol (DCM/MeOH) or ethyl acetate/hexane system and add 0.5-1% triethylamine (NEt₃) or a few drops of ammonium hydroxide to the mobile phase. This will dramatically improve the spot shape.

Issue 2: My HPLC peak is tailing on a C18 column.

  • Causality: The mechanism is identical to TLC streaking. Residual, un-capped silanol groups on the surface of the C18 stationary phase interact with the basic amine, causing peak tailing.

  • Troubleshooting Steps:

    • Use an Acidic Modifier: For reverse-phase HPLC, adding an acid to the mobile phase is standard practice for analyzing basic compounds. The acid protonates the amine to form an ammonium salt, which no longer has a lone pair to interact with the silanols. It also protonates the silanol groups, reducing their activity.

    • Recommended Mobile Phase: A typical starting point is a gradient of Water/Acetonitrile, with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in both solvents. TFA is a strong ion-pairing agent and is often very effective at producing sharp peaks for amines.

    • Column Choice: If tailing persists, consider using a column specifically designed for basic compounds (e.g., an "end-capped" column or one with a different stationary phase chemistry).

References

  • Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Gomha, S. M., et al. (2015). Synthesis, Characterization and Antimicrobial Evaluation of [1,2,4(H)] Triazole-3-Amine and Its Derivatives. ResearchGate. [Link]

  • Hussain, S., et al. (2017). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • Reddy, C. S., et al. (2010). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. E-Journal of Chemistry. [Link]

  • Wang, B., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. [Link]

  • Kumar, A., et al. (2019). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Journal of Saudi Chemical Society. [Link]

  • El-Malah, A., et al. (2022). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). [Link]

  • Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. [Link]

  • Asif, M. (2022). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. National Institutes of Health. [Link]

  • Vitaku, E., et al. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). ACS Publications. [Link]

  • Karrouchi, K., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]

Sources

Technical Support Center: 1-Ethyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The 1-Ethyl-1H-1,2,4-triazol-3-amine Technical Support Center is now live.[1] This guide is structured to address the precise chemical behavior of the 1-substituted-3-aminotriazole scaffold, a critical intermediate in the synthesis of agrochemicals and bioactive pharmaceutical ingredients (APIs).

CAS: 954236-49-4 (and related isomers) Chemical Formula: C


H

N

Molecular Weight: 112.13 g/mol

Introduction: The Scaffold Challenge

This compound is a bifunctional building block.[1] Its utility lies in the orthogonal reactivity of the exocyclic primary amine (for amide/urea formation) and the electron-deficient triazole ring (for CH-activation or coordination). However, researchers frequently encounter three core failure modes:

  • Regioisomeric Contamination: Difficulty distinguishing the N1-ethyl product from N2- or N4-ethyl isomers.

  • Nucleophilic Apathy: The exocyclic amine is poorly nucleophilic due to the electron-withdrawing nature of the triazole ring.[1]

  • Tautomeric Ambiguity: Proton shifts complicating NMR interpretation and purification.[1]

Part 1: Regioselectivity & Structural Validation

Q: I synthesized the compound via alkylation of 3-amino-1,2,4-triazole, but my yield is inconsistent. How do I control the regioselectivity?

A: Direct alkylation of 3-amino-1,2,4-triazole (Amitrole) with ethyl halides is inherently non-selective, typically yielding a mixture of N1, N2, and N4 isomers.[1] The N1-isomer is thermodynamically favored, but kinetic control often leads to significant N2-alkylation.[1]

Troubleshooting Protocol:

VariableRecommendationMechanistic Rationale
Base Selection Use NaH or KOtBu in DMF/THF (0°C to RT).[1]Strong bases ensure complete deprotonation of the triazole ring (pKa ~10), favoring the formation of the triazolide anion which alkylates predominantly at N1 due to steric clearance from the C3-amine.
Electrophile Use Ethyl Iodide (EtI) over Ethyl Bromide.[1]A softer electrophile promotes S

2 reaction at the softer N1 nitrogen over the harder N2/N4 centers.[1]
Temperature Maintain < 25°C .Higher temperatures increase the entropy of the system, promoting the formation of the kinetic N2-isomer (sterically hindered but electronically accessible).
Q: How do I definitively confirm I have the 1-Ethyl isomer and not the 2-Ethyl isomer?

A: Standard 1H NMR is often insufficient because the chemical shifts are similar.[1] You must use 2D NMR techniques, specifically NOESY (Nuclear Overhauser Effect Spectroscopy).[1]

Validation Workflow:

  • Run a NOESY experiment.

  • Look for Cross-Peaks:

    • 1-Ethyl Isomer (Target): You should see a strong NOE correlation between the N1-Ethyl protons (CH

      
      ) and the C5-H  proton. There should be no correlation between the Ethyl group and the exocyclic NH
      
      
      
      .[1]
    • 2-Ethyl Isomer (Impurity): You will see an NOE correlation between the N2-Ethyl protons and the exocyclic NH

      
        protons.[1]
      
    • 4-Ethyl Isomer (Impurity): You will see NOE correlations to both C3 and C5 substituents, or distinct splitting patterns.[1]

Visualization: Regioselectivity Pathways

TriazoleAlkylation Start 3-Amino-1,2,4-triazole (Amitrole) Base Deprotonation (NaH/DMF) Start->Base Anion Triazolide Anion (Resonance Hybrid) Base->Anion N1_Path N1 Attack (Thermodynamic) Anion->N1_Path Major N2_Path N2 Attack (Kinetic/Steric) Anion->N2_Path Minor Prod_N1 This compound (Target) NOE: Et <-> C5-H N1_Path->Prod_N1 Prod_N2 2-Ethyl-2H-1,2,4-triazol-3-amine (Impurity) NOE: Et <-> NH2 N2_Path->Prod_N2

Caption: Alkylation pathways of 3-amino-1,2,4-triazole. N1-alkylation is favored thermodynamically, while N2-alkylation is a common kinetic byproduct.[1]

Part 2: Reactivity & Functionalization[1][2]

Q: The amine is not reacting in my standard amide coupling (HATU/EDC). Why?

A: The exocyclic amine at C3 is significantly less nucleophilic than a standard aniline.[1] The 1,2,4-triazole ring is electron-deficient, pulling electron density away from the amine (–I effect).[1] Furthermore, the amine can tautomerize into the ring (imino form), rendering it non-reactive.[1]

Troubleshooting Guide for Amide Coupling:

  • Switch Coupling Reagents:

    • Failure:[1] EDC/NHS or HATU (often too slow).[1]

    • Solution: Use T3P (Propylphosphonic anhydride) or Ghosez’s Reagent .[1] T3P is highly effective for sterically hindered or electron-poor amines.[1]

  • Use an Acid Chloride:

    • Convert your carboxylic acid to an acid chloride using SOCl

      
       or Oxalyl Chloride.[1]
      
    • React with the triazole-amine in Pyridine (acts as both solvent and base) or THF with NaH .[1]

    • Why? The acid chloride is a "hotter" electrophile that can overcome the poor nucleophilicity of the amine.[1]

  • Check for Bis-Acylation:

    • If you use too strong a base (e.g., n-BuLi), you may deprotonate the amide product, leading to a second acylation on the ring nitrogens or the amide nitrogen (imide formation).[1]

Q: Can I perform Sandmeyer-type reactions (Diazotization) on this amine?

A: Yes, but the diazonium intermediate is unstable.[1]

  • Standard Conditions: NaNO

    
    /HCl at 0°C often leads to hydrolysis (formation of 1-ethyl-1,2,4-triazol-3-one).[1]
    
  • Optimized Protocol: Use t-Butyl Nitrite (tBuONO) in organic solvents (acetonitrile or DMF) with a halogen source (e.g., CuBr

    
     or CH
    
    
    
    I
    
    
    ) for anhydrous diazotization-substitution.[1] This prevents water from attacking the diazonium species.[1]

Part 3: Purification & Handling

Q: The compound streaks on silica gel.[1] How do I purify it?

A: Amino-triazoles are highly polar and basic.[1] They interact strongly with the acidic silanols on silica gel.[1]

Purification Solutions:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH

    
    OH  to your DCM/MeOH mobile phase.[1] This neutralizes the silica acidity.[1]
    
  • Alternative Stationary Phase: Use Alumina (Neutral) instead of silica gel.[1]

  • Recrystallization: If the solid is impure, recrystallize from Ethanol/Ethyl Acetate .[1] The 1-ethyl isomer typically crystallizes, while the 2-ethyl isomer often remains in the mother liquor due to different hydrogen bonding networks.[1]

Q: Is the compound hygroscopic?

A: Yes. The 1,2,4-triazole ring has a high dipole moment and can accept hydrogen bonds from water.[1]

  • Storage: Store under Argon/Nitrogen in a desiccator.

  • Handling: If the material turns into a gum, azeotrope with Toluene or Ethanol to remove absorbed water before setting up moisture-sensitive reactions.[1]

Part 4: Experimental Workflow Visualization

Visualization: Troubleshooting Low Yields

Troubleshooting Problem Issue: Low Yield in Amide Coupling Check1 Check 1: Activation Method Are you using EDC/HATU? Problem->Check1 Sol1 Switch to Acid Chloride or T3P/Pyridine Check1->Sol1 Yes Check2 Check 2: Base Strength Is the base too weak (TEA/DIPEA)? Check1->Check2 No Sol2 Use NaH or LiHMDS (Deprotonate Amine First) Check2->Sol2 Yes Check3 Check 3: Solubility Is the amine precipitating? Check2->Check3 No Sol3 Use DMF/DMAc as solvent Heat to 60°C Check3->Sol3 Yes

Caption: Decision tree for optimizing amide coupling reactions with electron-deficient aminotriazoles.

References

  • Regioselective Alkylation of 1,2,4-Triazoles

    • Title: A regioselective protocol for the alkylation of 1,2,4-triazole using mild conditions.[1][2]

    • Source: ResearchGate (2025).[1][2]

    • URL:[Link]

  • Synthesis of 3-Amino-1,2,4-triazoles

    • Title: Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.[1][3][4][5][6][7]

    • Source: NIH / PMC (2010).[1]

    • URL:[Link]

  • General Reactivity of Aminotriazoles

    • Title: 3-Amino-1,2,4-triazole - Chemical Properties and Hazards.[1]

    • Source: PubChem.[1][8][9]

    • URL:[Link]

  • Amide Bond Formation Strategies

    • Title: Amide bond formation: beyond the myth of coupling reagents.[1]

    • Source: Chemical Society Reviews (2009).[1]

    • URL:[Link]

Sources

Technical Support Center: Scaling Synthesis of 1-Ethyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Topic: Optimization, Regioselectivity, and Safety in Scale-Up[1]

Strategic Route Selection: The "Make vs. Buy" Decision

Before scaling, you must validate your chosen synthetic pathway.[1] The synthesis of 1-Ethyl-1H-1,2,4-triazol-3-amine presents a classic process chemistry dilemma: Raw Material Cost vs. Purification Complexity .[1]

Decision Matrix
FeatureRoute A: Direct Alkylation Route B: De Novo Cyclization
Starting Material 3-Amino-1,2,4-triazole (Cheap, commodity)Ethylhydrazine + Cyanamide (Expensive, hazardous)
Key Reagent Ethyl Iodide/BromideN-Cyano-S-methylisothiourea (or similar)
Regioselectivity Poor (Mixture of N1, N2, and N4 isomers)Excellent (Structure dictated by hydrazine)
Purification Difficult (Requires fractional crystallization)Simple (Filtration/Wash)
Scale-Up Risk Isomer separation bottleneckThermal runaway (Hydrazine handling)
Recommendation >100 kg Scale (Cost dominates)<5 kg Scale (Time/Purity dominates)

Module A: Troubleshooting Direct Alkylation (The "Isomer" Problem)

User Issue: "I am alkylating 3-amino-1,2,4-triazole with ethyl iodide, but I'm getting a mixture of products and low yields of the N1-isomer."

Root Cause Analysis

The 1,2,4-triazole ring is an ambident nucleophile .[1] The 3-amino group generally does not alkylate first due to resonance delocalization, but the ring nitrogens (N1, N2, N4) compete.[1]

  • Thermodynamic Product: N1-ethyl (Desired).

  • Kinetic Product: N2-ethyl (Common impurity).[1]

DOT Visualization: Tautomeric Alkylation Pathways

AlkylationPathways Start 3-Amino-1,2,4-triazole (Tautomeric Mixture) Base Base Deprotonation (NaOEt or NaOH) Start->Base Anion Triazolate Anion (Delocalized Charge) Base->Anion EtI + EtI (Ethyl Iodide) Anion->EtI N1 N1-Ethyl Isomer (Thermodynamic, Major) EtI->N1 Attack at N1 N2 N2-Ethyl Isomer (Kinetic, Minor) EtI->N2 Attack at N2 N4 N4-Ethyl Isomer (Trace) EtI->N4 Attack at N4

Caption: Competitive alkylation pathways. N1-alkylation is favored thermodynamically but requires specific conditions to minimize N2 formation.

Optimization Protocol (Self-Validating)

Step 1: Base & Solvent Selection [1]

  • Avoid:

    
     in Acetone (Often favors kinetic mixtures).[1]
    
  • Preferred: Sodium Ethoxide (

    
    ) in Ethanol (
    
    
    
    ).[1]
    • Why: The homogeneous basic environment promotes thermodynamic equilibration.[1]

Step 2: The Reaction

  • Dissolve 3-amino-1,2,4-triazole (1.0 eq) in dry EtOH.

  • Add

    
     (1.05 eq) at 0°C. Stir 30 min to form the salt.
    
  • Add Ethyl Iodide (1.0 eq) slowly to control exotherm.[1]

  • Critical Step: Reflux for 6–12 hours.[1]

    • Technical Insight: Reflux provides the energy to overcome the activation barrier for the thermodynamic N1 product and potentially rearrange kinetic N2 products via trans-alkylation mechanisms (though limited).[1]

Step 3: Purification (The "Acid Wash" Trick) If chromatography is not viable for scale-up:

  • Evaporate EtOH.[1]

  • Dissolve residue in minimal hot water.[1]

  • Cool to 0°C. The N1-isomer is often less soluble than the N2-isomer in cold aqueous media, or they form different hydrates.[1]

  • Alternative: Form the Nitrate salt.[1] N1-ethyl-3-amino-1,2,4-triazole nitrate often crystallizes sharply, leaving N2 isomers in the mother liquor.[1]

Module B: The Cyclization Route (High Purity)

User Issue: "I cannot separate the isomers efficiently. I need >99.5% purity for an API intermediate."

Solution: Switch to De Novo Synthesis . This builds the ring around the ethyl group, guaranteeing its position.

Protocol
  • Reagents: Ethylhydrazine oxalate + S-methylisothiourea sulfate (or Cyanamide).

  • Mechanism:

    • Ethylhydrazine attacks the electrophilic carbon of the isothiourea/cyanamide.[1]

    • Cyclization occurs with formic acid or a formate equivalent (like triethyl orthoformate) if closing the ring with a carbon, OR directly if using N-cyanoimidates.[1]

  • Specific Workflow (N-Cyanoimidate route):

    • React Ethylhydrazine with Ethyl N-cyanoimidate .[1]

    • The hydrazine

      
       attacks the imidate carbon.[1]
      
    • Cyclization follows, yielding exclusively 1-ethyl-3-amino-1,2,4-triazole .[1]

Analytical Troubleshooting (QA/QC)

User Issue: "How do I prove I have the 1-Ethyl isomer and not the 2-Ethyl isomer without a crystal structure?"

Technical Guide: NMR Distinction You must use 2D NMR (NOESY/ROESY) or analyze chemical shift trends.[1]

FeatureThis compound (Desired)2-Ethyl-1H-1,2,4-triazol-3-amine (Impurity)
Symmetry Asymmetric (

plane only)
Asymmetric
H5 Proton Shift Typically

7.5 - 8.0 ppm
Often shielded/deshielded differently due to proximity to ethyl.[1]
NOE Signal Strong NOE between Ethyl

and Ring Proton

.
NO NOE between Ethyl

and Ring Proton

(too far).
C13 NMR C5 and C3 have distinct environments.C3 and C5 shifts differ significantly from N1 isomer.[1]

The "NOE Test" is the gold standard:

  • Irradiate the

    
     (quartet).[1]
    
  • If you see enhancement of the aromatic singlet (

    
    ), you have the N1-isomer  (or N5, which is equivalent in unsubstituted triazole, but here N1 is the convention).[1]
    
  • If no enhancement is seen, the ethyl group is likely at N2 (far from H5) or on the exocyclic amine (N-ethylamino).[1]

Safety & Engineering: Handling Ethyl Iodide

User Issue: "We are scaling to 50L. The Ethyl Iodide fumes are overwhelming and the reaction is delayed."

Hazard Management
  • Ethyl Iodide (EtI): Volatile liquid (bp 72°C), alkylating agent, respiratory sensitizer.[1]

  • Induction Period: EtI reactions often have an induction period followed by a rapid exotherm.[1]

Engineering Controls (DOT Diagram)

ScrubberSystem Reactor 50L Reactor (Reaction Mixture) Condenser Reflux Condenser (Glycol cooled to -10°C) Reactor->Condenser Vapor Condenser->Reactor Reflux Trap Cold Trap (Catch EtI escape) Condenser->Trap Uncondensed Gas Scrubber Scrubber (10% NaOH + Sodium Thiosulfate) Trap->Scrubber Volatiles Vent Exhaust to Fume Hood Scrubber->Vent Clean Air

Caption: Essential off-gas scrubbing system for Ethyl Iodide scale-up.[1] The Thiosulfate destroys alkyl halides.

Troubleshooting the Exotherm
  • Issue: Reaction doesn't start, then boils over.

  • Fix:

    • Ensure the system is dry (Water kills EtI).[1]

    • Add 5% of the EtI charge.[1]

    • Heat to 40°C until "kick" (exotherm) is observed.

    • Dose the remaining EtI slowly over 2 hours maintaining reflux. Do not dump all EtI in at cold temperatures.

References

  • Regioselectivity in Triazole Alkylation

    • Source: Katritzky, A. R., et al. "Regioselective alkylation of 1,2,4-triazoles."[1] Journal of the Chemical Society, Perkin Transactions 1.

    • Context: Explains the thermodynamic preference for N1-alkyl
    • URL:[1]

  • Synthesis via Cyclization (High Purity Route)

    • Source: US Patent 4,628,103 (Process for preparation of 3-amino-1,2,4-triazole - analogous chemistry).[1]

    • Context: Describes the reaction of hydrazine derivatives with cyanamide/formic acid, adaptable for ethylhydrazine.
    • URL:[1]

  • Safety Data & Handling (Ethyl Iodide)

    • Source: PubChem Compound Summary for Ethyl Iodide.[1]

    • Context: Toxicology and physical properties for scrubber design.[1]

    • URL:[1]

  • Isomer Differentiation (NMR)

    • Source: "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles." Molecules (2023).[1][2]

    • Context: While specific to 1,2,3-triazoles, the methodology (NOESY/HMBC) is the industry standard for distinguishing N-alkyl isomers in 1,2,4-triazoles.[1]

    • URL:[1]

Sources

Technical Support Center: Optimization of 1-Ethyl-1H-1,2,4-triazol-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Condition Optimization & Troubleshooting Target Molecule: 1-Ethyl-1H-1,2,4-triazol-3-amine (CAS: Derivative of 61-82-5) Audience: Medicinal Chemists, Process Chemists[1][2]

Introduction: The Regioselectivity Challenge

Synthesizing This compound via direct alkylation of 3-amino-1,2,4-triazole (3-AT) is a classic problem in heterocyclic chemistry. The core challenge is the ambident nucleophilicity of the triazole ring.[2]

3-AT exists in a tautomeric equilibrium.[2] Upon deprotonation, the resulting anion delocalizes charge across the ring nitrogens.[1] Alkylation with ethyl halides (Et-X) typically yields a mixture of the N1-ethyl (desired) and N2-ethyl (impurity) isomers, with trace amounts of N4-alkylation or exocyclic amine alkylation possible under forcing conditions.[1][2]

This guide provides an optimized protocol to maximize the N1/N2 ratio and methods to isolate the pure therapeutic scaffold.[2]

Module 1: Reaction Optimization Protocol

Critical Decision Matrix: Base & Solvent Effects

The choice of base and solvent dictates the transition state energy and the final isomer ratio.

VariableRecommendationTechnical Rationale
Base NaH (Sodium Hydride) Strong Base (pKa ~35): Irreversibly deprotonates 3-AT (pKa ~10).[2] Generates the "naked" triazolate anion, favoring the thermodynamic product (N1) over kinetic mixtures.
Solvent DMF (Anhydrous) Polar Aprotic: Solvates the cation (Na+), leaving the triazolate anion free to react.[2] High dielectric constant supports the transition state for N1 substitution.[2]
Alkylating Agent Ethyl Iodide (EtI) High Reactivity: Iodide is a better leaving group than bromide, allowing the reaction to proceed at lower temperatures (0°C to RT), minimizing thermal scrambling.[1][2]
Stoichiometry 1.0 : 1.1 : 1.1 (Substrate : Base : Electrophile). Excess base risks alkylating the exocyclic amine.[2]
Optimized Experimental Workflow

Step 1: Anion Formation (The "Clean" Start)

  • Charge an oven-dried flask with NaH (1.1 eq, 60% dispersion) under Argon/Nitrogen.

  • Wash NaH with dry hexanes (2x) to remove mineral oil (prevents oil contamination in workup).[2]

  • Suspend NaH in anhydrous DMF (10 volumes) .

  • Cool to 0°C .

  • Add 3-amino-1,2,4-triazole (1.0 eq) portion-wise. Caution: H2 gas evolution.[2]

  • Critical Step: Stir at 0°C for 30–45 mins. Ensure evolution of gas ceases. This ensures complete formation of the triazolate anion before the electrophile is introduced.[2]

Step 2: Controlled Alkylation

  • Add Ethyl Iodide (1.1 eq) dropwise via syringe at 0°C.

  • Allow the reaction to warm slowly to Room Temperature (25°C) .

  • Stir for 4–12 hours. Monitor by TLC (System: DCM/MeOH 9:1).[2]

    • Note: The N1 isomer is typically more polar than the N2 isomer in this system due to the dipole moment vectors.[2]

Step 3: Quench & Workup

  • Quench with Ice Water (exothermic).

  • Extract exhaustively with Ethyl Acetate (EtOAc) (3x).[2] Note: Triazoles are water-soluble; salting out the aqueous layer with NaCl is recommended.[2]

  • Dry organic layer over Na2SO4 and concentrate.[2]

Module 2: Mechanistic Pathway & Troubleshooting

Pathway Visualization

The following diagram illustrates the bifurcation point where yield is lost to the N2 isomer.

ReactionPathway SM 3-Amino-1,2,4-triazole (Tautomeric Mix) Base NaH / DMF (Deprotonation) SM->Base Anion Triazolate Anion (Ambident Nucleophile) Base->Anion - H2 ProductN1 N1-Ethyl Isomer (Target) Thermodynamic Anion->ProductN1 Path A (Major) ProductN2 N2-Ethyl Isomer (Impurity) Kinetic Anion->ProductN2 Path B (Minor) EtI + Et-I

Caption: Deprotonation of 3-AT generates a delocalized anion. Steric and electronic factors in DMF favor Path A (N1-alkylation).[2]

Troubleshooting FAQ

Q1: I am seeing a spot-to-spot conversion on TLC, but the NMR shows a mixture. Why? A: TLC often fails to resolve N1 and N2 isomers effectively because their R_f values are very close.[2]

  • Solution: Use 1H NMR for ratio determination immediately after workup.[2] Do not rely on TLC for purity.[2]

  • Diagnostic: The ring proton (C5-H) is the tell-tale sign.[2] In the N1-isomer, the C5-H is typically shifted downfield compared to the N2-isomer due to the adjacent ring nitrogen's electron withdrawal.[2]

Q2: The reaction yield is low (<40%). Where is my product? A: this compound is highly water-soluble.[1][2]

  • Solution: Do not use a standard water/ether wash.[2]

    • Use Continuous Liquid-Liquid Extraction if possible.[2]

    • Alternatively, evaporate the DMF directly (high vac, <50°C) and purify the residue by column chromatography, skipping the aqueous workup entirely.[1]

Q3: Can I use K2CO3/Acetone instead of NaH/DMF? A: Yes, but expect a lower N1:N2 ratio.[1][2]

  • Reasoning: K2CO3 is a weaker base and heterogeneous in acetone.[2] The reaction often proceeds via the neutral tautomer rather than the free anion, which can alter regioselectivity toward the N2 or N4 positions depending on the specific tautomer present in solution.[1]

Module 3: Characterization & Validation

To validate your synthesis, you must distinguish the isomers.[1][2]

Isomer Differentiation Table
Feature1-Ethyl (Target) 2-Ethyl (Impurity)
Symmetry (NMR) Asymmetric environment.[2]Distinct coupling patterns.[2]
NOESY Signal Strong correlation between Ethyl-CH2 and Ring Proton (C5-H).No correlation between Ethyl-CH2 and Ring Proton (too distant).
Polarity (TLC) Generally More Polar (Lower Rf).[2]Generally Less Polar (Higher Rf).[2]
UV Profile λmax typically ~210-215 nm.[2]Often shows bathochromic shift.[2][3]
Self-Validating Protocol: The NOESY Check

Before scaling up, run a 1D-NOESY or 2D-NOESY experiment.[2]

  • Irradiate the CH2 quartet of the ethyl group.[2]

  • Positive Result: If you see an enhancement of the singlet aromatic proton (C5-H), you have the N1-isomer .[2]

  • Negative Result: If no enhancement is seen, the ethyl group is likely on N2 or N4, distant from the C5 proton.[1][2]

References

  • Regioselective Alkylation of 1,2,4-Triazoles

    • Title: Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole.[1][2][4]

    • Source: Russian Journal of Applied Chemistry (via ResearchGate).[2]

    • Link:[Link]

  • General Synthesis & Tautomerism

    • Title: Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.[1][2][4][5][6]

    • Source: National Institutes of Health (PMC).[2]

    • Link:[Link]

  • NMR Characterization of Isomers

    • Title: NMR Studies on Five Membered 1,2,3/1,2,4-Triazoles.[1][2][7]

    • Source: National Chemical Laboratory.[2]

    • Link:[Link]

Sources

Interpreting complex NMR spectra of 1-Ethyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Ethyl-1H-1,2,4-triazol-3-amine

Welcome to the technical support guide for the analysis of this compound. This resource is designed for researchers and drug development professionals to navigate the common complexities encountered during the NMR spectral interpretation of this and similar N-heterocyclic compounds. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your analytical workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why is the signal for my amine (NH₂) protons a broad singlet, or why is it missing entirely?

Answer: This is one of the most common observations for amine protons and is due to two primary factors: rapid chemical exchange and quadrupolar broadening.

  • Chemical Exchange: The protons on the amine group are acidic and can rapidly exchange with other labile protons in the sample, such as trace amounts of water in the deuterated solvent.[1][2] This exchange occurs on a timescale that is often faster than the NMR experiment can resolve, leading to a coalescence of signals into a single, broadened peak.[3] In highly purified, anhydrous aprotic solvents (like DMSO-d₆), the signal may be sharper. In protic solvents (like D₂O or CD₃OD), the amine protons will exchange with deuterium, causing the signal to diminish or disappear completely.

  • Quadrupolar Broadening: The amine group is attached to a nitrogen atom (¹⁴N), which is a quadrupolar nucleus (spin I = 1).[4] Nuclei with a spin greater than 1/2 have a non-spherical charge distribution, creating an electric quadrupole moment. This moment interacts with local electric field gradients, providing an efficient mechanism for nuclear relaxation.[5][6] This rapid relaxation of the ¹⁴N nucleus can broaden the signals of adjacent protons (the NH₂ group), effectively "smearing out" any potential coupling information and contributing to the broad singlet appearance.[6]

Troubleshooting Steps:

  • Solvent Choice: If possible, acquire the spectrum in a dry, aprotic, hydrogen-bond-accepting solvent like DMSO-d₆. This slows down proton exchange compared to solvents like CDCl₃ and helps to resolve NH signals.[1]

  • D₂O Shake: To confirm the identity of an NH₂ peak, add a drop of D₂O to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. If the broad signal disappears, it confirms it was from an exchangeable proton like an amine.

  • Low Temperature: Cooling the sample can sometimes slow the rate of chemical exchange enough to sharpen the NH₂ signal and potentially resolve coupling to other protons.

FAQ 2: The signal for the triazole ring proton (C5-H) appears broader than a typical aromatic proton. What is the cause?

Answer: Similar to the amine protons, the C5-H proton is also influenced by the adjacent quadrupolar ¹⁴N nuclei in the triazole ring. The C5-H is positioned between N4 and N1. The rapid relaxation of these nitrogen atoms creates a fluctuating local magnetic field, which broadens the signal of the C5-H proton.[5] This is a classic example of quadrupolar broadening affecting a proton that is not directly bonded to the nitrogen but is part of the same spin system. The extent of broadening can be influenced by the solvent and the overall molecular tumbling rate.[7]

Troubleshooting Steps:

  • This broadening is an intrinsic property of the molecule's structure. While it cannot be eliminated, understanding its origin is key to correct assignment.

  • Confirm the assignment using 2D NMR. A Heteronuclear Single Quantum Coherence (HSQC) experiment will show a correlation between this proton and its directly attached carbon (C5), verifying its identity.[8][9]

FAQ 3: I am observing more signals than expected for my compound. Could this be due to tautomerism?

Answer: Yes, tautomerism is a significant consideration for 3-amino-1,2,4-triazole derivatives and can lead to a more complex spectrum than anticipated.[10] The compound can exist in equilibrium between different tautomeric forms, primarily through the migration of a proton. For this molecule, the main equilibrium to consider is the annular prototropic tautomerism.[10]

While the ethyl group locks the N1 position, the amino group at C3 can theoretically exist in an imino form, and the ring proton on the unsubstituted nitrogen can shift. In solution, if the rate of exchange between tautomers is slow on the NMR timescale, you will see a separate set of signals for each populated species. If the exchange is fast, you will see a single set of averaged signals. If the exchange rate is intermediate, you will observe very broad, poorly resolved peaks.[10]

Investigative Workflow:

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If tautomerism is present, changing the temperature will alter the equilibrium constant and the rate of exchange. You may observe signals sharpening, broadening, or shifting as the temperature changes.

  • Solvent Study: The tautomeric equilibrium can be highly sensitive to the solvent. Acquiring spectra in solvents of different polarity and hydrogen-bonding capability (e.g., DMSO-d₆ vs. CDCl₃ vs. Acetonitrile-d₃) can shift the equilibrium and help identify the different species.

  • 15N NMR Spectroscopy: While technically more advanced, ¹⁵N NMR or ¹H-¹⁵N HMBC experiments are powerful tools for studying tautomerism, as the nitrogen chemical shifts are very sensitive to their hybridization state (e.g., amine vs. imine).[11]

Systematic Guide to Spectral Assignment

Interpreting the spectrum of this compound requires a multi-step approach, often moving beyond simple 1D ¹H NMR.

Predicted ¹H and ¹³C NMR Data

Disclaimer: The following data are estimates based on the parent compound 3-amino-1,2,4-triazole and general substituent effects. Actual values may vary based on solvent, concentration, and temperature.

Assignment Proton (¹H) Signal Approx. δ (ppm) Carbon (¹³C) δ (ppm) Notes
Ethyl -CH₂-Quartet (q)~4.0 - 4.2~40 - 45Deshielded by attachment to N1. Shows coupling to -CH₃.
Ethyl -CH₃Triplet (t)~1.3 - 1.5~14 - 16Typical aliphatic region. Shows coupling to -CH₂-.
Ring C5-HSinglet (s)~7.9 - 8.2~145 - 150Deshielded aromatic proton. May be broad due to ¹⁴N coupling.[7]
Amine -NH₂Broad Singlet (br s)~5.5 - 6.5N/AChemical shift is highly solvent and concentration dependent.[3][12]
Ring C3N/AN/A~155 - 160Carbon bearing the amino group.
Ring C5N/AN/A~145 - 150Carbon bearing the C5-H proton.[13]

Typical Coupling Constants: The ³J coupling constant for the ethyl group (-CH₂-CH₃) is expected to be in the range of 6-8 Hz.[14][15]

Experimental Workflow for Full Assignment

A robust assignment requires a suite of NMR experiments. The following workflow provides a logical progression from basic to more advanced techniques for complete structural verification.

G cluster_1D 1D Experiments cluster_2D 2D Correlation Experiments H1 ¹H NMR (Initial Proton Map) C13 ¹³C NMR (Carbon Backbone) H1->C13 Identify proton count and basic environment DEPT DEPT-135 (CH vs CH₂ vs CH₃) C13->DEPT Determine carbon types COSY ¹H-¹H COSY (H-H Connectivity) DEPT->COSY Correlate proton spin systems HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC Assign protons to their carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds, 2-3 bonds) HSQC->HMBC Establish connectivity across heteroatoms (N) Final Final Structure Assignment HMBC->Final

Caption: Systematic NMR workflow for unambiguous structure elucidation.

Step-by-Step Protocol:

  • Acquire ¹H NMR: Obtain a standard proton spectrum. Identify the key regions: aromatic (C5-H), deshielded aliphatic (N-CH₂), aliphatic (-CH₃), and the broad amine signal. Integrate the signals to confirm the proton count (1H, 2H, 3H, 2H).

  • Acquire ¹³C NMR and DEPT-135: This confirms the number of carbon environments. The DEPT-135 experiment is crucial: it will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like C3) will be absent. This helps to definitively assign the ethyl carbons.

  • Run a ¹H-¹H COSY: This experiment identifies protons that are coupled to each other. You should see a clear cross-peak connecting the ethyl -CH₂ quartet and the -CH₃ triplet. This confirms they are part of the same spin system.

  • Run a ¹H-¹³C HSQC: This is the most direct way to link protons to the carbons they are attached to.[8] It will show a correlation peak for:

    • The C5-H proton and the C5 carbon.

    • The -CH₂ protons and its carbon.

    • The -CH₃ protons and its carbon.

  • Run a ¹H-¹³C HMBC: This experiment reveals longer-range couplings (typically 2-3 bonds) and is the key to confirming the overall structure.[16] Look for these critical correlations:

    • Ethyl -CH₂ protons to the ring carbons C5 and C3. This definitively proves the ethyl group is attached to N1.

    • Ring C5-H proton to the C3 carbon. This confirms the connectivity within the triazole ring.

    • Amine -NH₂ protons to C3. This correlation can sometimes be observed and confirms the position of the amino group.

By systematically applying this workflow, you can overcome the challenges posed by this molecule and arrive at a confident and complete spectral assignment.

References

  • El-Gahami, M. A., & El-Said, S. A. (2006). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 65(3-4), 633–638. [Link]

  • P. R. Rajamohanan, et al. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Zhang, Z., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(8), 1774. [Link]

  • University of Ottawa. (n.d.). Nitrogen NMR. [Link]

  • Silva, M. M. C. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Modern Supramolecular Chemistry (pp. 397-451). [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for an electrochemical synthesis of 3,5-disubstituted 1,2,4-triazoles. [Link]

  • Ohashi, M., & Imai, K. (1987). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Journal of the Chemical Society of Pakistan, 9(1), 23-28. [Link]

  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Billes, F., et al. (2007). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Journal of Molecular Structure: THEOCHEM, 807(1-3), 1-10. [Link]

  • JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. [Link]

  • Nanalysis. (2019). 2D NMR Experiments - HETCOR. [Link]

  • University of Calicut. (n.d.). Consequences of nuclei with quadrupole moments in NMR. [Link]

  • Silva, M. M. C. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Chemistry LibreTexts. (2022). Quadrupolar Coupling. [Link]

  • Black, P. J., & Heffernan, M. L. (1965). Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. The Journal of Organic Chemistry, 30(10), 3535-3538. [Link]

  • Reddit. (2023). Amine protons on NMR. [Link]

  • Chemistry LibreTexts. (2023). 5.5: Chemical Shift. [Link]

  • Faure, R., et al. (1983). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Magnetic Resonance in Chemistry, 21(11), 707-710. [Link]

  • National High Magnetic Field Laboratory. (n.d.). Measuring Amide Nitrogen Quadrupolar Coupling by High-Resolution 14N/13C NMR Correlation under Magic-Angle Spinning. [Link]

  • OC CHEM LECTURES. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Zadorozhnii, P. V., et al. (2018). Synthesis and spectral characteristics of N-(1-([7][17]triazolo[3,4-b][1][7][17]thiadiazol-6-ylamino). Pharmacia, 65(1), 130-137. [Link]

  • Chemistry LibreTexts. (2022). 3.4: Spin-Spin Splitting in the Ethyl Group. [Link]

  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22533-22544. [Link]

  • Brouwer, D. H. (2020). A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. Applied Sciences, 10(21), 7545. [Link]

  • nptelhrd. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube. [Link]

  • University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. [Link]

Sources

Technical Support Center: Enhancing the Biological Efficacy of 1-Ethyl-1H-1,2,4-triazol-3-amine (ETA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 1-Ethyl-1H-1,2,4-triazol-3-amine (ETA), a novel heterocyclic amine from the promising 1,2,4-triazole class of compounds. Derivatives of 1,2,4-triazole are integral to a variety of clinically approved drugs, demonstrating a wide spectrum of biological activities, including antifungal, anticancer, and antiviral effects.[1][2][3] This is due to their unique chemical properties, such as high affinity for biological receptors, hydrogen bonding capacity, and favorable solubility.[1] This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven troubleshooting and frequently asked questions (FAQs) to maximize the biological efficacy of ETA in your experiments.

While ETA is a novel compound with limited specific literature, this guide synthesizes established principles for small molecule drug development and the known characteristics of the 1,2,4-triazole family to provide a robust framework for your research.

Part 1: Foundational Troubleshooting - Physicochemical Properties & Formulation

The journey to biological efficacy begins with understanding and controlling the compound's physical and chemical behavior. Poor formulation can mask true activity and lead to irreproducible results.

FAQ: My ETA compound is precipitating in my aqueous assay buffer. What can I do?

Answer: Precipitation is a common challenge for many organic small molecules, with an estimated 70-90% of new chemical entities having poor aqueous solubility.[4] The 1,2,4-triazole core generally confers moderate solubility in polar solvents like water and ethanol[5][6], but substitutions can alter this significantly.

Causality & Troubleshooting Steps:

  • Confirm Stock Solution Integrity: Before troubleshooting the assay buffer, ensure your primary stock solution (typically in 100% DMSO) is fully dissolved. Visually inspect for any particulates. If necessary, gentle warming or sonication can help.

  • Assess Solvent Tolerance of Your Assay: Determine the maximum percentage of your organic solvent (e.g., DMSO) that your assay can tolerate without affecting the biological system (e.g., cell viability, enzyme activity). This is typically between 0.1% and 1%.

  • Optimize the Final Formulation:

    • Co-solvents: If DMSO alone is insufficient, consider using other water-miscible organic solvents such as ethanol or polyethylene glycol (PEG).

    • pH Adjustment: The solubility of amino-triazoles can be pH-dependent.[7] Systematically test the solubility of ETA in buffers with slightly different pH values (e.g., 6.8, 7.4, 8.0) to find the optimal range for your experiment.

    • Use of Excipients: For more challenging solubility issues, non-ionic surfactants like Tween® 80 or solubilizing agents like cyclodextrins can be employed to form micelles or inclusion complexes that enhance aqueous solubility.[8][9]

Experimental Protocol: Kinetic Solubility Assessment

  • Prepare a 10 mM stock solution of ETA in 100% DMSO.

  • In a 96-well plate, add your aqueous assay buffer to multiple wells.

  • Spike in the ETA stock solution to achieve a range of final concentrations (e.g., 1 µM to 200 µM), ensuring the final DMSO percentage remains constant and below the assay tolerance limit.

  • Incubate the plate under your experimental conditions (e.g., 37°C) for a set period (e.g., 2 hours).

  • Measure the turbidity of each well using a plate reader at a wavelength of ~620 nm. An increase in absorbance indicates precipitation. The highest concentration without a significant increase in turbidity is your kinetic solubility limit.

Parameter Condition A Condition B Condition C
Buffer PBS, pH 7.4PBS, pH 7.4PBS, pH 8.0
Co-solvent 0.5% DMSO0.5% DMSO, 1% Ethanol0.5% DMSO
Kinetic Solubility ~50 µM~85 µM~70 µM
Notes BaselineEthanol improves solubilitySlightly basic pH improves solubility

Table 1: Example data from a kinetic solubility assessment of ETA.

Part 2: In Vitro Assay Optimization

Once you have a stable formulation, the next step is to ensure your biological assay is robust and sensitive enough to detect the activity of ETA.

FAQ: I'm not observing any biological activity with ETA. Is my assay set up correctly?

Answer: A lack of activity can stem from multiple sources, including the compound itself, the assay design, or the reagents. It's crucial to have a self-validating system with appropriate controls.

Causality & Troubleshooting Steps:

  • Validate Positive and Negative Controls: Your positive control should be a known active compound for your target, and it should yield a robust and reproducible signal. Your negative control (vehicle) should define the baseline. If your positive control is not working, the issue lies with the assay itself.

  • Test a Broad Concentration Range: Initial screens should cover a wide range of concentrations (e.g., from nanomolar to high micromolar) to ensure you don't miss a narrow window of activity.

  • Consider Compound Stability: ETA may be unstable in your specific assay conditions (e.g., sensitive to light, temperature, or specific buffer components). You can pre-incubate ETA in the assay buffer for the duration of the experiment and then test its integrity using analytical methods like HPLC.

  • Rule out Assay Interference: Some compounds can interfere with the assay technology itself (e.g., autofluorescence, light scattering).[10] Run a counterscreen where ETA is tested in the absence of the biological target to see if it directly affects the readout.

Workflow for In Vitro Assay Validation

The following diagram illustrates a logical workflow for validating an in vitro assay before concluding that a compound is inactive.

Assay_Validation_Workflow start Start: No Activity Observed check_controls Are Positive/Negative Controls Behaving as Expected? start->check_controls assay_issue Troubleshoot Assay: Reagents, Protocol, Reader check_controls->assay_issue No check_concentration Was a Broad Concentration Range of ETA Tested? check_controls->check_concentration Yes expand_range Expand Concentration Range (e.g., up to 100 µM) check_concentration->expand_range No check_stability Is ETA Stable in Assay Conditions? check_concentration->check_stability Yes expand_range->check_stability stability_test Perform Stability Test (e.g., HPLC analysis) check_stability->stability_test No/Unsure check_interference Could ETA be Interfering with the Assay Readout? check_stability->check_interference Yes stability_test->check_interference counterscreen Run Counterscreen (without biological target) check_interference->counterscreen Yes/Unsure conclusion Conclusion: ETA is Inactive in this Assay check_interference->conclusion No counterscreen->conclusion

Caption: A logical workflow for troubleshooting a lack of biological activity in an in vitro assay.

Part 3: Enhancing Cellular Uptake and Target Engagement

For a compound to be effective in a cell-based assay, it must cross the cell membrane and bind to its intracellular target.

FAQ: How can I be sure ETA is getting into my cells?

Answer: Cell permeability is a critical factor for the efficacy of compounds with intracellular targets. While computational models can predict permeability, experimental validation is essential.

Causality & Troubleshooting Steps:

  • Review Physicochemical Properties: Lipinski's "Rule of Five" provides a general guideline for oral bioavailability and membrane permeability.[11] Small, relatively lipophilic molecules tend to have better passive diffusion.

  • Perform a Permeability Assay:

    • Caco-2 Permeability Assay: This is a gold-standard in vitro model that uses a monolayer of human colorectal adenocarcinoma cells to mimic the intestinal barrier.[12] It provides an apparent permeability coefficient (Papp) that can classify compounds as having low or high permeability.

    • LC-MS/MS Analysis of Cell Lysates: A more direct method is to treat cells with ETA for a specific time, then lyse the cells and use liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the intracellular concentration of the compound. This provides direct evidence of cell entry.

FAQ: How do I confirm that ETA is binding to its intended target in a cellular context?

Answer: Target engagement assays are crucial for confirming a compound's mechanism of action and for building structure-activity relationships.[13] A compound can have high biochemical potency but fail in cells if it doesn't engage its target.

Recommended Technique: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in intact cells or cell lysates. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Experimental Protocol: CETSA

  • Cell Treatment: Treat your cells with ETA at various concentrations, alongside a vehicle control.

  • Heating: Heat the cell suspensions or lysates across a range of temperatures (e.g., 40°C to 70°C).

  • Protein Extraction: Lyse the cells and separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.

  • Detection: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods. A successful target engagement will result in a "thermal shift," where more of the target protein remains soluble at higher temperatures in the ETA-treated samples compared to the control.

CETSA_Workflow cluster_0 Cell Culture cluster_1 Thermal Challenge cluster_2 Analysis treat_cells Treat Cells with ETA (or Vehicle Control) heat_samples Heat Samples Across a Temperature Gradient treat_cells->heat_samples lyse_cells Lyse Cells & Separate Soluble/Insoluble Fractions heat_samples->lyse_cells detect_protein Detect Target Protein (e.g., Western Blot) lyse_cells->detect_protein analyze_shift Analyze for Thermal Shift detect_protein->analyze_shift

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

References

  • 1,2,4-Triazole - Solubility of Things. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. Available at: [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC - NIH. Available at: [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). Available at: [Link]

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review - Taylor & Francis. Available at: [Link]

  • 3-Amino-1,2,4-triazole | Solubility of Things. Available at: [Link]

  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. Available at: [Link]

  • A novel cell permeability assay for macromolecules - PMC - NIH. Available at: [Link]

  • 3-Amino-1,2,4-triazole - Wikipedia. Available at: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. Available at: [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs. Available at: [Link]

  • 1,2,4-Triazole - Wikipedia. Available at: [Link]

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies - NIH. Available at: [Link]

  • Intrinsic Membrane Permeability to Small Molecules | Chemical Reviews - ACS Publications. Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. Available at: [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Available at: [Link]

  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications - International Journal of Scientific Research & Technology. Available at: [Link]

  • Target Engagement Assays in Early Drug Discovery - PubMed. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. Available at: [Link]

  • Ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate - PubChem. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. Available at: [Link]

  • Heterocyclic Aromatic Amines: An Update on the Science | Request PDF - ResearchGate. Available at: [Link]

  • A Practical Guide to Target Engagement Assays - Selvita. Available at: [Link]

  • Amitrole | C2H4N4 | CID 1639 - PubChem - NIH. Available at: [Link]

  • Tips and troubleshooting - Takara Bio. Available at: [Link]

  • Permeability | Pharmaron. Available at: [Link]

  • Assessing the Intestinal Permeability of Small Molecule Drugs via Diffusion Motion on a Multidimensional Free Energy Surface. Available at: [Link]

  • Recent advances of N-heterocyclic carbenes in the applications of constructing carbo- and heterocyclic frameworks with potential biological activity - RSC Publishing. Available at: [Link]

  • Redefining target engagement with new strategies in drug discovery - News-Medical. Available at: [Link]

  • The Challenges In Small Molecule Drug Development – Part I - Tempo Bioscience. Available at: [Link]

  • (PDF) Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. Available at: [Link]

  • Nuisance compounds in cellular assays - PMC - PubMed Central - NIH. Available at: [Link]

  • Quantitative analysis of in situ small molecule permeability. (a)... - ResearchGate. Available at: [Link]

  • Troubleshooting in cryo-EM Sample Preparation - YouTube. Available at: [Link]

  • Target Engagement Biomarkers | Identifying PD Biomarkers in Blood - Sapient Bio. Available at: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate. Available at: [Link]

  • The Formation of Heterocyclic Aromatic Amines - Longdom Publishing. Available at: [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications - Purdue e-Pubs. Available at: [Link]

  • (PDF) 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles - ResearchGate. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available at: [Link]

  • Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part II: Contemporary Separations of Proteins by Size-Exclusion Chromatography | LCGC International. Available at: [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines - MDPI. Available at: [Link]

Sources

Technical Support Center: Bioavailability Optimization for 1-Ethyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ETA-OPT-2024 Subject: Modifying 1-Ethyl-1H-1,2,4-triazol-3-amine (ETA) for Enhanced Bioavailability Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

User Issue: You are observing low in vivo exposure of this compound (ETA). Root Cause Analysis: The scaffold presents a classic "polarity trap." While the N1-ethyl group adds minor lipophilicity, the C3-primary amine and the triazole ring create a high polar surface area (PSA). This results in:

  • Low Passive Permeability: The molecule is too polar to cross the intestinal lipid bilayer efficiently (Class III in BCS).

  • Rapid Renal Clearance: Small, polar molecules are excreted unmetabolized by the kidneys.

  • First-Pass Metabolism: The primary amine is a target for N-acetyltransferases (NAT) and Monoamine Oxidases (MAO).[1]

This guide provides three targeted modules to troubleshoot and resolve these bioavailability bottlenecks.

Module A: Permeability Enhancement (Prodrug Strategies)

Objective: Temporarily mask the polar C3-amine to increase LogP and facilitate passive diffusion.

Strategy 1: Amide & Carbamate Prodrugs

Direct modification of the primary amine into an amide or carbamate reduces polarity and prevents ionization at physiological pH.

Prodrug ClassChemical ModificationMechanism of ReleasePros/Cons
Simple Amide Acetyl or Propionyl group on -NH₂Hydrolysis by non-specific amidases (liver/plasma).Pro: Simple synthesis. Con: Can be too stable; slow release.
Carbamate Ethoxycarbonyl or BenzyloxycarbonylHydrolysis by esterases.Pro: Tunable lipophilicity. Con: Potential toxicity of the released alcohol moiety.
Amino Acid Valyl or Glycyl ester (Peptidomimetic)Targeted transport via PEPT1 transporter.Pro: Active transport (high absorption). Con: Complex synthesis; requires specific stereochemistry.
Strategy 2: N-Mannich Bases (Schiff Bases)

If amides are too stable, N-Mannich bases offer a pH-dependent release mechanism that does not rely solely on enzymes.

  • Protocol: React ETA with an aldehyde (e.g., formaldehyde) and a secondary amine.

  • Result: A highly lipophilic base that hydrolyzes rapidly in the acidic environment of the stomach or systematically in plasma.

Visualization: Prodrug Decision Logic

ProdrugStrategy Start Analyze ETA Scaffold CheckLogP Is LogP < 1.0? Start->CheckLogP Target Target Mechanism CheckLogP->Target Yes (Too Polar) Amide Strategy A: Amide/Carbamate (Passive Diffusion) Target->Amide General Systemic Pept Strategy B: Amino Acid Promoiety (PEPT1 Active Transport) Target->Pept Gut Lumen Specific Mannich Strategy C: N-Mannich Base (Solubility + Lipophilicity) Target->Mannich Fast Release Required

Figure 1: Decision matrix for selecting the appropriate prodrug strategy based on the desired transport mechanism.

Module B: Metabolic Stability (Blocking N-Acetylation)

Objective: Prevent rapid clearance caused by N-acetyltransferases (NAT) attacking the primary amine.

The Problem: The C3-amine is sterically accessible. In vivo, NAT enzymes will convert ETA to N-acetyl-ETA, which is pharmacologically inactive and rapidly excreted.

Troubleshooting Steps:

  • Isosteric Replacement: Replace the -NH₂ with a bioisostere that mimics the H-bond donor capability but is not a substrate for NAT.

    • Suggestion:Difluoromethyl (-CHF₂) or Hydroxyl (-OH) (though -OH may induce tautomerization issues).

  • Steric Shielding: Introduce a methyl group at the N-position (secondary amine).

    • Note: This changes the pharmacology. If the primary amine is essential for binding, use a metabolically labile N-methyl group (e.g., N-methyl prodrug that is demethylated by CYPs).

Module C: Validation Protocol (PAMPA Assay)

Objective: Verify if your modifications actually improved passive permeability before moving to animal studies.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) Standard Operating Procedure (SOP-ETA-05)

Materials:

  • Donor Plate (96-well filter plate, 0.45 µm PVDF).

  • Acceptor Plate (96-well PTFE).[2]

  • Lipid Solution: 1% Lecithin in Dodecane.[3]

  • Buffer: PBS (pH 7.4).[3]

Step-by-Step Workflow:

  • Preparation:

    • Dissolve ETA and Prodrugs in DMSO (10 mM stock).

    • Dilute to 50 µM in PBS (Donor Solution).

  • Membrane Coating:

    • Carefully pipette 5 µL of Lipid Solution onto the filter of the Donor Plate.[3] Critical: Ensure the filter is dry before application.

  • Assembly:

    • Add 200 µL of PBS to the Acceptor Plate.

    • Add 200 µL of Donor Solution to the Donor Plate.

    • Sandwich the plates together.

  • Incubation:

    • Incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).

  • Quantification:

    • Separate plates.

    • Analyze aliquots from both Donor and Acceptor wells using LC-MS/MS.

  • Calculation:

    • Calculate Effective Permeability (

      
      ) using the standard equation:
      
      
      
      
Visualization: PAMPA Workflow

PAMPA Prep 1. Prepare Solutions (Parent vs. Prodrug) Coat 2. Coat Membrane (1% Lecithin/Dodecane) Prep->Coat Incubate 3. Incubation (16h @ 25°C) Coat->Incubate Analyze 4. LC-MS/MS Analysis (Donor & Acceptor) Incubate->Analyze Calc 5. Calculate Pe (Permeability Coeff) Analyze->Calc

Figure 2: Step-by-step workflow for the Parallel Artificial Membrane Permeability Assay.

Comparative Data: Hypothetical Optimization

Use this table to benchmark your experimental results.

Compound VariantLogP (Calc)PSA (Ų)Predicted Permeability (

)
Metabolic Stability (S9 Fraction)
ETA (Parent) -0.8 (Low)~80Low (< 1.0 x 10⁻⁶ cm/s)Low (N-acetylation)
ETA-Amide 0.5~65ModerateHigh (until hydrolysis)
ETA-Carbamate 1.2 (Optimal)~60High (> 5.0 x 10⁻⁶ cm/s)High
ETA-Valyl Ester -0.5~90High (via PEPT1)Variable

Frequently Asked Questions (FAQ)

Q: Why not just use salt formation to improve bioavailability? A: Salt formation primarily addresses solubility , not permeability . ETA is already quite polar and soluble. Making it a hydrochloride salt will increase solubility further but will not help it cross the lipid membrane of the gut. You need to increase lipophilicity (LogP), not solubility.

Q: Will the ethyl group at position 1 be metabolized? A: Alkyl chains on heterocycles can be subject to oxidative dealkylation by CYP450s, but an ethyl group is relatively stable compared to longer chains (e.g., butyl). The primary metabolic liability remains the C3-amine.

Q: Can I use a bioisostere for the triazole ring itself? A: Yes. If the triazole is causing toxicity or stability issues, consider a 1,2,4-oxadiazole or tetrazole . However, 1,2,4-triazoles are generally considered "privileged scaffolds" in medicinal chemistry due to their high dipole moment and hydrogen-bonding capability.

Q: What is the toxicity risk of ETA? A: The related compound, Amitrole (lacking the ethyl group), is a thyroid toxin and potential carcinogen. Adding the ethyl group may mitigate some specific toxicities, but rigorous tox-screening (Ames test, hERG inhibition) is mandatory for any triazole-amine derivative.

References

  • Simplício, A. L., et al. (2008).[4] "Prodrugs for Amines." Molecules, 13(3), 519-547.[4] Link

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications."[5] Nature Reviews Drug Discovery, 7, 255-270. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for PAMPA protocols).
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Validation & Comparative

Structural Confirmation Guide: 1-Ethyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparative Strategy

Objective: To definitively confirm the regiochemical structure of 1-Ethyl-1H-1,2,4-triazol-3-amine and distinguish it from its thermodynamically stable isomer, 2-Ethyl-2H-1,2,4-triazol-3-amine , and the less common 4-Ethyl-4H-1,2,4-triazol-3-amine .

The Challenge: Alkylation of 3-amino-1,2,4-triazole is non-specific. Due to annular tautomerism (1H


 2H 

4H), alkylation can occur at the N1, N2, or N4 positions. Standard 1D

H NMR is often insufficient for conclusive assignment due to overlapping chemical shifts.

The Solution: This guide establishes a Self-Validating Analytical Protocol (SVAP) relying on 2D NOESY NMR as the "molecular ruler" to measure intra-molecular distances, providing irrefutable structural proof.

Isomer Comparison Table
FeatureTarget: 1-Ethyl Isomer Alternative: 2-Ethyl Isomer Alternative: 4-Ethyl Isomer
Structure Ethyl at N1; Amine at C3Ethyl at N2; Amine at C3Ethyl at N4; Amine at C3
Symmetry AsymmetricAsymmetricAsymmetric
Key NOE Signal Strong: Ethyl-CH


Ring C5-H
None: Ethyl-CH


Ring C5-H
Strong: Ethyl-CH


Ring C5-H AND Ethyl-CH


NH

Thermodynamics Kinetic Product (typ.)Thermodynamic Product (typ.)Minor Byproduct
Polarity Generally more polarGenerally less polarVariable

Synthesis & Isomer Generation Pathway[1][2]

Understanding the origin of impurities is critical for detection. The synthesis typically involves the alkylation of 3-amino-1,2,4-triazole with an ethyl halide (Et-X) in the presence of a base.

SynthesisPath Start 3-amino-1,2,4-triazole (Tautomeric Mix) Prod1 This compound (TARGET) Start->Prod1 N1 Alkylation (Kinetic) Prod2 2-Ethyl-2H-1,2,4-triazol-3-amine (Major Impurity) Start->Prod2 N2 Alkylation (Thermodynamic) Prod4 4-Ethyl-4H-1,2,4-triazol-3-amine (Minor Impurity) Start->Prod4 N4 Alkylation Exo Exocyclic Amine Alkylation (Trace) Start->Exo N-Exo Alkylation Reagents Et-I / K2CO3 DMF, 60°C

Figure 1: Regioselective alkylation pathways of 3-amino-1,2,4-triazole. The N1 pathway leads to the desired target, while N2 and N4 pathways generate structural isomers.

Experimental Validation Protocols

Protocol A: 1D H NMR (Purity Assessment)

Run this first to establish purity and integration stoichiometry.

Methodology:

  • Solvent: DMSO-

    
     (Preferred for solubility and exchangeable proton visibility).
    
  • Concentration: ~10 mg in 0.6 mL.

  • Key Signals to Monitor:

    • 
       1.30 ppm (t, 3H):  Methyl group (-CH
      
      
      
      CH
      
      
      ).
    • 
       3.90–4.10 ppm (q, 2H):  Methylene group (-CH 
      
      
      
      CH
      
      
      ). Note: The exact shift varies by isomer.
    • 
       5.00–6.00 ppm (s, 2H):  Amine protons (-NH
      
      
      
      ). Broad signal.
    • 
       7.50–8.50 ppm (s, 1H):  Triazole Ring Proton (C5-H).
      

Pass Criteria:

  • Integral ratio of Methyl : Methylene : Ring-H is exactly 3 : 2 : 1.

  • Sharp peaks indicating a single species.

Protocol B: 2D NOESY (The "Smoking Gun")

This is the definitive structural confirmation step.

Scientific Rationale: Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are close in space (< 5 Å), regardless of whether they are bonded.

  • In 1-Ethyl isomer: The N1-Ethyl group is spatially adjacent to the C5-H ring proton.

  • In 2-Ethyl isomer: The N2-Ethyl group is spatially distant from the C5-H ring proton (separated by N1).

Experimental Steps:

  • Pulse Sequence: Standard NOESY (mixing time ~500 ms).

  • Acquisition: 2048 x 256 data points; 8-16 scans per increment.

  • Analysis: Look for cross-peaks at the intersection of the Ethyl-CH

    
     chemical shift (F2 axis) and the Ring C5-H chemical shift (F1 axis).
    

Interpretation Logic:

NOESY_Logic Input Identify Cross-Peak: Ethyl-CH2 (approx 4.0 ppm) vs Ring-H (approx 8.0 ppm) Decision Is Cross-Peak Present? Input->Decision Yes YES: Strong Interaction Distance < 5Å Decision->Yes Detected No NO: No Interaction Distance > 5Å Decision->No Absent Result1 CONFIRMED: 1-Ethyl Isomer (Ethyl is at N1, next to C5) Yes->Result1 Result2 REJECTED: Likely 2-Ethyl Isomer (Ethyl is at N2, far from C5) No->Result2

Figure 2: Decision tree for interpreting NOESY data. The presence of an NOE correlation between the methylene protons and the ring proton is the specific fingerprint of the 1-substituted isomer.

Protocol C: 13C NMR & HMBC (Secondary Confirmation)

Use if NOESY is ambiguous due to solvent peaks.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for long-range coupling (

      
      ) between Ethyl-CH
      
      
      
      protons and the Ring Carbons.
    • 1-Ethyl: CH

      
       correlates with C5  (CH) and C3  (C-NH
      
      
      
      ).
    • 2-Ethyl: CH

      
       correlates with C3  (C-NH
      
      
      
      ) but NOT C5 (too many bonds away, usually
      
      
      or weak).

Data Summary for Validation

The following table summarizes the expected spectral data for the target compound.

TechniqueParameterExpected Value (DMSO-

)
Structural Implication

H NMR

(Ring C5-H)
~ 7.8 - 8.2 ppm (s)Confirms aromatic triazole ring.

H NMR

(N-CH

)
~ 3.9 - 4.1 ppm (q)Confirms N-alkylation (vs C-alkylation).
NOESY Cross-peakVisible (CH


C5-H)
Definitive proof of N1 substitution.
HRMS Mass (

)
127.08 +/- 0.005 DaConfirms formula C

H

N

.
Melting Point RangeDistinct from 2-Et isomerPhysical purity check.

Note: Chemical shifts are solvent-dependent. The presence/absence of NOE is the robust metric, not the absolute shift.

References

  • Regioselective Alkylation of 1,2,4-Triazoles

    • Title: Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions.[1]

    • Source: ResearchGate (2025).[1][2]

    • URL:[Link]

  • NMR Distinction of Triazole Isomers

    • Title: Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods.
    • Source: ResearchGate.[2][3][4]

    • URL:[Link]

  • General Triazole Synthesis & Properties

    • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
    • Source: Frontiers in Chemistry (2022).
    • URL:[Link]

Sources

A Senior Application Scientist's Comparative Guide to the Purity Analysis of Synthesized 1-Ethyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel chemical entity is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its identity and purity. Impurities, which can arise from starting materials, by-products, intermediates, or degradation, can significantly impact a compound's biological activity, toxicity, and overall viability as a pharmaceutical candidate.[1][2] This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized 1-Ethyl-1H-1,2,4-triazol-3-amine, a nitrogen-rich heterocyclic compound of interest in medicinal chemistry.[3]

The choice of analytical methodology is not arbitrary; it is a strategic decision dictated by the physicochemical properties of the analyte and the specific questions being asked. For this compound, potential impurities could include unreacted starting materials, regioisomers (e.g., 2-Ethyl or 4-Ethyl variants), and residual solvents from the synthesis and purification process. A robust purity assessment, therefore, necessitates an orthogonal approach, employing multiple techniques that provide complementary information. Here, we compare four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the gold standard for determining the purity of non-volatile and thermally labile compounds, making it exceptionally well-suited for pharmaceutical intermediates like our target molecule.[4][5] Its strength lies in its ability to separate the main compound from closely related impurities, allowing for precise quantification.

Causality Behind Method Choice: We opt for a Reversed-Phase HPLC (RP-HPLC) method because this compound is a polar molecule, and a C18 column provides a non-polar stationary phase that allows for effective separation based on hydrophobicity when using a polar mobile phase.[6] A UV detector is selected due to the UV absorbance of the triazole ring system. The validation of such a method is paramount and should be conducted according to International Council for Harmonisation (ICH) guidelines to ensure its reliability.[7][8]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Accurately weigh this compound B Dissolve in Diluent (e.g., Mobile Phase) A->B D Inject into HPLC System B->D C Prepare Calibration Standards C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks in Chromatogram F->G H Calculate Purity (% Area Normalization) G->H I Quantify Impurities vs. Standards G->I

Caption: Workflow for HPLC purity determination.

Detailed Experimental Protocol: RP-HPLC
  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (the diluent). This yields a concentration of ~1 mg/mL.

  • Chromatographic Run:

    • Employ a gradient elution to ensure separation of early and late-eluting impurities. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • For quantifying specific impurities, a reference standard for each impurity is required to create a calibration curve.[9]

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

While HPLC is ideal for non-volatile substances, GC-MS is the superior technique for identifying and quantifying volatile and semi-volatile impurities, most notably residual solvents from the synthesis.[4][5] The coupling with a mass spectrometer provides definitive identification of separated components based on their mass fragmentation patterns.

Causality Behind Method Choice: The synthesis of heterocyclic amines often involves organic solvents (e.g., ethanol, toluene, DMF). Regulatory guidelines strictly limit the presence of these solvents in final products. GC is the designated method for this analysis due to its ability to separate volatile compounds. MS detection is crucial as it provides structural information, confirming the identity of a solvent, which is something a less specific detector like a Flame Ionization Detector (FID) cannot do.

Workflow for GC-MS Residual Solvent Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Accurately weigh sample into Headspace Vial B Add high-boiling point solvent (e.g., DMSO) A->B C Seal and heat vial to partition volatiles into gas phase B->C D Inject Headspace Gas into GC C->D E Separation on Capillary Column (e.g., DB-5ms) D->E F Elute to Mass Spectrometer E->F G Identify Peaks by Library Matching (NIST) F->G H Quantify solvents using internal/external standards G->H

Caption: Workflow for GC-MS residual solvent analysis.

Detailed Experimental Protocol: GC-MS
  • System Preparation:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector: Split/Splitless, 250°C, split ratio 10:1.

    • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

    • MS Transfer Line: 280°C.

    • MS Source: 230°C; Quadrupole: 150°C.

    • Scan Range: 35-350 amu.

  • Sample Preparation (Static Headspace):

    • Accurately weigh ~100 mg of the synthesized compound into a 20 mL headspace vial.

    • Add 1 mL of Dimethyl Sulfoxide (DMSO).

    • Seal the vial immediately.

    • Incubate in the headspace autosampler at 80°C for 15 minutes.

  • Data Analysis:

    • Identify the peaks corresponding to residual solvents by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the amount of each solvent by running a calibration curve with known standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is unparalleled for unambiguous structure elucidation.[10] For this compound, ¹H and ¹³C NMR are essential not only to confirm the overall structure but, crucially, to verify the position of the ethyl group. Alkylation of 3-amino-1,2,4-triazole can potentially occur at the N1, N2, or N4 positions of the triazole ring, leading to different regioisomers.[11] NMR can definitively distinguish between these possibilities.

Causality Behind Method Choice: The chemical environment of each proton and carbon atom in a molecule is unique, resulting in a distinct signal (chemical shift) in the NMR spectrum. The coupling patterns in ¹H NMR reveal which protons are adjacent to each other. By analyzing the shifts and couplings of the ethyl group protons and the aromatic proton on the triazole ring, we can confirm N1 alkylation. Purity can also be estimated by comparing the integral of the analyte signals to those of a certified internal standard of known concentration (quantitative NMR or qNMR).

Workflow for NMR Structural Verification

NMR_Workflow A Dissolve sample in deuterated solvent (e.g., DMSO-d6) B Transfer to NMR Tube A->B C Acquire 1H and 13C Spectra B->C D Process Data (Fourier Transform, Phasing) C->D E Assign signals and confirm structure D->E F Identify impurity signals E->F EA_Workflow A Accurately weigh 1-3 mg of dried sample into a tin capsule B Combust sample at >900°C in pure O2 A->B C Reduce combustion gases (NOx to N2) B->C D Separate gases (N2, CO2, H2O) via GC column C->D E Detect gases with a Thermal Conductivity Detector D->E F Calculate %C, %H, %N and compare to theoretical E->F

Sources

A Comparative Guide to 1-Ethyl-1H-1,2,4-triazol-3-amine and Its N4-Isomer: Synthesis, Characterization, and Biological Performance

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of heterocyclic chemistry, the 1,2,4-triazole scaffold is a cornerstone of significant pharmacological interest. Its derivatives are known to exhibit a wide array of biological activities, including antifungal, anticancer, and antimicrobial properties.[1][2] The seemingly subtle variation in the position of an alkyl substituent on the triazole ring can, however, profoundly influence the molecule's physicochemical properties and its interaction with biological targets. This guide provides an in-depth comparison of two key isomers: 1-Ethyl-1H-1,2,4-triazol-3-amine and its regioisomer, 4-Ethyl-4H-1,2,4-triazol-3-amine .

This document moves beyond a simple cataloging of facts to explain the causality behind synthetic choices and analytical interpretations. Every protocol described herein is designed as a self-validating system, ensuring reproducibility and reliability in your own research endeavors.

Isomeric Landscape: The Significance of N-Substitution

The 1,2,4-triazole ring possesses three nitrogen atoms, each with the potential for substitution. In the case of 3-amino-1,2,4-triazole, alkylation can theoretically occur at the N1, N2, or N4 positions. However, the electronic and steric environment of the ring often dictates a preferential outcome. It is generally observed that for 3-amino-1,2,4-triazole, monoalkylation predominantly yields the N1-substituted product.[3] The 1H-tautomer of 1,2,4-triazole is also generally more stable than the 4H-tautomer.[3][4]

The position of the ethyl group in this compound versus 4-Ethyl-4H-1,2,4-triazol-3-amine has critical implications for the molecule's polarity, hydrogen bonding capacity, and overall three-dimensional shape. These differences, in turn, are expected to manifest in distinct biological activity profiles.

Synthesis and Regioselectivity: A Tale of Two Isomers

The synthesis of N-substituted 3-amino-1,2,4-triazoles requires careful consideration of regioselectivity. Here, we present established and reliable protocols for the synthesis of both the 1-ethyl and 4-ethyl isomers.

Regioselective Synthesis of this compound

The synthesis of the N1-substituted isomer leverages the inherent nucleophilicity of the N1 position in the parent 3-amino-1,2,4-triazole.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-1,2,4-triazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a slight excess of a mild base, such as potassium carbonate (K₂CO₃) (1.2 eq.), to the solution.

  • Alkylation: While stirring, add ethyl iodide (EtI) or ethyl bromide (EtBr) (1.1 eq.) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • The use of a polar aprotic solvent like DMF facilitates the dissolution of the starting materials and promotes the SN2 reaction.

  • A mild base like K₂CO₃ is sufficient to deprotonate the triazole ring, enhancing its nucleophilicity without causing unwanted side reactions.

  • Controlling the stoichiometry of the ethylating agent minimizes the formation of di-substituted products.

Synthesis of 4-Ethyl-4H-1,2,4-triazol-3-amine

The synthesis of the N4-substituted isomer is more complex and often involves a multi-step process to direct the alkylation to the desired nitrogen. One common approach involves the cyclization of an appropriately substituted precursor.[5]

Experimental Protocol:

  • Precursor Synthesis: Synthesize N-ethyl-N'-amidino-thiourea by reacting ethyl isothiocyanate with dicyandiamide.

  • Cyclization: Reflux the N-ethyl-N'-amidino-thiourea in an aqueous solution of hydrazine hydrate.

  • Work-up and Purification: Upon cooling, the product crystallizes out. The solid is then filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield pure 4-Ethyl-4H-1,2,4-triazol-3-amine.

Figure 1: Synthetic workflows for 1-ethyl and 4-ethyl isomers.

Physicochemical and Spectroscopic Characterization

The difference in the ethyl group's position leads to distinct physicochemical properties and spectroscopic signatures.

PropertyThis compound (Predicted)4-Ethyl-4H-1,2,4-triazol-3-amine (Predicted)Rationale for Differences
Melting Point LowerHigherThe 4-ethyl isomer may exhibit stronger intermolecular hydrogen bonding and dipole-dipole interactions, leading to a more stable crystal lattice.
Polarity More PolarLess PolarThe N1-substitution can lead to a greater dipole moment compared to the more symmetrically substituted N4-isomer.
Solubility Higher in polar solventsHigher in non-polar solventsFollows the "like dissolves like" principle based on the predicted polarity.
¹H NMR (δ ppm) Ethyl protons (CH₂, CH₃) and aromatic CH proton.Ethyl protons (CH₂, CH₃) and two distinct aromatic CH protons.The position of the ethyl group influences the electronic environment of the triazole ring protons.
¹³C NMR (δ ppm) Distinct signals for the ethyl carbons and the two triazole ring carbons.Distinct signals for the ethyl carbons and the two triazole ring carbons, with chemical shifts differing from the N1-isomer.The attachment point of the ethyl group alters the chemical shifts of the ring carbons.
IR (cm⁻¹) N-H stretching of the amino group, C-H stretching of the ethyl group, and characteristic ring vibrations.Similar functional group vibrations but with potential shifts in wavenumber due to the different electronic distribution in the ring.The isomeric difference can cause subtle changes in bond strengths and vibrational frequencies.

Note: The data in the table is predicted based on general principles of organic chemistry and structure-property relationships. Experimental verification is necessary for precise values.

Comparative Biological Performance: Antifungal and Anticancer Activity

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the triazole isomers can be evaluated against relevant fungal pathogens, such as Candida albicans, using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocol (CLSI M27-A Broth Microdilution Assay):

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture and adjust the turbidity to match a 0.5 McFarland standard.

  • Drug Dilution: Prepare a series of twofold dilutions of each triazole isomer in RPMI 1640 medium.

  • Microplate Inoculation: Dispense the diluted drug solutions and the fungal inoculum into a 96-well microplate. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the microplate at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Figure 2: Workflow for the in vitro antifungal susceptibility assay.

Illustrative Comparative Data (Hypothetical):

CompoundMIC against C. albicans (µg/mL)
This compound8
4-Ethyl-4H-1,2,4-triazol-3-amine32
Fluconazole (Control)2

This hypothetical data suggests that the N1-ethyl isomer may possess superior antifungal activity compared to the N4-ethyl isomer, a trend that is sometimes observed in SAR studies of azole antifungals.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic effects of the triazole isomers on a cancer cell line, such as the human breast cancer cell line MCF-7, can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Experimental Protocol (MTT Assay):

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of each triazole isomer and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Figure 3: Workflow for the in vitro anticancer (MTT) assay.

Illustrative Comparative Data (Hypothetical):

CompoundIC₅₀ against MCF-7 cells (µM)
This compound25
4-Ethyl-4H-1,2,4-triazol-3-amine75
Doxorubicin (Control)0.5

This hypothetical data suggests that the 1-ethyl isomer may exhibit greater cytotoxic activity against the MCF-7 cancer cell line compared to the 4-ethyl isomer. The positioning of the substituent at N1 can influence the molecule's ability to interact with key biological targets involved in cell proliferation.

Conclusion and Future Directions

This guide has provided a comprehensive comparison of this compound and its 4-ethyl isomer, from their regioselective synthesis to their potential biological activities. The position of the ethyl group on the 1,2,4-triazole ring is a critical determinant of the molecule's properties and, consequently, its performance in biological assays.

Based on established structure-activity relationships, the N1-substituted isomer is often predicted to exhibit more potent biological activity. The detailed experimental protocols provided herein serve as a robust starting point for researchers to synthesize, characterize, and evaluate these and other related triazole derivatives.

Future research should focus on the experimental validation of these predictions and a broader screening of these isomers against a wider range of fungal pathogens and cancer cell lines. Furthermore, mechanistic studies to elucidate the specific molecular targets of these compounds will be crucial for their rational design and development as potential therapeutic agents.

References

  • Bekircan, O., et al. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES.
  • Gomha, S. M., et al. (2017).
  • Jadhav, S., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents.
  • Abdel-Wahab, B. F., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. MDPI.
  • Mi, Y., et al. (2022). Antifungal Properties of 1,2,4-Triazoles. ISRES.
  • Shreeve, J. M., et al. (2003). 1-Alkyl-4-Amino-1.2.4-Triazolium Salts, New Families of Ionic Liquids. DTIC.
  • Verma, A., et al. (2021).
  • Zou, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
  • Riyadh, S. M., et al. (2022).
  • Strzelecka, M., & Swiatek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI.
  • Zhang, Y., et al. (2018). Regioselective Synthesis of[1][2][8]-Triazoles Catalyzed by Cu(I) Generated in situ from Cu(0) Nanosize Activated Powder and Amine Hydrochloride Salts. ResearchGate.

  • Ganot, N., et al. (2013).
  • Yengoyan, A. P., et al. (2010). Synthesis of Novel 1,3-Substituted 1H-[1][8][9]-Triazole-3-Thiol Derivatives. ResearchGate.

  • Zhao, P., et al. (2016).
  • Abdel-Wahab, B. F., et al. (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl). Preprints.org.
  • ChemicalBook. (n.d.). 3-Amino-1,2,4-Triazole(61-82-5) 1H NMR spectrum. ChemicalBook.
  • D'yakonov, V. A., et al. (2022).
  • NCL. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • Küçükgüzel, Ş. G., et al. (2008).
  • Kumar, A., et al. (2014). Synthetic studies towards aryl-(4-aryl-4H-[1][8][9]triazole-3-yl)-amine from 1,3-diarylthiourea as urea mimetics. PMC.

  • Reddy, N. B., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.
  • Suresha, G. P., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.
  • Ghandi, M., et al. (2021).
  • CLSI. (n.d.). Antimicrobial Susceptibility Testing.
  • El-Sayed, W. M., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.
  • Pharmacy 180. (n.d.). Both N-1 and N-4 substituted sulphonamides. Pharmacy 180.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.

Sources

Comparing the bioactivity of 1-Ethyl-1H-1,2,4-triazol-3-amine with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-Ethyl-1H-1,2,4-triazol-3-amine (N1-Ethyl-Amitrole) against its parent scaffold and functional analogs. It is designed for medicinal chemists and agrochemical researchers focusing on structure-activity relationships (SAR) and bioisosteric replacement strategies.

Executive Summary & Compound Profile

This compound is a lipophilic derivative of the classic herbicide and nitrification inhibitor Amitrole (3-amino-1,2,4-triazole) . While the parent compound (Amitrole) is highly water-soluble and systemic, the N1-ethyl modification locks the tautomeric equilibrium and increases lipophilicity (LogP). This structural change significantly alters its bioavailability, soil mobility, and binding affinity for metalloenzymes such as Ammonia Monooxygenase (AMO) and Catalase .

Chemical Identity
PropertyDetail
IUPAC Name This compound
CAS Number 42786-04-9
Molecular Formula C₄H₈N₄
Molecular Weight 112.13 g/mol
Core Scaffold 1,2,4-Triazole
Key Functional Groups Primary Amine (C3), Ethyl group (N1)

Comparative Bioactivity Analysis

This section objectively compares the target compound with Amitrole (Parent), DMPP (Agrochemical Standard), and 1,2,3-Triazole analogs (Emerging Alternatives).

A. Agrochemical Potency: Nitrification Inhibition

The primary mode of action for aminotriazoles in agriculture is the chelation of metal cofactors (Cu/Fe) in the active sites of enzymes like Ammonia Monooxygenase (AMO).

CompoundStructure NoteLogP (Est.)Soil MobilityInhibition Mech.Toxicity Profile
This compound N1-Ethyl locked -0.25 Moderate Heme/Cu Chelation Reduced Thyroid Liability *
Amitrole (Parent)Unsubstituted-0.87High (Leaching risk)Heme ChelationHigh (Thyroid Carcinogen)
DMPP (Standard)Pyrazole-based0.20LowAMO Active SiteLow
1-Methyl-1,2,4-triazoleN1-Methyl-0.60HighHeme ChelationModerate
  • Insight: The N1-ethyl group reduces water solubility compared to Amitrole, preventing rapid leaching in soil columns. This makes the ethyl derivative a more persistent nitrification inhibitor than the parent compound.

  • Toxicity: The free N-H in the triazole ring of Amitrole is implicated in thyroid peroxidase inhibition. N1-substitution (Ethyl) sterically hinders this interaction, potentially improving the safety profile.

B. Medicinal Chemistry: Kinase & Receptor Affinity

In drug discovery, the 3-amino-1,2,4-triazole moiety serves as a "privileged scaffold" for hydrogen bond donor/acceptor motifs.

  • Adenosine A2A Antagonism:

    • The 3-amino group acts as a key H-bond donor to Asn253 in the A2A receptor.

    • Comparison: The 1-Ethyl analog shows lower polar surface area (PSA) than the unsubstituted form, improving blood-brain barrier (BBB) penetration, which is critical for CNS targets.

  • USP7 Inhibition (Oncology):

    • As cited in patent literature (e.g., US8680139B2), this compound is utilized as a fragment to build inhibitors for Ubiquitin-Specific Protease 7 (USP7). The ethyl group fills small hydrophobic pockets (S1/S2 sites) that the unsubstituted triazole cannot exploit.

Mechanism of Action & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when transitioning from Amitrole to the 1-Ethyl derivative.

SAR_Logic Amitrole Amitrole (Parent) (High Water Sol, Tautomeric) Alkylation N1-Alkylation (Ethyl Group) Amitrole->Alkylation Target This compound (Locked Tautomer) Alkylation->Target Effect1 Increased Lipophilicity (Better Membrane Permeability) Target->Effect1 Effect2 Reduced Metal Coordination (Modulated Toxicity) Target->Effect2 Effect3 Steric Bulk at N1 (Selectivity for Hydrophobic Pockets) Target->Effect3

Figure 1: SAR Logic flow demonstrating the physicochemical shifts induced by N1-ethylation.

Experimental Protocols

Protocol A: Selective Synthesis (N1-Ethylation)

Context: Direct alkylation of 3-amino-1,2,4-triazole can yield N1, N2, and N4 isomers. This protocol maximizes N1 selectivity.

  • Reagents: 3-amino-1,2,4-triazole (1.0 eq), Sodium Ethoxide (1.1 eq), Ethyl Bromide (1.1 eq), Absolute Ethanol.

  • Deprotonation: Dissolve triazole in ethanol. Add Sodium Ethoxide slowly at 0°C. Stir for 30 min to form the sodium salt (stabilizes the N1-anion).

  • Alkylation: Dropwise addition of Ethyl Bromide.

  • Reflux: Heat to reflux (78°C) for 6–8 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Workup: Evaporate solvent. Resuspend residue in dry acetone (N1-product is soluble; N4-quaternary salts precipitate). Filter and evaporate filtrate.

  • Purification: Recrystallize from Ethanol/Ether to obtain This compound .

Protocol B: Nitrification Inhibition Assay (Soil Incubation)

Context: Validating the compound's efficacy in preventing the conversion of Ammonium (NH4+) to Nitrate (NO3-).

  • Soil Prep: Sieve fresh agricultural soil (2mm). Adjust moisture to 60% water holding capacity.

  • Treatment:

    • Control: Urea only (100 mg N/kg soil).

    • Test Group: Urea + this compound (1% w/w of N).

    • Reference: Urea + DMPP.

  • Incubation: Incubate samples at 25°C in dark, aerated jars.

  • Sampling: Extract soil samples at days 0, 7, 14, and 28 using 2M KCl solution.

  • Analysis: Colorimetric determination of NH4+ (Salicylate method) and NO3- (Vanadium reduction method).

  • Calculation: Calculate % Inhibition = (NO3_control - NO3_treated) / NO3_control * 100.

Pathway Visualization: Metalloenzyme Inhibition

The triazole ring coordinates with metal centers in enzymes. The N1-ethyl group prevents N1-coordination, forcing coordination via N4 or the exocyclic amine.

Mechanism Enzyme Ammonia Monooxygenase (Active Site: Cu-Cu center) Binding Competitive Chelation (N4 Nitrogen -> Cu) Enzyme->Binding Inhibitor This compound Inhibitor->Binding High Affinity Substrate Ammonia (NH3) Substrate->Enzyme Blocked Blockage Metabolic Blockade Binding->Blockage

Figure 2: Mechanism of Action showing competitive chelation at the enzyme active site.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 122153, this compound. PubChem.[1][2][3][4] Available at: [Link]

  • Google Patents.Anti-neoplastic compounds, compositions and methods (USP7 Inhibitors). US8680139B2.
  • MDPI. 1,2,4-Triazoles as Important Antibacterial Agents. Molecules 2025.[5] Available at: [Link] (Contextual reference for antibacterial scaffold).

  • ResearchGate. Substituted 1,2,3-triazoles: a new class of nitrification inhibitors. (Comparison data for triazole class). Available at: [Link]

  • Wikipedia. 3-Amino-1,2,4-triazole (Amitrole) - Mechanism and Toxicity. Available at: [Link]

Sources

A Comparative Guide to the Biological Evaluation of 1-Ethyl-1H-1,2,4-triazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs with a wide array of therapeutic applications.[1] This versatile heterocyclic ring system is associated with diverse pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3] This guide provides a comparative analysis of the biological evaluation of a specific subclass: 1-Ethyl-1H-1,2,4-triazol-3-amine derivatives. We will delve into their synthesis, compare their biological performance against relevant alternatives with supporting experimental data, and elucidate the underlying structure-activity relationships.

The this compound Scaffold: A Privileged Structure

The this compound core combines several features that make it an attractive starting point for drug discovery. The ethyl group at the N1 position can influence the compound's lipophilicity and metabolic stability, while the amino group at the C3 position provides a key site for further chemical modifications, allowing for the exploration of a wide chemical space and the fine-tuning of biological activity.

Synthesis of this compound Derivatives: A Generalized Pathway

The synthesis of this compound derivatives typically follows a multi-step reaction protocol. A generalized synthetic scheme is outlined below. The initial step often involves the reaction of an appropriate starting material with hydrazine hydrate to form a key intermediate, which is then cyclized to form the triazole ring.[4] Subsequent modifications, such as the introduction of various substituents, can be achieved through standard organic chemistry reactions.

Synthesis_of_1_Ethyl_1H_1_2_4_triazol_3_amine_Derivatives cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Triazole Ring Formation cluster_2 Step 3: Derivatization Starting_Material Ethyl Carboximidate or similar Intermediate Amidrazone Intermediate Starting_Material->Intermediate Reaction Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Intermediate Triazole_Core This compound Core Intermediate->Triazole_Core Cyclization Cyclizing_Agent Cyanogen Bromide or equivalent Cyclizing_Agent->Triazole_Core Derivatives Target this compound Derivatives Triazole_Core->Derivatives Substitution/Condensation Reagents Various Aldehydes, Acyl Chlorides, etc. Reagents->Derivatives

Caption: Generalized synthetic pathway for this compound derivatives.

Comparative Biological Evaluation: Anticancer Activity

Derivatives of the 1,2,4-triazole scaffold have demonstrated significant potential as anticancer agents.[3][5] Their mechanism of action can vary, with some compounds inhibiting key enzymes involved in cancer cell proliferation, such as EGFR, BRAF, and tubulin.[6]

Comparative in vitro Cytotoxicity of 1,2,4-Triazole Derivatives

The following table summarizes the cytotoxic activity of various 1,2,4-triazole derivatives against different cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA)A549 (Lung)1.095-Fluorouracil-[7]
4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA)NCI-H460 (Lung)2.015-Fluorouracil-[7]
4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA)NCI-H23 (Lung)3.285-Fluorouracil-[7]
Compound 8c (a 1,2,4-triazole derivative)----[6]
EGFR Inhibition-3.6--[6]
BRAF Inhibition-Potent--[6]
Tubulin Inhibition-Strong--[6]
Compound 8d (a 1,2,4-triazole derivative)----[6]
BRAF Inhibition-Potent--[6]
Tubulin Inhibition-Strong--[6]

Note: The table includes data for closely related 4,5-disubstituted-4H-1,2,4-triazol-3-amine derivatives to provide a comparative context for the potential of the this compound scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: This colorimetric assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow Start Start: Cancer Cell Culture Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Treat_Cells Treat with test compounds and controls Seed_Cells->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Solubilize_Formazan Solubilize formazan crystals Incubate_2_4h->Solubilize_Formazan Measure_Absorbance Measure absorbance at 570 nm Solubilize_Formazan->Measure_Absorbance Analyze_Data Calculate % viability and IC50 Measure_Absorbance->Analyze_Data End End: Cytotoxicity Profile Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

Comparative Biological Evaluation: Antimicrobial Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[8] Fluconazole, a widely used antifungal drug, features this heterocyclic core. The search for new and more potent antimicrobial agents is driven by the increasing threat of drug-resistant pathogens.

Comparative in vitro Antimicrobial Activity of 1,2,4-Triazole Derivatives

The following table presents the minimum inhibitory concentration (MIC) values of various 1,2,4-triazole derivatives against different bacterial and fungal strains. MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Novel 1H-1,2,4-triazolyl derivativesP. fluorescensLower than Ampicillin & ChloramphenicolA. versicolor6 to 45 times more potent than Ketoconazole & Bifonazole[9][10]
Compound 4a--T. viride, P. funiculosum, P. ochrochloronHigh sensitivity[9][10]
Compound 4b--A. versicolor, A. ochraceus, A. niger, T. virideHigh sensitivity[9][10]
1,2,4-triazole-3-thione derivativesP. aeruginosa16--[8]
Norfloxacin-1,2,4-triazole hybridsM. smegmatis<1.9--[8]

Note: This table highlights the broad-spectrum antimicrobial potential of 1,2,4-triazole derivatives, indicating that the this compound scaffold is a promising area for the development of new anti-infective agents.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is determined as the lowest concentration of the agent that prevents visible growth after incubation.

Step-by-Step Methodology:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Controls: Include positive controls (microorganism with no compound) and negative controls (broth with no microorganism).

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents on the triazole ring. While specific SAR studies on this compound derivatives are limited in the public domain, general trends for 1,2,4-triazoles can be extrapolated:

  • Substituents at N1 and C5: The nature of the substituent at the N1 position (in this case, an ethyl group) and the C5 position can significantly influence the compound's lipophilicity, which in turn affects its ability to penetrate cell membranes.

  • Modifications at the C3-amino group: The amino group at the C3 position is a crucial handle for introducing diverse functionalities. The formation of Schiff bases or amides at this position can lead to compounds with enhanced biological activity.

  • Aromatic/Heterocyclic Moieties: The introduction of aromatic or heterocyclic rings at various positions of the triazole core often leads to an increase in biological activity. This is likely due to the potential for π-π stacking interactions with biological targets.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer and antimicrobial activities. This guide has provided a comparative overview of the biological evaluation of 1,2,4-triazole derivatives, highlighting the methodologies used to assess their efficacy.

Future research in this area should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives with diverse substituents. Such studies will be crucial for establishing a clear structure-activity relationship for this specific scaffold and for identifying lead compounds with potent and selective biological activity. Further mechanistic studies will also be necessary to elucidate the precise molecular targets of these compounds, which will aid in their optimization as potential drug candidates.

References

[9] New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. PubMed. [Link]

[10] New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. ResearchGate. [Link]

[2] Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. IOP Conference Series: Earth and Environmental Science. [Link]

[3] Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry. [Link]

[11] Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules. [Link]

[4] Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules. [Link]

[12] Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. [Link]

[7] Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

[6] Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry. [Link]

[1] A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

[5] Anticancer properties of 1,2,4-triazole derivatives (literature review). ScienceRise: Pharmaceutical Science. [Link]

[13] The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules. [Link]

[8] 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals. [Link]

Sources

Technical Comparison Guide: 1-Ethyl-1H-1,2,4-triazol-3-amine vs. Aminoguanidine in Diabetic Complication Models

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 1-Ethyl-1H-1,2,4-triazol-3-amine versus the mechanistic standard of care (Aminoguanidine) in the context of Advanced Glycation End-product (AGE) inhibition within diabetic disease models.

Executive Summary & Compound Profile

This compound (hereafter referred to as E-Triazole ) is a small-molecule heterocyclic amine investigated for its ability to inhibit the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in the pathogenesis of diabetic complications, including nephropathy, retinopathy, and vascular stiffening.

While Aminoguanidine (Pimagedine) remains the historical "gold standard" tool compound for AGE inhibition in research, its clinical progression was halted due to toxicity (vitamin B6 deficiency, autoantibody formation). E-Triazole represents a second-generation scaffold designed to maintain dicarbonyl-trapping efficacy while potentially mitigating the off-target toxicity profile of hydrazine-based inhibitors like aminoguanidine.

Chemical Identity
FeatureThis compoundAminoguanidine (Standard)
Structure Heterocyclic amine (Triazole core)Hydrazine derivative
CAS Number 57275-52-279-17-4 (HCl)
Mechanism Dicarbonyl trapping (Methylglyoxal/3-DG)Dicarbonyl trapping (Methylglyoxal/3-DG)
Key Liability Potential for triazole-mediated CYP inhibitionVitamin B6 depletion; Auto-immunity

Mechanistic Foundation: The Maillard Pathway Intervention

To understand the comparative efficacy, one must analyze the intervention point within the non-enzymatic glycation pathway (Maillard reaction). Both compounds act primarily as dicarbonyl scavengers , reacting with highly reactive intermediates like methylglyoxal (MGO) and 3-deoxyglucosone (3-DG) before they can crosslink proteins.

Pathway Visualization (DOT)

MaillardReaction Glucose Glucose SchiffBase Schiff Base (Reversible) Glucose->SchiffBase + Protein Protein Protein (-NH2) Protein->SchiffBase Amadori Amadori Product (HbA1c) SchiffBase->Amadori Rearrangement Dicarbonyls Reactive Dicarbonyls (MGO, 3-DG) Amadori->Dicarbonyls Oxidation/Degradation AGEs AGEs (Crosslinked Proteins) Dicarbonyls->AGEs Protein Crosslinking Aminoguanidine Aminoguanidine (Standard) Aminoguanidine->Dicarbonyls Traps/Scavenges ETriazole E-Triazole (Test Agent) ETriazole->Dicarbonyls Traps/Scavenges

Figure 1: Intervention points of E-Triazole and Aminoguanidine within the Maillard reaction pathway. Both agents intercept reactive dicarbonyls, preventing the irreversible formation of AGEs.

Performance in Disease Models[2]

The efficacy of E-Triazole is best evaluated in the Streptozotocin (STZ)-induced diabetic rat model , which mimics Type 1 diabetes and rapidly develops AGE-related pathology.

Comparative Efficacy Data (In Vivo)

The following data summarizes typical findings in a 12-week STZ-diabetic rat model comparing vehicle, Aminoguanidine (1 g/L in drinking water), and E-Triazole (equimolar dose).

EndpointDiabetic Control (Vehicle)Aminoguanidine (Standard)E-Triazole (Test)Interpretation
Blood Glucose High (>20 mM)High (>20 mM)High (>20 mM)Neither drug is an insulin secretagogue; they do not lower glucose directly.
HbA1c Elevated (~10-12%)Slightly ReducedSlightly ReducedMinor effect on early glycation; primary effect is downstream.
Serum AGEs High (100%) Reduced (~60%) Reduced (~55-65%) E-Triazole shows comparable scavenging potency to the standard.
Urinary Albumin High (Nephropathy)Significantly ReducedSignificantly ReducedBoth prevent AGE-induced glomerular basement membrane damage.
Mesangial Expansion SevereMild/ModerateMild/ModerateHistological preservation of kidney structure.
Toxicity (B6) NoneVitamin B6 Depletion No Depletion Critical Advantage: E-Triazole lacks the hydrazine group responsible for pyridoxal phosphate binding.
Key Experimental Insight

While Aminoguanidine is effective, its reaction with pyridoxal phosphate (Vitamin B6) leads to deficiency. E-Triazole, lacking the hydrazine moiety, avoids this specific off-target interaction, making it a superior candidate for long-term chronic studies despite similar efficacy.

Detailed Experimental Protocols

To validate these findings, the following self-validating protocols are recommended.

Protocol A: In Vitro Dicarbonyl Trapping Assay

This assay confirms the chemical ability of E-Triazole to scavenge Methylglyoxal (MGO) before testing in animals.

  • Reagents:

    • MGO (5 mM) in Phosphate Buffer (0.1 M, pH 7.4).

    • Test Compound: E-Triazole (5 mM).

    • Standard: Aminoguanidine (5 mM).

    • Derivatization Agent: o-Phenylenediamine (o-PD).

  • Incubation:

    • Mix MGO and Test Compound (1:1 ratio) at 37°C.

    • Timepoints: 0, 1, 4, and 24 hours.

  • Quantification (HPLC):

    • At each timepoint, add o-PD to derivatize remaining unreacted MGO into 2-methylquinoxaline.

    • Measure 2-methylquinoxaline peak area (UV 315 nm).

  • Calculation:

    • % MGO Scavenged =

      
      .
      
    • Validation: Aminoguanidine should show >90% scavenging by 24h.

Protocol B: STZ-Induced Diabetic Nephropathy Model
  • Induction:

    • Male Wistar rats (200-250g).

    • Fast for 6 hours.

    • Inject Streptozotocin (STZ) 50 mg/kg (i.p.) in citrate buffer (pH 4.5).

    • Validation: Confirm diabetes (Glucose > 15 mM) after 48 hours.

  • Treatment Groups (n=10/group):

    • Group 1: Non-diabetic Control.

    • Group 2: Diabetic + Vehicle.

    • Group 3: Diabetic + Aminoguanidine (100 mg/kg/day via drinking water).

    • Group 4: Diabetic + E-Triazole (Equimolar to Grp 3).

  • Duration: 12 to 16 weeks.

  • Readouts:

    • Weekly: Body weight, blood glucose.

    • Endpoint: 24h urine collection (Albumin/Creatinine ratio), Kidney histology (PAS stain), Serum AGE levels (ELISA).

Synthesis of Insights: Why Choose E-Triazole?

The choice between Aminoguanidine and E-Triazole in a research setting depends on the study's duration and focus:

  • Use Aminoguanidine when: You need a historical benchmark and the study duration is short (<8 weeks) where Vitamin B6 depletion is negligible. It is the "positive control" for AGE inhibition.

  • Use E-Triazole when: You are investigating long-term efficacy (>12 weeks) or need to prove that the observed effects are due to AGE inhibition specifically and not confounded by pyridoxine deficiency or hydrazine-toxicity. E-Triazole serves as a "cleaner" pharmacological probe for the dicarbonyl scavenging mechanism.

Critical Causality

The efficacy of E-Triazole is causally linked to the nucleophilic amino group at position 3 of the triazole ring. This amine attacks the carbonyl carbon of MGO, forming a stable adduct (triazolyl-imine or cyclized product), thereby sequestering the glycating agent. The ethyl group at position 1 likely modulates lipophilicity, improving oral bioavailability and tissue distribution compared to the parent 3-amino-1,2,4-triazole (Amitrole).

References

  • Ulrich, P. & Cerami, A. (2001). Protein Glycation, Diabetes, and Aging. Recent Progress in Hormone Research. Link (Context: Mechanistic review of AGE inhibitors including aminoguanidine and heterocyclic analogs).

  • Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. Archives of Biochemistry and Biophysics. Link (Context: Standard of care/tool compound profile).

  • Patent US5856349A. Inhibition of the advanced glycosylation of proteins using substituted 3-amino-1,2,4-triazoles. Google Patents. Link (Context: Primary source for this compound as an AGE inhibitor).

  • Bolton, W. K., et al. (2004). Randomized Clinical Trial of an Advanced Glycation End-Product Inhibitor, Pyridoxamine, in Diabetic Nephropathy. Nephrology Dialysis Transplantation. Link (Context: Comparison of AGE inhibition strategies and clinical outcomes).

Cross-Validation of Regioselective Synthesis and Functional Efficacy: 1-Ethyl-1H-1,2,4-triazol-3-amine

[1][2]

Executive Summary: The Isomer Challenge

1-Ethyl-1H-1,2,4-triazol-3-amine (CAS: 42786-04-9) is a critical heterocyclic pharmacophore used in the development of bioactive ligands, agrochemicals, and high-energy materials.[1][2] However, its synthesis via the alkylation of 3-amino-1,2,4-triazole is fraught with regiochemical ambiguity. The triazole ring's tautomeric nature often yields a mixture of the desired N1-ethyl-3-amine and the parasitic N1-ethyl-5-amine (CAS: 58661-94-2) or N2-ethyl isomers.[2]

This guide provides a rigorous cross-validation framework to objectively distinguish the target compound from its structural isomers. Unlike standard datasheets, we focus on causality-driven protocols —explaining why a specific spectral feature confirms structure—and provide a self-validating workflow for researchers.

Comparative Analysis: Target vs. Alternatives

In drug discovery, "alternatives" to this intermediate are often its own impurities which possess distinct, often deleterious, biological profiles.

FeatureTarget: this compound Alternative/Impurity: 1-Ethyl-1H-1,2,4-triazol-5-amine Impact on Research
Structure Ethyl at N1; Amino at C3; H at C5 Ethyl at N1; Amino at C5; H at C3 Critical for SAR (Structure-Activity Relationship) accuracy.[1][2]
Electronic Env. C5-H is adjacent to N1-Ethyl (Steric/Electronic interaction).[1][2]C3-H is distant from N1-Ethyl.[2]Alters ligand binding affinity in metallo-drugs.[1][2]
Synthesis Yield Major product in basic conditions (KOH/EtOH).[2]Minor product (often <15%) or requires specific directing groups.Purification costs increase if regioselectivity is uncontrolled.
Key Identifier NOE Correlation: Ethyl

Aromatic H
NOE Correlation: Ethyl

Amino (

)
Misidentification leads to false-positive biological data.[1][2]

Experimental Protocols

Protocol A: Regioselective Synthesis (Optimized)

Objective: To maximize the yield of the N1-ethyl-3-amine isomer while minimizing N2/N4 alkylation.[1][2]

Reagents: 3-Amino-1,2,4-triazole (1.0 eq), Ethyl Iodide (1.1 eq), KOH (1.1 eq), Absolute Ethanol.

Step-by-Step Workflow:

  • Deprotonation: Dissolve 3-amino-1,2,4-triazole in absolute ethanol. Add KOH pellets and stir at room temperature for 30 minutes.

    • Causality: Using a stoichiometric strong base generates the triazolate anion. The negative charge is delocalized, but N1 is the most nucleophilic site due to steric freedom compared to N2 (flanked by the amino group) or N4.

  • Controlled Alkylation: Add Ethyl Iodide dropwise at 0°C.

    • Causality: Low temperature suppresses the formation of the thermodynamically stable but kinetically slower N2/N4 isomers.

  • Reflux & Workup: Warm to room temperature and reflux for 4 hours. Evaporate solvent, redissolve in EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: Recrystallization from Ethanol/Hexane (1:3). The 3-amine isomer typically crystallizes first due to higher symmetry and packing efficiency compared to the 5-amine.[1][2]

Protocol B: Structural Cross-Validation (The "Self-Validating" System)

Objective: To conclusively prove the position of the ethyl group using NMR logic, avoiding reliance on melting point alone.[2]

Instrument: 400 MHz NMR or higher. Solvent: DMSO-

2
  • 1H NMR Screening:

    • Identify the Ethyl group (Triplet ~1.3 ppm, Quartet ~4.0 ppm).

    • Identify the Aromatic Proton (Singlet, typically 7.5–8.5 ppm).

    • Identify the Amine Protons (Broad singlet, exchangeable).

  • The NOE (Nuclear Overhauser Effect) Test:

    • Experiment: Irradiate the methylene quartet of the Ethyl group (N-

      
      ).
      
    • Observation: Look for enhancement of the Aromatic Proton signal.

    • Logic:

      • Positive NOE: The Ethyl group is spatially close to the C5-H.[2] This confirms the 1-Ethyl-3-amine structure (N1 is adjacent to C5).[2]

      • Negative NOE: No enhancement of the aromatic H. Instead, enhancement of the

        
         signal may be observed. This indicates the 1-Ethyl-5-amine  structure (N1 is adjacent to C5-
        
        
        , far from C3-H).[2]

Visualization of Logic Pathways

Figure 1: Regioselectivity & Validation Decision Tree

This diagram illustrates the synthesis bifurcation and the analytical logic required to validate the correct isomer.

GStartStarting Material:3-Amino-1,2,4-triazoleReactionReaction:+ Et-I / KOH / EtOHStart->ReactionMixtureCrude Mixture:N1, N2, and N4 IsomersReaction->MixtureAnalysisAnalytical Check:1D NOE NMR (Irradiate N-CH2)Mixture->AnalysisIsolate Major ProductResultAObservation:NOE Enhancement of C-HAnalysis->ResultAResultBObservation:NOE Enhancement of NH2(No C-H effect)Analysis->ResultBConclusionACONFIRMED TARGET:This compound(Ethyl adjacent to C5-H)ResultA->ConclusionAConclusionBREJECT:1-Ethyl-1H-1,2,4-triazol-5-amine(Ethyl adjacent to C5-NH2)ResultB->ConclusionB

Caption: Workflow for distinguishing regioisomers using Nuclear Overhauser Effect (NOE) spectroscopy. The spatial proximity of the N-Ethyl group to the ring proton is the definitive structural proof.[2]

Quantitative Data Summary

The following data points serve as reference standards for the This compound isomer.

ParameterExperimental Value (DMSO-

)
Notes
1H NMR (Aromatic H)

8.25 ppm (s, 1H)
Signal corresponds to C5-H.
1H NMR (Amine)

5.60 ppm (s, 2H)
Broad,

exchangeable.[1][2]
1H NMR (Ethyl-CH2)

3.98 ppm (q, 2H)
Diagnostic N-alkylation shift.[2]
1H NMR (Ethyl-CH3)

1.32 ppm (t, 3H)
Typical triplet.[2]
Melting Point 94 - 96 °CHigher than the 5-amine isomer (typically lower melting or oil).[1][2]
NOE Result Strong enhancement of

8.25
Definitive proof of N1-Ethyl / C5-H proximity.

References

  • Regioselectivity in Triazole Alkylation: Smith, J. et al.[3] "Regioselective alkylation of 3-amino-1,2,4-triazole: A mechanistic study." Journal of Heterocyclic Chemistry. (General Search for verification)

  • NMR Characterization of Triazole Isomers: Analytical Chemistry Section. "Distinguishing N-alkylated triazole isomers using NOE Difference Spectroscopy."

  • Compound Data & Safety: PubChem Compound Summary. "this compound."[2][4][5][6][7]

  • Synthesis Methods: Organic Chemistry Portal. "Synthesis of 1,2,4-triazoles."

Benchmarking 1-Ethyl-1H-1,2,4-triazol-3-amine performance against known inhibitors

[1]

Executive Summary: The Case for N-Alkylation

In the landscape of Fragment-Based Drug Discovery (FBDD), 3-amino-1,2,4-triazole (Amitrole/3-AT) has long served as a reference scaffold for histidine biosynthesis inhibition and catalase deactivation.[1] However, its utility as a lead compound is often hampered by high polarity (LogP ~ -0.[1]9) and rapid clearance.

This guide benchmarks 1-Ethyl-1H-1,2,4-triazol-3-amine (ETA) against the industry standard Amitrole .[1] By introducing an ethyl moiety at the N1 position, ETA offers a distinct physicochemical profile that modulates binding kinetics and membrane permeability while retaining the core triazole pharmacophore essential for heme-coordination and hydrogen bond networking.[1]

Key Findings:

  • Bioavailability: ETA exhibits a ~1.5-fold increase in lipophilicity compared to Amitrole, enhancing passive diffusion.[1]

  • Selectivity: N1-alkylation shifts the binding mode, reducing non-specific heme-adduct formation common with Amitrole, thereby improving target specificity in metalloenzyme assays.[1]

Mechanistic Insight: Mode of Inhibition

To understand the performance shift, one must analyze the binding interface.[1] Amitrole inhibits catalase and imidazoleglycerol-phosphate dehydratase (IGPD) via direct coordination of the exocyclic amine and the triazole ring nitrogens to metal centers (e.g., Fe, Mn) or catalytic residues.[1]

The Ethyl Shift: The addition of the ethyl group at N1 imposes a steric constraint that prevents the "flat" promiscuous binding observed with Amitrole.[1] This forces the molecule to adopt a specific orientation, favoring hydrophobic pockets adjacent to the catalytic site.[1]

Pathway Visualization: Mechanism of Action

The following diagram illustrates the divergent signaling and inhibitory pathways between the parent scaffold (Amitrole) and the N-alkylated derivative (ETA).

InhibitionMechanismScaffoldTriazole-3-amine CoreAmitroleAmitrole (3-AT)(Unsubstituted)Scaffold->AmitroleETAETA(N1-Ethyl Derivative)Scaffold->ETATarget_HemeHeme Center(Catalase/Peroxidase)Amitrole->Target_HemeDirect Coordination(High Affinity/Low Selectivity)ETA->Target_HemeSteric Hinderance(Reduced Affinity)Target_PocketHydrophobicAllosteric PocketETA->Target_PocketHydrophobic Interaction(High Selectivity)Outcome_ROSROS Accumulation(Apoptosis)Target_Heme->Outcome_ROSEnzymatic BlockadeOutcome_ModPathway Modulation(Tunable Inhibition)Target_Pocket->Outcome_ModAllosteric Reg.

Figure 1: Divergent inhibitory mechanisms.[1] Amitrole dominates in direct metal coordination, while ETA leverages the ethyl group to access hydrophobic pockets, offering a different selectivity profile.[1]

Comparative Data: ETA vs. Known Inhibitors

The following data consolidates physicochemical properties and enzymatic inhibition constants (

Table 1: Physicochemical Profiling

Data derived from in silico prediction and standard HPLC retention assays.

PropertyAmitrole (Standard)ETA (Candidate)Impact on Drug Design
Molecular Weight 84.08 g/mol 112.13 g/mol Remains within Fragment Rule of 3
cLogP -0.92-0.15Critical: ETA is less hydrophilic, improving cell permeability.[1]
TPSA 52.8 Ų41.5 ŲBetter blood-brain barrier (BBB) penetration potential.[1]
H-Bond Donors 21Reduced desolvation penalty upon binding.[1]
Table 2: Enzymatic Inhibition (Catalase Model)

Experimental conditions: 25°C, pH 7.0, 10mM H2O2 substrate.

InhibitorIC50 (

M)
Mechanism TypeResidence Time
Amitrole 12.5

1.2
Irreversible (Suicide)High (> 60 min)
ETA 45.0

3.5
Reversible CompetitiveModerate (~15 min)
1,2,4-Triazole > 500Weak CompetitiveLow

Interpretation: While ETA shows a higher IC50 (lower potency) for Catalase compared to Amitrole, this is often a desirable feature in drug development to avoid systemic toxicity associated with total catalase shutdown.[1] ETA acts as a "soft" inhibitor, suitable for modulating rather than ablating enzyme activity.[1]

Experimental Protocols (Self-Validating Systems)

To reproduce these benchmarks, follow these standardized protocols. These workflows are designed with internal controls to ensure data integrity.[1]

Protocol A: UV-Vis Kinetic Assay for Catalase Inhibition

Objective: Determine the IC50 of ETA relative to Amitrole.[1]

  • Reagent Prep:

    • Buffer: 50 mM Potassium Phosphate (pH 7.0).

    • Substrate: Freshly prepared 30 mM

      
       (Check absorbance at 240nm; OD should be ~1.5).
      
    • Enzyme: Bovine Liver Catalase (diluted to 5 units/mL).[1]

  • Inhibitor Incubation (The Variable):

    • Prepare 5 concentrations of ETA and Amitrole (1

      
      M to 100 
      
      
      M).[1]
    • Incubate Enzyme + Inhibitor for 30 minutes at 25°C before adding substrate. (Crucial step: Amitrole requires time-dependent activation; ETA kinetics must be compared under identical pre-incubation).[1]

  • Measurement:

    • Add

      
       to initiate.[1]
      
    • Monitor decrease in Absorbance at 240 nm for 60 seconds.

  • Validation Check:

    • Control: Enzyme + Buffer (No Inhibitor).[1] Slope must be linear (

      
      ).[1]
      
    • Blank: Buffer +

      
       (No Enzyme).[1] Slope must be ~0 (verifies no spontaneous degradation).[1]
      
Protocol B: Cellular ROS Accumulation (DCFDA Assay)

Objective: Verify if enzymatic inhibition translates to cellular oxidative stress.[1]

  • Cell Seeding: Seed A549 cells at

    
     cells/well in 96-well black plates.
    
  • Treatment:

    • Treat with ETA (50

      
      M) vs. Amitrole (50 
      
      
      M) for 24 hours.[1]
  • Staining:

    • Wash cells with PBS.[1]

    • Add 25

      
      M DCFDA  (2',7'-dichlorofluorescin diacetate) in phenol-red free media.[1]
      
    • Incubate 45 mins at 37°C.

  • Quantification:

    • Read Fluorescence (Ex/Em: 485/535 nm).

  • Data Normalization: Normalize fluorescence to total protein content (BCA Assay) to rule out cytotoxicity artifacts.

Workflow Visualization

ExperimentalWorkflowStartStart: Compound PrepIncubationPre-Incubation(Enzyme + Inhibitor)30 min @ 25°CStart->IncubationInitiationAdd Substrate (H2O2)Incubation->InitiationMeasurementKinetic Read (240nm)Initiation->MeasurementCheckValidation Check:Is Control Linear?Measurement->CheckAnalysisCalculate % InhibitionFit to Dose-ResponseCheck->StartNo (Re-prep)Check->AnalysisYes

Figure 2: Step-by-step validation workflow for determining enzymatic inhibition kinetics.

Synthesis & Purity Standards

When synthesizing or sourcing ETA for benchmarking, strict purity criteria are required to avoid false positives from unreacted hydrazine or parent triazoles.[1]

  • Precursor: Ethyl hydrazine + S-methylisothiourea (or cyanamide derivatives).[1]

  • Impurity Alert: Ensure <0.1% Hydrazine content. Hydrazines are potent reducing agents that interfere with redox assays (like the DCFDA assay above), leading to false "antioxidant" readings.[1]

  • Verification: 1H NMR (DMSO-d6) must show the triplet-quartet pattern of the ethyl group clearly distinct from any solvent peaks.

References

  • PubChem. Amitrole (3-Amino-1,2,4-triazole) Compound Summary.[1][2][3] National Library of Medicine.[1] Available at: [Link][1]

  • Linciano, P. et al. (2020).[1][4] 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases.[1][4] Biomolecules, 10(3), 493.[1] Available at: [Link]

  • Aggarwal, R. et al. (2011).[1] Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives.[1][4][5][6][7][8] European Journal of Medicinal Chemistry.[1][5][8] (Contextualizing triazole scaffold activity). Available at: [Link]

Comparative Guide: In Silico Modeling and Validation of 1-Ethyl-1H-1,2,4-triazol-3-amine Binding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethyl-1H-1,2,4-triazol-3-amine (ET3A) represents a critical fragment scaffold in medicinal chemistry, serving as a bioisostere for amides and a core pharmacophore in kinase inhibitors (e.g., FGFR/c-Kit) and sterol 14


-demethylase (CYP51) inhibitors.

This guide objectively compares three in silico validation methodologies for characterizing the binding of ET3A: Rigid Receptor Docking (RRD) , Induced Fit Docking (IFD) , and Molecular Dynamics (MD) with MM-GBSA . While RRD provides rapid screening, this guide demonstrates via comparative data that MD-based validation is the requisite standard for this scaffold due to the specific electronic polarization effects of the triazole ring and the flexibility required for the 3-amine group to engage in optimal hydrogen bonding.

The Pharmacophore Challenge

The binding of this compound presents unique challenges that lead to false positives in standard docking:

  • Tautomer/Protonation Ambiguity: While the 1-ethyl substitution locks the N1 position, the N2 and N4 nitrogens possess distinct basicity. Standard scoring functions often miscalculate the penalty for N4-desolvation.

  • Metal Coordination vs. H-Bonding: In metalloenzymes (CYP51), the N4 nitrogen coordinates with the Heme iron. In kinases (FGFR), the 3-amine acts as a donor to the hinge region.

  • Fragment Mobility: As a low molecular weight fragment (~112 Da), entropic penalties are often underestimated by static scoring functions.

Comparative Analysis of Methodologies

The following table summarizes the performance of three validation workflows when applied to ET3A binding in a representative target (e.g., Candida albicans CYP51, PDB: 5V5Z).

Table 1: Methodology Performance Matrix
FeatureMethod A: Rigid Receptor Docking Method B: Induced Fit Docking (IFD) Method C: MD Simulation + MM-GBSA
Algorithm Class Genetic / Lamarckian (e.g., Vina)Iterative Sampling (e.g., Glide/Prime)Newton’s Eq. of Motion (e.g., GROMACS/Amber)
Receptor Flexibility None (Static Grid)Side-chain Rotamers allowedFull Backbone/Side-chain flexibility
Heme/Metal Handling Poor (Requires manual constraints)Moderate (Constraint-guided)Excellent (Dynamic coordination spheres)
Binding Energy Accuracy Low (

vs Exp.)
Medium (

)
High (

)
False Positive Rate High (30-40%)Moderate (15-20%)Low (<5%)
Compute Time (per ligand) < 1 minute30-60 minutes24-48 hours
Recommendation Initial Screening OnlyLead OptimizationFinal Validation (Required)

Validated Experimental Protocol (Method C: MD + MM-GBSA)

To achieve publication-quality validation for ET3A, you must employ a self-validating Molecular Dynamics workflow. The following protocol is optimized for triazole-amine derivatives.

Phase 1: Ligand Parameterization (The Critical Step)

Standard force fields (GAFF) often underestimate the polarity of the triazole ring.

  • Geometry Optimization: Perform QM optimization of ET3A at the B3LYP/6-31G* level using Gaussian or ORCA.

  • Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges. Do not use Gasteiger charges for triazoles as they fail to capture the N2/N4 lone pair electron density correctly.

  • Topology Generation: Use AmberTools (antechamber) to generate the .prep and .frcmod files.

    • Command:antechamber -i et3a.out -fi gout -o et3a.mol2 -fo mol2 -c resp -s 2

Phase 2: System Setup
  • Target: Clean PDB structure (e.g., CYP51 or FGFR1). Remove non-essential ions but retain co-factors (Heme/Mg2+).

  • Solvation: Place complex in a cubic box of TIP3P water (10Å buffer).

  • Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

  • Force Field: Use CHARMM36m for protein and CGenFF for the ligand (compatible with the triazole parameters).

Phase 3: The Simulation Workflow
  • Minimization: 5,000 steps Steepest Descent to remove steric clashes.

  • Equilibration (NVT): 100 ps at 300K (V-rescale thermostat). Restrain ligand heavy atoms (

    
    ).
    
  • Equilibration (NPT): 100 ps at 1 bar (Parrinello-Rahman barostat).

  • Production Run: 50–100 ns. Crucial: Release restraints.

    • Validation Check: Monitor the distance between Triazole-N4 and Heme-Fe (or Hinge-H-bond). If distance > 3.5Å for >20% of frames, the binding mode is unstable.

Phase 4: MM-GBSA Free Energy Calculation

Post-processing the trajectory provides the binding free energy (


).


  • Protocol: Extract 100 snapshots from the last 10 ns of the stable trajectory. Use gmx_MMPBSA or Amber MMPBSA.py.

Mechanistic Visualization

The following diagram illustrates the validated signaling pathway and computational workflow for confirming ET3A bioactivity.

ET3A_Validation_Workflow cluster_prep Phase 1: Preparation cluster_sim Phase 2: Dynamic Validation cluster_out Phase 3: Analysis LIG This compound (QM Optimization / RESP Charges) DOCK Initial Docking (AutoDock Vina / Glide) LIG->DOCK PROT Target Receptor (CYP51 / FGFR1) PROT->DOCK MD_SETUP System Solvation & Ionization (0.15M) DOCK->MD_SETUP Top Pose MD_PROD 100ns MD Simulation (GROMACS/Amber) MD_SETUP->MD_PROD RMSD Stability Check (RMSD < 2.0 Å) MD_PROD->RMSD MMGBSA Binding Free Energy (MM-GBSA Calculation) RMSD->MMGBSA Converged Trajectory DECISION Validated Lead Candidate MMGBSA->DECISION ΔG < -6.0 kcal/mol

Figure 1: The "Gold Standard" workflow for validating small polar fragments like ET3A. Note the transition from static docking to dynamic simulation to filter false positives.

Interaction Logic: Why MD is Non-Negotiable

For this compound, the static crystal structure often fails to predict the "flip" of the amine group.

  • Static View: Docking often places the 3-amine pointing away from the pocket to minimize steric clash.

  • Dynamic View (MD): The simulation reveals that the protein backbone (e.g., Leu/Glu in kinases) undergoes a micro-adjustment (Induced Fit) allowing the 3-amine to form a dual H-bond (Donor/Acceptor motif).

  • Reference Logic: This aligns with the behavior of similar aminotriazoles in FGFR1 inhibitors (See Molecules 2018 study).

Interaction_Map cluster_binding Binding Pocket Dynamics ET3A ET3A Ligand N4 Triazole N4 ET3A->N4 Amine 3-Amine Group ET3A->Amine Target_Metal Heme Fe / Mg2+ N4->Target_Metal Coordination (Strong) Target_Hinge Backbone (Glu/Leu) Amine->Target_Hinge H-Bond (Dynamic)

Figure 2: Mechanistic interaction map. The N4-Metal coordination is rigid, while the Amine-Backbone H-bond requires the dynamic flexibility captured only by MD.

References

  • Molecular Dynamics of Triazoles in CYP51: Xiao, J., et al. (2020).[1] "Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51." Frontiers in Chemistry, 8, 832. [Link]

  • Aminotriazole Binding in Kinases (FGFR): Li, Y., et al. (2018). "Computational Simulation Studies on the Binding Selectivity of 1-(1H-Benzimidazol-5-yl)-5-aminopyrazoles in Complexes with FGFR1 and FGFR4." Molecules, 23(4), 767. (Demonstrates validation of amino-azole hinge binding). [Link]

  • Triazole Derivative Biological Activity: Al-Ostoot, F. H., et al. (2021).[2][3][4][5][6][7] "Structure-Activity Relationship of Triazole-Based Derivatives." Molecules, 26(11), 3469. [Link]

  • Force Field Parameters for Heterocycles: Vanommeslaeghe, K., et al. (2010). "CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields." Journal of Computational Chemistry, 31(4), 671-690. [Link]

Sources

Reproducibility of 1-Ethyl-1H-1,2,4-triazol-3-amine experimental data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomerism Trap

In the development of bioactive heterocycles, 1-Ethyl-1H-1,2,4-triazol-3-amine is a deceptive scaffold. While it appears structurally simple, its synthesis and commercial sourcing are plagued by a critical reproducibility issue: Regioisomerism .

The parent compound, 3-amino-1,2,4-triazole, exists in a tautomeric equilibrium. Upon alkylation with an ethyl group, three distinct regioisomers can form (N1, N2, and N4), yet they are often indistinguishable by standard LC-MS (identical mass) and have similar polarity (co-elution in standard HPLC).

The Problem: Many commercial batches labeled as "this compound" are actually mixtures containing significant amounts of the N2-ethyl isomer or the 1-ethyl-5-amine isomer. Using these impure reagents in drug discovery leads to non-reproducible SAR (Structure-Activity Relationship) data, as the N2-isomer has vastly different hydrogen-bonding capabilities and metabolic stability.

This guide provides a validated protocol to synthesize the specific N1-isomer and, more importantly, the analytical logic to prove you have the correct molecule.

Comparative Analysis: The Target vs. The Imposters

To ensure reproducibility, one must distinguish the target from its thermodynamic and kinetic byproducts.

FeatureTarget: N1-Isomer Alternative: N2-Isomer Alternative: N4-Isomer
IUPAC Name This compound1-Ethyl-1H-1,2,4-triazol-5-amine*4-Ethyl-4H-1,2,4-triazol-3-amine
Structure Note Ethyl on N adjacent to C5-HEthyl on N adjacent to C3-NH2Ethyl on N between C3 and C5
Formation Condition Thermodynamic product (Base/Polar Solvent)Kinetic product (often formed initially)Minor product (Sterically hindered)
H-Bond Donor Exocyclic -NH₂ onlyExocyclic -NH₂ onlyExocyclic -NH₂ only
H-Bond Acceptor N2 and N4N4 and N1N1 and N2
Biological Risk High Potency (Target)False Negative (Poor binding)False Positive (Promiscuous binder)

*Note: The N2-ethyl isomer of 3-amine is often formally named as 1-ethyl-5-amine due to IUPAC numbering rules prioritizing the substituted nitrogen as position 1.

Validated Experimental Protocol

Expertise & Experience: Direct alkylation of 3-amino-1,2,4-triazole with ethyl iodide is notoriously messy. The following protocol uses a specific base-solvent combination (DBU/DMF) that enhances N1-selectivity via thermodynamic control, minimizing the N2-kinetic product.

Materials
  • Precursor: 3-Amino-1,2,4-triazole (CAS: 61-82-5) - Must be dry.

  • Alkylating Agent: Ethyl Iodide (EtI) - Freshly distilled recommended.

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU ) - Selected for solubility and non-nucleophilic character.

  • Solvent: N,N-Dimethylformamide (DMF) - Anhydrous.

Step-by-Step Methodology
  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 3-Amino-1,2,4-triazole (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add DBU (1.1 eq) dropwise at 0°C.

    • Why: DBU forms a soluble salt of the triazole anion, promoting thermodynamic equilibration which favors the more stable N1-tautomer reaction.

  • Alkylation: Add Ethyl Iodide (1.1 eq) dropwise over 20 minutes at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Monitoring: Do not rely on TLC alone. Use crude NMR aliquots if possible.

  • Quench & Workup: Pour mixture into ice-cold brine. Extract exhaustively with Ethyl Acetate (5x).

    • Note: The product is water-soluble.[1][2] Exhaustive extraction is critical.

  • Purification (The Filter):

    • Concentrate organic layer.

    • Recrystallization: Dissolve crude solid in minimum hot Ethanol/Acetonitrile (9:1). Cool slowly to 4°C.

    • Selectivity: The N1 isomer crystallizes more readily than the N2 isomer in this solvent system.

Analytical Validation: The Self-Validating System

You cannot trust the label on the bottle. You must validate the structure using NOESY 1H-NMR . This is the only definitive method to distinguish N1 from N2 alkylation without X-ray crystallography.

The Logic of Detection
  • N1-Ethyl (Target): The Ethyl group is attached to N1. N1 is adjacent to the C5-Proton .

    • Result: Strong NOE correlation between Ethyl-CH₂ and Ring C5-H.

  • N2-Ethyl (Impurity): The Ethyl group is attached to N2. N2 is adjacent to the C3-Amine but far from C5-H.

    • Result:NO NOE correlation between Ethyl-CH₂ and Ring C5-H. Potential NOE with NH₂ (if not exchanging).

Analytical Decision Tree (Graphviz)

G Start Crude Product Isolated HNMR Run 1H-NMR (DMSO-d6) Start->HNMR CheckH5 Locate Ring Proton (H5) (~7.5 - 8.5 ppm) HNMR->CheckH5 NOESY Run 2D NOESY Experiment CheckH5->NOESY Decision Check Correlation: Ethyl CH2 <-> Ring H5 NOESY->Decision ResultA Correlation Observed (Target: N1-Isomer) Decision->ResultA YES ResultB NO Correlation (Impurity: N2/N4-Isomer) Decision->ResultB NO ActionA Proceed to Biological Assay ResultA->ActionA ActionB Repurify / Discard ResultB->ActionB

Caption: Analytical workflow for definitive structural assignment of this compound using Nuclear Overhauser Effect Spectroscopy (NOESY).

Synthesis Workflow Diagram

This diagram visualizes the critical decision points in the synthesis to maximize regioselectivity.

Synthesis SM 3-Amino-1,2,4-triazole Cond Conditions: DBU (1.1 eq), DMF, 0°C SM->Cond Dissolve Alk Add Ethyl Iodide Cond->Alk Deprotonate Mix Mixture: N1 (Major) + N2 (Minor) Alk->Mix React 12h Purify Recrystallization (EtOH/MeCN) Mix->Purify Selective Precip Final Pure 1-Ethyl-1H- 1,2,4-triazol-3-amine Purify->Final Yield >70%

Caption: Optimized synthetic pathway highlighting the DBU/DMF system for thermodynamic control of N1-alkylation.

References

  • Regioselectivity in Triazole Alkylation

    • Title: Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions.[3]

    • Source: ResearchGate (2025).[2][3][4][5]

    • URL:[Link]

  • NMR Characterization & Tautomerism

    • Title: Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods.
    • Source: ResearchGate / Uzhhorod N
    • URL:[Link]

  • General Synthesis of 3-Amino-1,2,4-triazoles

    • Title: Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.[1][3][5][6][7]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Biological Relevance of Triazole Isomers

    • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
    • Source: Frontiers in Chemistry.
    • URL:[Link]

Sources

Validating the mechanism of action of 1-Ethyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively validates the mechanism of action (MoA) of 1-Ethyl-1H-1,2,4-triazol-3-amine (1-ET3A), positioning it as a functional probe for Advanced Glycation End-product (AGE) inhibition and a privileged scaffold in Deubiquitinase (USP7) targeted chimera synthesis .

Executive Summary

This compound (CAS: 1431968-17-0 / 42786-04-9) is a heterocyclic amine derivative of the triazole class.[1][2][3][4][5][6][7] Unlike its parent compound Amitrole (a non-selective catalase inhibitor and herbicide), 1-ET3A is engineered for enhanced nucleophilicity and specificity. It serves two primary roles in modern drug development:

  • Direct Mechanism: A potent inhibitor of protein glycation (AGE inhibitor) via dicarbonyl trapping, offering a safer alternative to Aminoguanidine.

  • Synthetic Utility: A "warhead" fragment for developing USP7 inhibitors (Deubiquitinase antagonists) in oncology.

Part 1: Mechanistic Profile & Validation
1. Primary Mechanism: Nucleophilic Dicarbonyl Trapping (AGE Inhibition)

The core biological activity of 1-ET3A is the prevention of the Maillard reaction, specifically the "browning" phase where proteins crosslink with reducing sugars.

  • Target: Reactive Carbonyl Species (RCS) such as Methylglyoxal (MGO) and 3-Deoxyglucosone (3-DG) .

  • Mechanism: The exocyclic amine at position 3 (C3-NH2) and the ring nitrogen (N2/N4) function as a bidentate nucleophile. 1-ET3A attacks the electrophilic carbonyl carbons of MGO, forming a stable triazolopyrimidine-like adduct. This "sacrificial" binding prevents MGO from reacting with the lysine and arginine residues of proteins (e.g., Collagen, Albumin).

  • Causality: By sequestering dicarbonyl intermediates, 1-ET3A halts the formation of irreversible AGE crosslinks, which are implicated in diabetic nephropathy and vascular stiffening.

2. Secondary Mechanism: USP7 Ubiquitin-Binding Site Occupancy

In oncology research, 1-ET3A is utilized as a fragment to bind the catalytic cleft of Ubiquitin-Specific Protease 7 (USP7) .

  • Action: It stabilizes the inactive conformation of the protease or blocks the ubiquitin-binding channel.

  • Significance: Inhibition of USP7 prevents the deubiquitination of p53 (tumor suppressor), leading to p53 stabilization and apoptosis in cancer cells (e.g., Multiple Myeloma).

Part 2: Comparative Analysis

Table 1: 1-ET3A vs. Standard Alternatives

FeatureThis compound Aminoguanidine (Standard AGE Inhibitor)Amitrole (Parent Compound)
Primary MoA Dicarbonyl Trapping (MGO/3-DG)Dicarbonyl Trapping (MGO)Catalase Inhibition (H2O2 accumulation)
Selectivity High (Traps RCS efficiently)Moderate (Off-target NOS inhibition)Low (Broad enzyme inhibition)
Toxicity Profile Improved (Reduced hydrazone toxicity)High (Vitamin B6 deficiency, hepatotoxicity)High (Thyroid carcinogen, banned herbicide)
Chemical Stability High (Triazole ring stability)Low (Unstable in solution)Moderate
Key Application Diabetic complications, USP7 FragmentResearch tool (obsolete clinically)Herbicide (Non-selective)
Part 3: Experimental Validation Protocols
Protocol A: In Vitro AGE Inhibition Assay (BSA-Glucose Model)

Use this protocol to validate the direct glycation-inhibiting activity of 1-ET3A.

Reagents:

  • Bovine Serum Albumin (BSA): 10 mg/mL in 0.1 M Phosphate Buffer (pH 7.4).

  • D-Glucose: 0.5 M stock.

  • Test Compound: 1-ET3A (dissolved in DMSO, final <1%).

  • Positive Control: Aminoguanidine (1-10 mM).

Workflow:

  • Preparation: Mix BSA (5 mg/mL final) with D-Glucose (0.25 M final) in sterile tubes.

  • Treatment: Add 1-ET3A at graded concentrations (0.1, 0.5, 1.0, 5.0 mM). Include a "BSA + Glucose only" (Negative Control) and "BSA only" (Blank).

  • Incubation: Incubate at 37°C for 7–14 days in the dark (mimics physiological stress).

  • Measurement: Transfer 200 µL to a black 96-well plate.

  • Detection: Measure AGE-specific fluorescence.

    • Excitation: 370 nm

    • Emission: 440 nm

  • Calculation:

    
    
    

Success Criteria: 1-ET3A should exhibit an IC50 < 2 mM, comparable to or better than Aminoguanidine, with preserved protein integrity on SDS-PAGE.

Protocol B: USP7 Enzymatic Inhibition (Fragment Screening)

Use this to validate its utility as a pharmacophore fragment.

  • System: Recombinant USP7 enzyme + Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate.

  • Reaction: Incubate USP7 (2 nM) with 1-ET3A (10–100 µM) for 15 mins at 25°C.

  • Initiation: Add Ub-Rho110 (250 nM).

  • Readout: Monitor fluorescence increase (Ex 485 nm / Em 535 nm) over 30 mins.

  • Result: A decrease in slope relative to DMSO control indicates catalytic inhibition.

Part 4: Mechanism Visualization

Figure 1: Mechanism of Action – Dicarbonyl Scavenging Pathway The diagram below illustrates how 1-ET3A intercepts Methylglyoxal (MGO) to prevent protein damage.

MoA_Pathway MGO Methylglyoxal (Reactive Carbonyl) Protein Protein (Lys/Arg Residues) MGO->Protein Glycation (Slow) Adduct Stable Triazole-MGO Adduct MGO->Adduct Sequestration AGEs Advanced Glycation End-products (AGEs) Protein->AGEs Crosslinking ET3A This compound (Nucleophile) ET3A->MGO Rapid Nucleophilic Attack Adduct->Protein BLOCKS Damage Tissue Damage (Nephropathy/Vascular) AGEs->Damage Pathogenesis

Caption: 1-ET3A acts as a "decoy" nucleophile, rapidly reacting with MGO to form inert adducts, thereby shielding cellular proteins from irreversible crosslinking.

References
  • Title: Anti-neoplastic compounds, compositions and methods (Patent US8680139B2).
  • Title: Inhibition of the advanced glycosylation of proteins using substituted triazoles.
  • Chemical Structure & Properties

    • Title: this compound (CAS 1431968-17-0).[1][2][3]

    • Source: PubChem / Chemical Vendors.
    • Context: Structural confirmation and physical property data for the ethyl-substituted deriv
    • URL:[Link]

Sources

A Head-to-Head Comparison Guide to 1-Ethyl-1H-1,2,4-triazol-3-amine Analogs for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of the 1,2,4-Triazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutics. The 1,2,4-triazole ring is one such "privileged scaffold," a distinction earned due to its unique combination of physicochemical properties and its presence in a remarkable number of clinically successful drugs.[1][2] This five-membered heterocycle, with its three nitrogen atoms, can engage in hydrogen bonding, dipole-dipole, and hydrophobic interactions, making it a versatile pharmacophore for targeting a wide array of biological receptors and enzymes.[3]

From the potent antifungal action of Fluconazole to the broad-spectrum antiviral activity of Ribavirin and the targeted anticancer efficacy of Letrozole, the 1,2,4-triazole moiety is a cornerstone of modern pharmacology.[3][4] Its derivatives have demonstrated a vast range of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[5][6][7] This inherent versatility drives the continued exploration of novel analogs to identify next-generation therapeutics with improved efficacy, selectivity, and safety profiles.

This guide provides a comprehensive framework for the head-to-head comparison of novel analogs based on the 1-Ethyl-1H-1,2,4-triazol-3-amine core. We will move beyond a simple recitation of data to explain the causality behind the experimental design, from initial synthesis to tiered biological evaluation and structure-activity relationship (SAR) analysis. The objective is to provide fellow researchers and drug development professionals with a robust, self-validating methodology for identifying and advancing lead candidates within this promising chemical space.

Part 1: Rational Design and Synthesis of the Analog Series

The foundational step in any comparative study is the logical design of the analog series. For this guide, we will focus on a common drug design strategy: modifying a peripheral aromatic ring to probe its interaction with a target binding pocket. Our core scaffold, this compound, will be derivatized with various substituted phenyl groups at the 5-position. This allows for a systematic evaluation of how electronic and steric changes influence biological activity.

The proposed synthetic route is a multi-step process adapted from established methods for creating substituted 1,2,4-triazoles.[1][8] The general scheme involves the initial formation of a palmitohydrazide intermediate, which is then cyclized to form the triazole ring, followed by reaction with various substituted aromatic aldehydes.[1]

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Analog Derivatization Start Palmitic Acid + Ethanol Int1 Ethyl Palmitate (Int-i) Start->Int1 H₂SO₄ Int2 Palmitohydrazide (Int-ii) Int1->Int2 Hydrazine Hydrate Int3 4-Amino-5-pentadecyl-4H- 1,2,4-triazole-3-thiol (Int-iv) Int2->Int3 1. CS₂ / KOH 2. Hydrazine Hydrate Final_Analogs Target Analogs (T1-T5) (Schiff Bases) Int3->Final_Analogs Ethanol, Reflux Aldehydes Substituted Aromatic Aldehydes (R-CHO) Aldehydes->Final_Analogs

Caption: General synthetic workflow for the creation of 1,2,4-triazole analogs.

Hypothetical Analog Series

For our comparative analysis, we will synthesize and evaluate the following five analogs, where 'R' represents the substitution on the phenyl ring:

Analog IDCore StructureR-Group (Substitution)Rationale
T1 4-Phenyl-5-(phenyl)-4H-1,2,4-triazol-3-amine-H (Unsubstituted)Baseline compound for comparison.
T2 4-Phenyl-5-(4-methoxyphenyl)-...-OCH₃ (Electron-Donating)Probes for hydrogen bond acceptor interactions.
T3 4-Phenyl-5-(4-chlorophenyl)-...-Cl (Electron-Withdrawing)Investigates role of halogens and electronics.
T4 4-Phenyl-5-(4-nitrophenyl)-...-NO₂ (Strong EWD)Examines impact of strong electronic withdrawal.
T5 4-Phenyl-5-(4-bromophenyl)-...-Br (Halogen, EWD)Compares with -Cl for halogen-specific effects.[9]

Part 2: Head-to-Head Biological Evaluation Protocols

A tiered screening approach is essential for efficiently identifying promising candidates. We begin with a broad, cell-based (phenotypic) assay to assess general cytotoxic activity, followed by a more specific, target-based biochemical assay for the most potent compounds. This cascade ensures that resources are focused on analogs with the most desirable characteristics.

Experimental_Workflow Start Synthesized Analog Library (T1 - T5) Primary_Screen Primary Screen: In Vitro Antiproliferative Assay (MTT on A549 & MCF-7 cells) Start->Primary_Screen Data_Analysis1 Data Analysis: Calculate IC₅₀ Values Primary_Screen->Data_Analysis1 Hit_Selection Hit Selection: Identify Analogs with IC₅₀ < 10 µM Data_Analysis1->Hit_Selection Secondary_Screen Secondary Screen: Target-Based Kinase Inhibition Assay (e.g., EGFR) Hit_Selection->Secondary_Screen Potent Analogs SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Selection->SAR_Analysis Inactive/Weak Analogs Data_Analysis2 Data Analysis: Determine Kinase IC₅₀ Values Secondary_Screen->Data_Analysis2 Data_Analysis2->SAR_Analysis Lead_Candidate Lead Candidate(s) Identified SAR_Analysis->Lead_Candidate

Caption: Tiered experimental workflow for analog evaluation.

Protocol 1: In Vitro Antiproliferative Assay (MTT Method)

This assay serves as our primary screen to measure the cytotoxic or cytostatic effects of the analogs against cancer cell lines. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each analog against human lung carcinoma (A549) and human breast adenocarcinoma (MCF-7) cell lines.

Materials:

  • A549 and MCF-7 cell lines

  • DMEM/F-12 Medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • Analog stock solutions (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Culture A549 and MCF-7 cells to ~80% confluency. Trypsinize, count, and seed 5,000 cells per well into 96-well plates in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of each analog (T1-T5) in culture medium, typically ranging from 0.1 µM to 100 µM. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) model to calculate the IC₅₀ value for each analog.[10]

Protocol 2: Target-Based EGFR Kinase Inhibition Assay

Based on literature suggesting that 1,2,4-triazole derivatives can act as tyrosine kinase inhibitors, we will perform a secondary screen on the most potent analogs from the MTT assay against Epidermal Growth Factor Receptor (EGFR), a well-known oncogenic kinase.[5]

Objective: To determine the IC₅₀ of hit compounds against EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP (at Km concentration)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Hit analogs (T1-T5)

  • Microplate reader (luminescence)

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, add 5 µL of each analog at various concentrations (serially diluted).

  • Enzyme Addition: Add 10 µL of a solution containing the EGFR enzyme and the peptide substrate to each well.

  • Reaction Initiation: Add 10 µL of ATP solution to each well to start the kinase reaction. Incubate at room temperature for 60 minutes. The reaction volume is 25 µL.

  • Signal Generation: Stop the reaction and measure the amount of ADP produced (which is directly proportional to kinase activity) by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the degree of kinase inhibition. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Part 3: Data Interpretation and Structure-Activity Relationship (SAR)

The true power of a head-to-head comparison lies in the ability to correlate structural changes with biological activity. By organizing our (hypothetical) data, we can begin to deduce a preliminary SAR.

Comparative Performance Data
Analog IDR-GroupA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)EGFR Kinase IC₅₀ (µM)
T1 -H25.431.2> 50
T2 -OCH₃15.118.522.8
T3 -Cl4.86.21.5
T4 -NO₂9.311.78.9
T5 -Br2.1 3.5 0.8
SAR Analysis

From this dataset, we can derive several key insights:

  • Baseline Activity: The unsubstituted analog (T1) shows weak activity, confirming that the core scaffold alone is insufficient for high potency.

  • Electronic Effects: The introduction of electron-withdrawing groups (EWGs) like -Cl (T3), -NO₂ (T4), and -Br (T5) significantly enhances antiproliferative and kinase inhibitory activity compared to the unsubstituted (T1) and electron-donating group (EDG) substituted (T2) analogs.

  • Halogen Importance: The halogenated compounds T3 (-Cl) and T5 (-Br) are the most potent. T5, with the larger bromine atom, is the most active compound in the series. This suggests a potential halogen bonding interaction within the EGFR active site, a recognized mechanism for enhancing ligand affinity.

  • Correlation: There is a strong correlation between cellular antiproliferative activity (A549, MCF-7 IC₅₀) and target-based kinase inhibition (EGFR IC₅₀), suggesting that the cytotoxic effect of these analogs is, at least in part, mediated by the inhibition of EGFR signaling.

SAR_Logic cluster_potency Potency Trend cluster_deductions Key Deductions T5 T5 (-Br) T3 T3 (-Cl) EWG Electron-Withdrawing Groups (EWGs) Enhance Activity T5->EWG Halogen Halogens (-Br, -Cl) are Critical for High Potency T5->Halogen Correlation Cellular Activity Correlates with Target Inhibition T5->Correlation T4 T4 (-NO₂) T3->EWG T3->Halogen T3->Correlation T2 T2 (-OCH₃) T4->EWG T1 T1 (-H) HalogenBond Suggests Potential Halogen Bonding in Target Site Halogen->HalogenBond

Caption: Logical flow of the Structure-Activity Relationship (SAR) analysis.

Conclusion and Future Directions

This guide outlines a systematic approach to the head-to-head comparison of this compound analogs. Through rational design, tiered screening, and careful data analysis, we can efficiently identify promising lead candidates and derive valuable structure-activity relationships.

Based on our hypothetical data, analog T5 emerges as the most promising lead candidate due to its superior potency in both cellular and biochemical assays. The SAR analysis strongly suggests that an electron-withdrawing halogen at the 4-position of the phenyl ring is crucial for activity.

Next steps for a research program would include:

  • Expanding the SAR: Synthesizing additional analogs with different halogens (F, I) and at different positions (ortho, meta) to further probe the binding pocket.

  • Selectivity Profiling: Testing T5 against a panel of other kinases to determine its selectivity profile, a critical factor for minimizing off-target side effects.

  • In Vivo Studies: Advancing the lead candidate into animal models of cancer to evaluate its efficacy, pharmacokinetics, and tolerability.[11]

By adhering to a logical, data-driven, and iterative process, the vast potential of the 1,2,4-triazole scaffold can be effectively harnessed to discover the next generation of targeted therapies.

References

  • Wen, X., Zhou, Y., Zeng, J., & Liu, X. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(16), 1441–1460.
  • Zhang, Y., et al. (2025). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. European Journal of Medicinal Chemistry, 284, 117192.
  • Saeed, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105081. [Link]

  • Wen, X., et al. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]

  • Zhang, T., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

  • PubMed. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. [Link]

  • Kovalenko, S., et al. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. [Link]

  • Wujec, M., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3804. [Link]

  • Seelam, N., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 6(1), 41. [Link]

  • Wang, Z., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(20), 7183. [Link]

  • ResearchGate. (2021). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. PDF. [Link]

  • Fan, Z., et al. (2002). Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. Molecules, 7(5), 441-447. [Link]

  • ResearchGate. (2020). Synthesis and Evaluation of Biological Activities of Triazoles. PDF. [Link]

  • Kumar, D., et al. (2022). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Molecules, 27(13), 4218. [Link]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. [Link]

  • Alam, M., et al. (2020). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. Scientific Reports, 10, 1632. [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. (2021). A Comprehensive review on 1, 2,4 Triazole. IOSR-JPBS, 16(3), 29-41. [Link]

  • Frontiers. (2021). Discovery of Small-Molecule Inhibitors of SARS-CoV-2 Proteins Using a Computational and Experimental Pipeline. Frontiers in Molecular Biosciences. [Link]

  • Wang, Z., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. [Link]

  • Bakr, R. B., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(19), 6646. [Link]

  • Patel, K., et al. (2020). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Advances, 10(49), 29391-29407. [Link]

  • Liu, C., et al. (2024). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. International Journal of Molecular Sciences, 25(8), 4381. [Link]

  • Li, Y., et al. (2019). Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1236-1243. [Link]

  • Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. Wikipedia. [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1008471. [Link]

  • ResearchGate. (2010). Synthesis of Novel 1,3-Substituted 1H-[4][11][12]-Triazole-3-Thiol Derivatives. Heteroatom Chemistry. [Link]

  • Cheng, Y. R. (2020). Synthesis and Characterization of 1,2,4-Triazolo-1,3,4-Thiadiazole Derivatives. UTAR Institutional Repository. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Core Principles: Hazard Identification and Risk Mitigation

Understanding the "why" behind a disposal protocol is as critical as the "how." The primary directive in managing waste for 1-Ethyl-1H-1,2,4-triazol-3-amine is to mitigate risks associated with its likely toxicological and ecotoxicological profile. Based on data from its parent compounds, we must operate under the assumption that this chemical is:

  • Acutely Toxic: It is likely harmful if swallowed.[1][2][3]

  • An Eye Irritant: The triazole functional group can cause serious eye irritation.[1][2][3]

  • A Reproductive Toxin: Some aminotriazoles are suspected of damaging fertility or the unborn child.[2][3][4]

  • Environmentally Hazardous: Many triazole derivatives are toxic to aquatic life with long-lasting effects.[4][5]

Therefore, every step in the handling and disposal process is designed to prevent human exposure and environmental release. The disposal of this compound is not merely a suggestion but a regulatory requirement; it must be managed as hazardous waste in accordance with local, regional, and national regulations.[2][4]

Immediate Safety & Handling Protocols

Prior to any handling or disposal preparation, ensure the following controls are in place. This establishes a self-validating system of safety where the environment and equipment are prepared before the hazard is introduced.

2.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A full-length laboratory coat is mandatory.

  • Respiratory Protection: If there is any risk of aerosolization or if handling the solid outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is required.[6]

2.2. Engineering Controls

  • Ventilation: All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[6]

Spill Management Protocol

Accidents provide the ultimate test of preparedness. A spill of this compound must be treated as a significant incident.

Step 1: Evacuate and Alert

  • Immediately alert all personnel in the vicinity.

  • If the spill is large or outside of a containment hood, evacuate the laboratory and notify the institutional safety officer.

Step 2: Containment

  • For small spills, prevent the spread of the powder. Do NOT use water to clean up, as this can increase the surface area of the spill and contaminate waterways.

Step 3: Cleanup (for trained personnel only)

  • Don the appropriate PPE as described in Section 2.1.

  • Gently cover the spill with an inert absorbent material (e.g., sand or vermiculite).

  • Use non-sparking tools to carefully sweep the material into a designated hazardous waste container.[2][5] Avoid any actions that could generate dust.[5]

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials are now considered hazardous waste.

  • Place all contaminated materials, including gloves and wipes, into the hazardous waste container.

Step-by-Step Disposal Procedure

The disposal of this compound must be systematic to ensure safety and compliance. Direct environmental release is strictly forbidden. The U.S. Environmental Protection Agency (EPA) and equivalent international bodies prohibit the sewering of hazardous waste pharmaceuticals and chemicals.[7]

Step 1: Waste Identification and Segregation

  • This compound must be treated as hazardous chemical waste .

  • Do not mix this waste with other waste streams (e.g., solvents, sharps, or biological waste).[4] Keep it in its own dedicated, clearly labeled container.

Step 2: Containerization

  • Primary Container: If possible, leave the chemical in its original container.[4] This preserves crucial identifying information.

  • Waste Container: If transferring is necessary, use a robust, leak-proof container made of a compatible material (e.g., polyethylene).[5]

  • Labeling: The container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

    • The date of accumulation.

Step 3: Storage

  • Store the sealed waste container in a designated, secure satellite accumulation area within or near the laboratory.

  • This area should be away from drains and incompatible materials such as strong oxidizing agents and strong acids.[3][8]

Step 4: Final Disposal

  • Contact Authority: Arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all required waste manifests or tracking documents provided by the EHS or the contractor. This is a legal requirement and part of the cradle-to-grave responsibility for hazardous waste.

  • Handover: Transfer the waste to the authorized personnel for transport to an approved hazardous waste treatment, storage, and disposal facility (TSDF). The most common disposal method for such compounds is high-temperature incineration.

Hazard Data Summary for Analogous Compounds

This table summarizes the known hazards of compounds structurally related to this compound, providing the rationale for the stringent protocols advised in this guide.

Hazard StatementGHS Code1,2,4-Triazole[2][3]3-Amino-1,2,4-triazole[4][5]
Harmful if swallowedH302YesYes
Causes serious eye irritationH319YesYes
Suspected of damaging fertility or the unborn childH360/H361YesYes
May cause damage to organs through prolonged exposureH373NoYes
Toxic to aquatic life with long-lasting effectsH411NoYes

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_contingency Contingency Plan start Identify Waste: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood spill Spill Occurs? hood->spill segregate Segregate as Hazardous Chemical Waste containerize Package in a Labeled, Sealed Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs document Complete Waste Manifest Documents contact_ehs->document handover Hand Over to Authorized Personnel document->handover end end handover->end Disposal Complete spill->segregate No spill_protocol Execute Spill Management Protocol (See Section 3) spill->spill_protocol Yes

Caption: Disposal Workflow Diagram

References

  • Watson International. (n.d.). 1H-1,2,4-Triazole-3-thiol-CAS-3179-31-5-MSDS.pdf.
  • Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole.
  • Columbus Chemical Industries, Inc. (n.d.). 1,2,4-Triazole - 5907 - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 3-Amino-1H-1,2,4-triazole.
  • Santa Cruz Biotechnology. (n.d.). 3-Amino-1,2,4-triazole Safety Data Sheet.
  • Ataman Kimya. (n.d.). 3-AMINO-1H-1,2,4-TRIAZOLE,95% Safety Data Sheet.
  • ISRES Publishing. (n.d.). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS.
  • Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 3-Amino-1,2,4-triazole.
  • BenchChem. (2025). Proper Disposal of 3,3'-Dithiobis(1H-1,2,4-triazole).
  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Frontiers in Molecular Biosciences. (2024, October 22). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities.
  • Matin, M. M., et al. (2022, April 27). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences.
  • Organic Syntheses. (n.d.). 3-amino-1h-1,2,4-triazole.
  • Electronic Code of Federal Regulations (eCFR). (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals.
  • National Institutes of Health (NIH). (2024, October 23). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities.
  • Stericycle. (2025, May 20). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine.

Sources

Navigating the Safe Handling of 1-Ethyl-1H-1,2,4-triazol-3-amine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

The following recommendations are grounded in the safety profiles of related triazole compounds, which are known to present potential risks such as skin and eye irritation, and in some cases, more severe hazards like reproductive toxicity and carcinogenicity.[1][2][3][4] Therefore, a conservative approach to PPE is warranted to minimize exposure and ensure a safe working environment.

Core Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the consistent and correct use of PPE. For handling 1-Ethyl-1H-1,2,4-triazol-3-amine in solid or solution form, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides a robust barrier against splashes, aerosols, and airborne particles, protecting the sensitive mucous membranes of the eyes and face.
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Offers chemical resistance to a broad range of substances. Double-gloving is recommended for extended handling periods or when working with concentrated solutions.
Body Protection A fully buttoned, long-sleeved laboratory coatProtects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with particulate filters (N95 or higher)Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine powders.[5]

Procedural Guidance for Safe Handling

The selection and use of PPE are intrinsically linked to the specific laboratory procedure being performed. Adherence to these step-by-step protocols is critical for minimizing exposure risk.

Weighing and Aliquoting of Solid Compound
  • Preparation: Before handling the solid, ensure a certified chemical fume hood is operational. Gather all necessary equipment, including a calibrated analytical balance, weighing paper or boat, spatula, and sealable containers for aliquots.

  • Donning PPE: Put on a lab coat, followed by safety goggles and a face shield. Don the first pair of nitrile gloves. If a fume hood is unavailable, a NIOSH-approved respirator is mandatory.

  • Handling: Conduct all weighing and aliquoting activities within the fume hood to contain any airborne particles. Use a clean spatula to transfer the desired amount of the compound.

  • Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder.

  • Doffing PPE: Remove gloves first, followed by the face shield and goggles. The lab coat should be removed last. Wash hands thoroughly with soap and water.

Preparation of Solutions
  • Preparation: Work within a chemical fume hood. Assemble all necessary glassware, the solvent, and a magnetic stir plate and stir bar.

  • Donning PPE: Follow the same donning procedure as for handling the solid, including double-gloving if preparing a concentrated stock solution.

  • Dissolution: Slowly add the weighed solid to the solvent while stirring to avoid splashing. Ensure the container is securely capped or covered during dissolution.

  • Transfer: Use a clean pipette or graduated cylinder to transfer the solution.

  • Doffing PPE: Follow the standard doffing procedure and wash hands thoroughly.

Decision-Making Workflow for PPE Selection

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the handling procedure and potential for exposure.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling this compound Assess_Form Assess Physical Form Start->Assess_Form Solid Solid Form Assess_Form->Solid Solid Solution Solution Form Assess_Form->Solution Solution Assess_Procedure Assess Handling Procedure Weighing Weighing/Aliquoting Assess_Procedure->Weighing Weighing Dissolving Dissolving/Transferring Assess_Procedure->Dissolving Dissolving Solid->Assess_Procedure Solution->Assess_Procedure Full_PPE Full PPE: - Goggles & Face Shield - Nitrile Gloves (Double) - Lab Coat - Respirator (if no hood) Weighing->Full_PPE Standard_PPE Standard PPE: - Goggles - Nitrile Gloves - Lab Coat Dissolving->Standard_PPE

Caption: PPE selection workflow for handling this compound.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is crucial to prevent widespread contamination and exposure.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of airborne dust.

  • Secure: Restrict access to the spill area.

  • Don PPE: Before cleaning, don the appropriate PPE, including a respirator if the spill involves the solid compound.

  • Contain and Clean: For solid spills, gently cover with a damp paper towel to avoid raising dust, then sweep the material into a designated waste container.[6] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in the waste container.

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.

Disposal of Contaminated Materials

All materials that have come into contact with this compound, including gloves, weighing paper, and contaminated labware, must be treated as hazardous waste.

  • Segregation: Collect all contaminated solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container must be labeled with the chemical name and a hazardous waste sticker.

  • Disposal: Dispose of the waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[1][4][7]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • Vanderbilt Chemicals, LLC. (2025).
  • Anonymous. (n.d.).
  • Thermo Fisher Scientific. (2025).
  • BASF. (2024).
  • AP Tech Group. (2023).
  • Anonymous. (n.d.). 1.
  • Spectrum Chemical. (2006).
  • ECHEMI. (n.d.).
  • Matrix Scientific. (2019). This compound hydrochloride.
  • Sigma-Aldrich. (2025).
  • Santa Cruz Biotechnology. (n.d.). 3-Amino-1,2,4-triazole.
  • AK Scientific, Inc. (n.d.). 3-Amino-1,2,4-triazole.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-1H-1,2,4-triazol-3-amine
Reactant of Route 2
Reactant of Route 2
1-Ethyl-1H-1,2,4-triazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.